molecular formula C9H6F2N2O B1456987 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde CAS No. 1185767-07-0

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1456987
CAS No.: 1185767-07-0
M. Wt: 196.15 g/mol
InChI Key: QGUXEYOVRCUBCM-UHFFFAOYSA-N
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Description

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6F2N2O and its molecular weight is 196.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,6-difluoro-1-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXEYOVRCUBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C(=C2C=N1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a key building block in contemporary medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity of the target compound. The guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and related fluorinated indazole scaffolds.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Consequently, fluorinated indazoles are of particular interest in the design of novel therapeutic agents.[3][4] this compound is a key intermediate that allows for further synthetic elaboration at the 5-position, making it a valuable precursor for the synthesis of a diverse library of potential drug candidates. This guide details a logical and efficient synthetic strategy for its preparation.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 3,5-difluoroaniline. The overall transformation is depicted below:


Start [label="3,5-Difluoroaniline"]; Step1_Product [label="4,6-Difluoro-1H-indazole"]; Step2_Product [label="4,6-Difluoro-1-methyl-1H-indazole"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1_Product [label=" Step 1:\nIndazole Formation "]; Step1_Product -> Step2_Product [label=" Step 2:\nN-Methylation "]; Step2_Product -> Final_Product [label=" Step 3:\nFormylation "]; }

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 4,6-Difluoro-1H-indazole

The initial step involves the construction of the indazole ring from 3,5-difluoroaniline. This transformation is achieved through a classical diazotization reaction followed by an intramolecular cyclization.

Causality of Experimental Choices

The choice of 3,5-difluoroaniline as the starting material directly introduces the required fluorine atoms at the 4 and 6 positions of the final indazole core. The diazotization with sodium nitrite in an acidic medium generates a reactive diazonium salt, which readily undergoes cyclization to form the stable aromatic indazole ring system.[5]

Experimental Protocol
  • Diazotization: To a stirred suspension of 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyclization and Work-up: The reaction mixture is then slowly warmed to room temperature and stirred for 12 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-difluoro-1H-indazole.

Step 2: N-Methylation of 4,6-Difluoro-1H-indazole

The second step is the regioselective methylation of the indazole nitrogen. The primary challenge in this step is to control the site of methylation, as alkylation can occur at either the N-1 or N-2 position.

Causality of Experimental Choices

To achieve selective N-1 methylation, a strong base such as sodium hydride (NaH) is used in an aprotic solvent like tetrahydrofuran (THF). The sodium hydride deprotonates the indazole, forming the indazolide anion. In this anionic form, the N-1 position is generally more sterically accessible and electronically favored for nucleophilic attack on the methylating agent (e.g., methyl iodide), leading to the desired N-1 isomer as the major product.[6]


Indazole [label="4,6-Difluoro-1H-indazole"]; NaH_THF [label="NaH, THF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazolide [label="Indazolide Anion"]; MeI [label="CH3I", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N1_Product [label="4,6-Difluoro-1-methyl-1H-indazole\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="4,6-Difluoro-2-methyl-2H-indazole\n(Minor Product)"];

Indazole -> NaH_THF [dir=none]; NaH_THF -> Indazolide [label=" Deprotonation "]; Indazolide -> MeI [dir=none]; MeI -> N1_Product [label=" SN2 Attack\n(N-1) "]; MeI -> N2_Product [label=" SN2 Attack\n(N-2) ", style=dashed]; }

Figure 2: Regioselectivity in the N-methylation of 4,6-difluoro-1H-indazole.

Experimental Protocol
  • Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 4,6-difluoro-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • Work-up and Purification: The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4,6-difluoro-1-methyl-1H-indazole.

Step 3: Formylation of 4,6-Difluoro-1-methyl-1H-indazole

The final step is the introduction of the carbaldehyde group at the C-5 position. This is achieved through a directed ortho-lithiation reaction.

Causality of Experimental Choices

The fluorine atom at the C-4 position acts as a powerful directing group for ortho-lithiation.[7][8] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the proton at the C-5 position due to the coordination of the lithium to the lone pair of electrons on the fluorine atom. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[9]


Start [label="4,6-Difluoro-1-methyl-1H-indazole"]; nBuLi [label="n-BuLi, THF, -78 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lithiation [label="Directed Ortho-Lithiation"]; Lithium_Intermediate [label="5-Lithio Intermediate"]; DMF [label="DMF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formylation [label="Electrophilic Quench"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> nBuLi [dir=none]; nBuLi -> Lithiation; Lithiation -> Lithium_Intermediate; Lithium_Intermediate -> DMF [dir=none]; DMF -> Formylation; Formylation -> Final_Product; }

Figure 3: Directed ortho-lithiation and formylation workflow.

Experimental Protocol
  • Lithiation: To a solution of 4,6-difluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key analytical data for the final product.

Parameter Value
Molecular Formula C₉H₆F₂N₂O
Molecular Weight 196.15 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 192.4 (CHO), 152.1 (C5), 144.3 (d, JCF = 247.5 Hz, C4), 138.6 (d, JCF = 242.4 Hz, C6), 126.7 (C3), 121.9 (C7a), 112.4 (C7), 36.8 (N1–CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ -113.4 (s, C4-F), -116.2 (s, C6-F)
FT-IR (KBr, cm⁻¹) 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N)
High-Resolution MS (ESI) [M+H]⁺ m/z calculated for C₉H₇F₂N₂O: 197.0521; found: 197.0624

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The presented protocols are based on well-established synthetic methodologies and provide a clear rationale for the choice of reagents and reaction conditions. The key transformations, including indazole formation, regioselective N-methylation, and directed ortho-lithiation formylation, are detailed to enable successful replication and adaptation in a research and development setting. This guide serves as a valuable resource for chemists engaged in the synthesis of fluorinated heterocyclic compounds for pharmaceutical applications.

References

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4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to the development of numerous clinically successful drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy. Indazole derivatives exhibit a broad spectrum of pharmacological activities, such as antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1]

Within this important class of compounds, This compound (CAS No. 1185767-07-0) has emerged as a particularly valuable building block for synthetic and medicinal chemists. The strategic placement of two fluorine atoms, a methyl group, and a reactive carbaldehyde function on the indazole core provides a unique combination of properties. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the aldehyde group serves as a versatile synthetic handle for constructing more complex molecular architectures.

This technical guide offers a comprehensive overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their research endeavors.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. This section details the key properties of this compound.

Core Chemical Properties

The essential identification and computational data for the title compound are summarized in the table below. These parameters are critical for laboratory handling, storage, and in silico modeling.

PropertyValueSource
CAS Number 1185767-07-0[2][3]
Molecular Formula C₉H₆F₂N₂O[2]
Molecular Weight 196.15 g/mol [2]
Purity ≥98% (Typical)[2]
Appearance Solid
Storage Sealed in dry, 2-8°C[2]
Topological Polar Surface Area (TPSA) 34.89 Ų[2]
LogP (Computed) 1.664[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide an unambiguous confirmation of the molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the molecular structure. The following data has been reported for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1–CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.4 (C4-F), −116.2 (C6-F).

Insight: The ¹H NMR confirms the presence of the aldehyde proton at 10.12 ppm and the N-methyl group at 4.12 ppm. The ¹³C NMR shows the characteristic carbonyl carbon at 192.4 ppm. The ¹⁹F NMR displays two distinct signals, confirming the presence and electronic environment of the two fluorine atoms.

Mass Spectrometry (MS): High-resolution ESI-MS ([M+H]⁺ m/z 197.0624) confirms the molecular formula C₉H₇F₂N₂O.

Infrared (IR) and UV-Visible Spectroscopy:

  • FT-IR (KBr, cm⁻¹): 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N).

  • UV-Vis (MeOH, λₘₐₓ): 274 nm (π→π* transition of indazole), 310 nm (n→π* of CHO).

Insight: The strong absorption at 1685 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The UV-Vis spectrum is characteristic of the conjugated indazole system.

Crystallographic Analysis: Single-crystal X-ray diffraction studies provide precise bond lengths and angles. Key findings include:

  • Crystal System : Monoclinic

  • Space Group : P2₁/c

  • Key Bond Lengths : C5–CHO (1.21 Å), C4–F (1.34 Å).

  • Conformation : The indazole core is planar, with the aldehyde group forming a 15.7° angle relative to this plane, which can facilitate intermolecular hydrogen bonding.

PART 2: Synthesis and Mechanistic Considerations

While specific proprietary syntheses may exist, a plausible and efficient route to this compound can be designed based on established indazole synthesis methodologies.[4] A common strategy involves the construction of the indazole ring followed by functional group installation. A likely approach is the formylation of a 4,6-difluoro-1-methyl-1H-indazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the core indazole ring, and second, the introduction of the carbaldehyde group at the C5 position.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Formylation A 2,4,6-Trifluorotoluene B Nitration (HNO₃/H₂SO₄) A->B C 3,5-Difluoro-2-methyl-nitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D E 3,5-Difluoro-2-methylaniline D->E F Diazotization & Cyclization (NaNO₂, HCl) E->F G 4,6-Difluoro-1H-indazole F->G H N-Methylation (CH₃I, Base) G->H I 4,6-Difluoro-1-methyl-1H-indazole H->I J Ortho-Lithiation & Formylation (n-BuLi, DMF) I->J K This compound (Target Compound) J->K

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 4,6-Difluoro-1-methyl-1H-indazole

  • Nitration of 2,4,6-Trifluorotoluene: 2,4,6-Trifluorotoluene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 3,5-difluoro-2-methyl-nitrobenzene. The position of nitration is directed by the existing substituents.

  • Reduction to Aniline: The nitro group is reduced to an amine using standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid), to give 3,5-difluoro-2-methylaniline.

  • Diazotization and Cyclization: The resulting aniline is treated with sodium nitrite (NaNO₂) in an acidic solution to form a diazonium salt. This intermediate spontaneously cyclizes to form the indazole ring, yielding 4,6-difluoro-1H-indazole.[5] This is a classic method for indazole synthesis from ortho-substituted anilines.[6]

  • N-Methylation: The 1H-indazole is alkylated using an electrophile like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile to selectively form the more thermodynamically stable N1-methylated product, 4,6-difluoro-1-methyl-1H-indazole.[7]

Stage 2: Formylation of the Indazole Core

  • Directed Ortho-Metalation and Formylation: The most effective method for introducing the aldehyde at the C5 position is likely a directed ortho-metalation (DoM) reaction. The indazole nitrogen atoms can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C5 position. The resulting lithiated species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after an acidic workup. The fluorine at C6 further acidifies the C5 proton, facilitating this reaction.

Causality: The choice of ortho-lithiation is based on its high regioselectivity for introducing substituents adjacent to directing groups on aromatic rings. The N1 and N2 atoms of the indazole ring, along with the C4 and C6 fluorine atoms, create a specific electronic environment that makes the C5 proton the most acidic and therefore the most susceptible to deprotonation by a strong base.

PART 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its aldehyde group. This functionality is a gateway to a vast chemical space, allowing for the introduction of diverse substituents and the construction of larger, more complex molecules.

Reactivity of the Aldehyde Group

The aldehyde is highly electrophilic, a property enhanced by the electron-withdrawing effects of both the indazole ring and the two fluorine atoms. This makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

G cluster_0 Key Derivatization Pathways A 4,6-difluoro-1-methyl- 1H-indazole-5-carbaldehyde B Alcohol (Primary) A->B Reduction (NaBH₄) C Amine (Primary, Secondary) A->C Reductive Amination (R₂NH, NaBH(OAc)₃) D Alkene A->D Wittig Reaction (Ph₃P=CHR) E Carboxylic Acid A->E Oxidation (KMnO₄, PCC)

Caption: Key reactions of the aldehyde functional group.

Key Transformation Protocols:

  • Reductive Amination: This is one of the most powerful reactions for building molecular complexity. The aldehyde can be condensed with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction provides a direct route to a wide range of secondary and tertiary amines, which are common motifs in drug molecules.

  • Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) allows for the conversion of the aldehyde into an alkene. This is a highly reliable method for forming carbon-carbon double bonds with predictable stereochemistry, enabling the extension of carbon chains or the formation of cyclic structures.

  • Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid[8] is itself a valuable intermediate, ready for amide coupling reactions to generate diverse carboxamide libraries.[9]

  • Nucleophilic Addition: The aldehyde readily undergoes addition reactions with various nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl to form secondary alcohols, providing another route for carbon-carbon bond formation.

PART 4: Applications in Medicinal Chemistry

The structural features of this compound make it an ideal starting point for the synthesis of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core that occupies the ATP-binding site of the enzyme. The aldehyde group can be elaborated into various side chains designed to interact with specific residues within the kinase, such as the hinge region or the DFG motif. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

  • Building Block for Compound Libraries: Drug discovery often relies on the screening of large libraries of diverse compounds. Reductive amination, Wittig reactions, and other transformations of the aldehyde group allow for the rapid parallel synthesis of hundreds or thousands of unique indazole derivatives. This enables the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.

  • Probing Biological Systems: The aldehyde can be used to attach fluorescent tags, biotin labels, or other probes to the indazole scaffold. These modified molecules can be used in biochemical and cell-based assays to study target engagement, cellular localization, and mechanism of action.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery and development. Its well-defined structure, characterized by a strategically functionalized and fluorinated indazole core, provides a robust platform for chemical synthesis. The versatile reactivity of the aldehyde group opens numerous avenues for derivatization, enabling the creation of novel and complex molecules for biological screening. As researchers continue to explore the therapeutic potential of the indazole scaffold, this compound will undoubtedly remain a critical tool in the quest for new medicines.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and the indazole scaffold highlights its potential in drug discovery programs.[1][2] This document is intended to serve as a detailed reference for researchers, offering not only the spectral data but also the underlying principles of the analytical techniques, detailed experimental protocols, and an in-depth interpretation of the results. By explaining the causality behind experimental choices and ensuring the described protocols are self-validating, this guide aims to empower scientists to confidently identify and characterize this and similar molecules.

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

The indazole core is a privileged scaffold in drug discovery, present in a variety of approved therapeutic agents.[3] Its unique bicyclic aromatic structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][4] Consequently, molecules such as this compound, which combine these key features, represent promising building blocks for the development of novel therapeutics.

Accurate and unambiguous structural elucidation is the bedrock of chemical and pharmaceutical research. A comprehensive spectroscopic analysis is therefore not merely a routine characterization step but a critical component of the research and development process. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the definitive characterization of this compound.

Molecular Structure and Spectroscopic Analysis Workflow

The structural analysis of this compound requires an integrated approach, where data from various spectroscopic techniques are synergistically interpreted.

cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR ¹H, ¹³C, ¹⁹F FTIR FTIR Sample->FTIR HRMS HRMS Sample->HRMS Structure Structural Elucidation NMR->Structure FTIR->Structure HRMS->Structure

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

The molecular structure with the numbering convention used for NMR assignments is presented below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments.

General Experimental Protocol for NMR Spectroscopy

The following protocol is a self-validating system for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary. Insoluble particulates will degrade spectral quality.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. Modern spectrometers often have automated shimming routines.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.[5] It is important to set a wide spectral width initially to ensure all fluorine signals are captured.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF 0 ppm) is often used, or the spectrum can be referenced to a known internal standard.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.12s1HCHO
8.45d1HH7
7.92d1HH3
4.12s3HN1-CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Interpretation:

  • Aldehyde Proton (δ 10.12, s): The signal at 10.12 ppm is characteristic of an aldehyde proton.[6] Its downfield shift is due to the strong deshielding effect of the carbonyl group. The singlet multiplicity indicates no adjacent protons.

  • Aromatic Protons (δ 8.45, d and δ 7.92, d): The two doublets in the aromatic region correspond to the two protons on the indazole ring system. The downfield shift of the H7 proton is expected due to its position on the benzene ring. The doublet nature of these signals suggests coupling to neighboring fluorine atoms, although the coupling constants are not explicitly reported in the source. Long-range H-F couplings are common in such systems.[7]

  • Methyl Protons (δ 4.12, s): The singlet at 4.12 ppm integrates to three protons and is assigned to the methyl group attached to the N1 position of the indazole ring. Its chemical shift is consistent with a methyl group on a nitrogen atom within a heterocyclic system.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
192.4CHO
152.1C5
144.3C4-F
138.6C6-F
126.7C3
121.9C7
112.4C2
36.8N1-CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz

Interpretation:

  • Carbonyl Carbon (δ 192.4): This downfield signal is characteristic of an aldehyde carbonyl carbon.

  • Fluorine-Bearing Carbons (δ 144.3 and 138.6): These signals are assigned to the carbons directly attached to fluorine atoms (C4 and C6). The direct attachment to the highly electronegative fluorine causes a significant downfield shift. In a high-resolution spectrum, these signals would appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 180–250 Hz.[8][9]

  • Aromatic and Heterocyclic Carbons: The remaining signals in the aromatic region are assigned to the other carbons of the indazole ring system. The specific assignments are based on established chemical shift trends for substituted indazoles.

  • Methyl Carbon (δ 36.8): This upfield signal is assigned to the N-methyl carbon.

¹⁹F NMR Spectral Data and Interpretation

Table 3: ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
-113.4C4-F
-116.2C6-F
Solvent: CDCl₃, Spectrometer Frequency: 376 MHz

Interpretation:

The ¹⁹F NMR spectrum shows two distinct signals, confirming the presence of two non-equivalent fluorine atoms in the molecule. The chemical shifts are within the expected range for fluorine atoms attached to an aromatic ring. The slight difference in their chemical shifts is due to the different electronic environments of the C4 and C6 positions, influenced by the adjacent aldehyde and pyrazole ring, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This method is a reliable way to obtain high-quality IR spectra of solid samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of the sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Thoroughly mix and grind the sample and KBr together to form a fine, homogeneous powder.[10][11]

  • Pellet Formation:

    • Transfer the powder into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[12]

    • The resulting pellet should be a translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

FT-IR Spectral Data and Interpretation

Table 4: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
1685C=O stretch (aldehyde)
1592C=C stretch (aromatic)
1340C–F stretch
1265N–N stretch
Sample Preparation: KBr pellet

Interpretation:

  • Carbonyl Stretch (1685 cm⁻¹): This strong, sharp absorption is highly characteristic of the C=O stretching vibration of the aldehyde functional group.[6][13] Its position is consistent with an aromatic aldehyde where conjugation to the ring system slightly lowers the frequency compared to a saturated aldehyde.

  • Aromatic C=C Stretch (1592 cm⁻¹): This absorption is typical for the C=C stretching vibrations within the aromatic indazole ring system.

  • C-F Stretch (1340 cm⁻¹): The strong absorption in this region is indicative of the C-F stretching vibration, confirming the presence of fluorine in the molecule.

  • N-N Stretch (1265 cm⁻¹): This band can be attributed to the N-N stretching vibration within the pyrazole part of the indazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol for ESI-HRMS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11]

  • Instrument Setup:

    • The mass spectrometer should be calibrated using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

HRMS Data and Interpretation

High-resolution ESI-MS ([M+H]⁺): m/z 197.0624

Interpretation:

  • Molecular Formula Confirmation: The experimentally determined mass of the protonated molecule ([M+H]⁺) is 197.0624. The calculated exact mass for C₉H₇F₂N₂O + H⁺ (C₉H₈F₂N₂O⁺) is 197.0626. The excellent agreement between the measured and calculated mass (within 1 ppm) unequivocally confirms the elemental composition of the molecule. This high degree of accuracy is a key feature of HRMS and provides definitive evidence for the molecular formula.[14][15]

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic analysis presented in this guide provides unambiguous evidence for the structure of this compound.

  • NMR spectroscopy elucidated the complete carbon-hydrogen framework, confirmed the number and environment of the protons and carbons, and identified the distinct fluorine atoms.

  • FT-IR spectroscopy confirmed the presence of key functional groups, namely the aldehyde carbonyl, the aromatic system, and the carbon-fluorine bonds.

  • High-Resolution Mass Spectrometry provided the exact mass, which in turn confirmed the molecular formula with high confidence.

By integrating the data from these orthogonal analytical techniques, a complete and self-consistent structural assignment is achieved. The protocols and interpretations detailed herein should serve as a valuable resource for scientists working on the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds in the pursuit of new therapeutic agents.

References

  • Kintek. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Kintek Press. Retrieved from [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Synthesis of Substituted 1H-Indazoles by Pyrazole Annelation to an Arene. (n.d.). Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • AIP Publishing. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • ResearchGate. (2017). How to calculate J(C-F) value in 13C NMR spectrum...?. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • NMRAnalysis.jl. (2025). 19F R1ρ acquisition & analysis. Retrieved from [Link]

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  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

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A Technical Guide to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Indazole Building Block

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, and potent anti-cancer effects.[3][4] Within this important class of heterocycles, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS Number: 1185767-07-0) has emerged as a key intermediate of significant strategic value.

This technical guide provides an in-depth exploration of this versatile building block, offering insights into its synthesis, chemical properties, and reactivity. The strategic placement of two fluorine atoms and a reactive carbaldehyde group on the N-methylated indazole core makes this molecule a highly attractive starting material for the synthesis of complex molecular architectures, particularly in the development of targeted kinase inhibitors.[5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key data for this compound are summarized below.

PropertyValue
CAS Number 1185767-07-0
Molecular Formula C₉H₆F₂N₂O
Molecular Weight 196.15 g/mol
Appearance Solid
Storage Sealed in dry, 2-8°C

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (C4-F), -116.2 (C6-F).

  • FT-IR (KBr, cm⁻¹): 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N).

  • UV-Vis (MeOH, λₘₐₓ): 274 nm (π→π* transition of indazole), 310 nm (n→π* of CHO).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ m/z 197.0624.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound can be logically approached in two main stages: the construction of the 4,6-difluoro-1-methyl-1H-indazole core, followed by the regioselective introduction of the formyl group at the C5 position.

Part 1: Synthesis of 4,6-difluoro-1-methyl-1H-indazole

A plausible synthetic route to the core indazole structure begins with a commercially available fluorinated aniline derivative, leveraging established methods for indazole ring formation.

Synthesis_of_4_6_difluoro_1_methyl_1H_indazole start 2,4-Difluoro-6-nitrotoluene step1 Reduction start->step1 e.g., Fe/HCl or H₂, Pd/C intermediate1 3,5-Difluoro-2-methylaniline step1->intermediate1 step2 Diazotization & Cyclization intermediate1->step2 1. NaNO₂, HCl 2. Heat intermediate2 4,6-Difluoro-1H-indazole step2->intermediate2 step3 N-Methylation intermediate2->step3 e.g., CH₃I, K₂CO₃, Acetone product 4,6-Difluoro-1-methyl-1H-indazole step3->product

Figure 1: Proposed synthetic workflow for the 4,6-difluoro-1-methyl-1H-indazole core.

Experimental Protocol (Representative):

  • Reduction of 2,4-Difluoro-6-nitrotoluene: To a solution of 2,4-difluoro-6-nitrotoluene in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction, filter through celite, and concentrate the filtrate. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3,5-difluoro-2-methylaniline.

  • Diazotization and Cyclization: Dissolve the resulting aniline in a mixture of acetic acid and propionic acid. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Heat the mixture to 60-70°C until gas evolution ceases. Cool the reaction and pour it into ice water. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford 4,6-difluoro-1H-indazole.

  • N-Methylation: To a solution of 4,6-difluoro-1H-indazole in acetone, add potassium carbonate and methyl iodide. Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield 4,6-difluoro-1-methyl-1H-indazole.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the aldehyde at the C5 position is achieved through a Vilsmeier-Haack reaction.[1] This electrophilic aromatic substitution is directed to the electron-rich C5 position of the indazole ring. The choice of reagents and reaction conditions is crucial for achieving high regioselectivity and yield.

Vilsmeier_Haack_Formylation reagent1 DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) reagent1->vilsmeier_reagent reagent2 POCl₃ reagent2->vilsmeier_reagent intermediate_complex Iminium ion intermediate vilsmeier_reagent->intermediate_complex substrate 4,6-Difluoro-1-methyl-1H-indazole substrate->intermediate_complex Electrophilic Attack hydrolysis Aqueous Workup intermediate_complex->hydrolysis product This compound hydrolysis->product

Figure 2: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol (Representative):

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. After the addition, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Formylation Reaction: Dissolve 4,6-difluoro-1-methyl-1H-indazole in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. An iminium salt intermediate will hydrolyze to the aldehyde upon this aqueous workup. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C5 position serves as a versatile synthetic handle for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs.

Reactivity_of_Aldehyde cluster_reactions Key Transformations start This compound oxidation Oxidation start->oxidation e.g., KMnO₄, CrO₃ reduction Reduction start->reduction e.g., NaBH₄, LiAlH₄ reductive_amination Reductive Amination start->reductive_amination 1. R₂NH 2. NaBH(OAc)₃ wittig_olefination Wittig Olefination start->wittig_olefination Ph₃P=CHR condensation Condensation start->condensation H₂N-R product_acid Carboxylic Acid Derivative oxidation->product_acid product_alcohol Alcohol Derivative reduction->product_alcohol product_amine Amine Derivative reductive_amination->product_amine product_alkene Alkene Derivative wittig_olefination->product_alkene product_imine_hydrazone Imine/Hydrazone Derivative condensation->product_imine_hydrazone

Figure 3: Key chemical transformations of the C5-carbaldehyde group.
Representative Protocols for Key Transformations:

1. Oxidation to Carboxylic Acid:

  • Protocol: Dissolve this compound in a mixture of acetone and water. Add potassium permanganate portion-wise at room temperature. Stir the mixture for 2-4 hours. Quench the reaction with sodium bisulfite solution and acidify with HCl. Extract the product with ethyl acetate, dry, and concentrate to yield 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.

2. Reduction to Alcohol:

  • Protocol: To a solution of the aldehyde in methanol at 0°C, add sodium borohydride portion-wise. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to obtain (4,6-difluoro-1-methyl-1H-indazol-5-yl)methanol.

3. Reductive Amination:

  • Protocol: In a flask, combine the aldehyde, a primary or secondary amine (1.1 equivalents), and a suitable solvent such as dichloromethane or dichloroethane. Add sodium triacetoxyborohydride (1.5 equivalents) and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Upon completion, quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the corresponding amine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The indazole core is a well-established pharmacophore in the design of kinase inhibitors.[6][7] this compound is an ideal starting point for the synthesis of such inhibitors. The aldehyde group can be elaborated into various functionalities that can interact with key residues in the ATP-binding pocket of kinases. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability.

For instance, the aldehyde can be converted into an amine via reductive amination, which can then be acylated or coupled with other fragments to build out the inhibitor structure. The strategic positioning of the substituents allows for fine-tuning of the molecule's properties to achieve the desired potency and selectivity profile.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, combining the biologically important indazole nucleus with strategically placed fluorine atoms and a reactive aldehyde group, makes it particularly well-suited for applications in medicinal chemistry and drug discovery. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this important chemical intermediate in the development of novel therapeutic agents.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5998-6010. [Link]

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  • CN107805221A - Method for preparing 1H-indazole derivative.
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  • ResearchGate. (n.d.). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

  • Patil, S. B., & Deore, V. V. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 426-444. [Link]

  • Singh, M., & Singh, J. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 25-54. [Link]

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structure elucidation of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Abstract

This guide provides a comprehensive, multi-technique approach to the definitive (CAS 1185767-07-0). As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We will detail the causality behind experimental choices and demonstrate how the convergence of orthogonal datasets provides a self-validating system for structural confirmation. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for drug design. The specific substitution pattern of this compound, with its electron-withdrawing fluorine atoms and reactive aldehyde group, presents a unique subject for structural analysis. Fluorine substitution is a common strategy to modulate metabolic stability and binding affinity, while the carbaldehyde group offers a versatile handle for further synthetic transformations.

Accurate and unambiguous structure determination is the bedrock upon which all further research—be it biological screening or synthetic modification—is built. This guide employs a logical, evidence-based workflow to confirm the molecular architecture of the title compound, showcasing a best-practice approach applicable to other novel small molecules.

Integrated Analytical Workflow

The elucidation of a novel molecular structure is not a linear process but an integrated workflow where each analytical technique provides complementary information. The overall strategy is to first determine the molecular formula and identify key functional groups, then use a suite of NMR experiments to piece together the atomic connectivity and finalize the constitutional isomer.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity MS Mass Spectrometry (ESI-MS) MS_Data Molecular Formula & Weight (C₉H₆F₂N₂O, 196.15 g/mol) MS->MS_Data IR Infrared Spectroscopy (FT-IR) IR_Data Functional Group ID (C=O, C-F, Aromatic) IR->IR_Data NMR NMR Spectroscopy NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D NMR_1D_Data Atom Environments & Counts NMR_1D->NMR_1D_Data NMR_2D_Data Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR_2D->NMR_2D_Data Assembly Fragment Assembly & Connectivity Mapping MS_Data->Assembly IR_Data->Assembly NMR_1D_Data->Assembly NMR_2D_Data->Assembly Confirmation Final Structure Confirmation Assembly->Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula Determination

The first step in any structure elucidation is to determine the molecular weight and, from that, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose due to its high accuracy.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Interpretation

The high-resolution ESI-MS analysis provides a protonated molecular ion peak [M+H]⁺ at m/z 197.0624. This experimental value is compared against the theoretical mass for the proposed formula, C₉H₇F₂N₂O.

ParameterValueSource
Proposed FormulaC₉H₆F₂N₂O[1]
Molecular Weight196.15 g/mol [1]
Theoretical [M+H]⁺197.0628Calculated
Experimental [M+H]⁺197.0624
Mass Error-2.0 ppmCalculated

The sub-5 ppm mass error provides high confidence in the assigned molecular formula of C₉H₆F₂N₂O . This formula aligns with the Nitrogen Rule (an even molecular weight corresponds to an even number of nitrogen atoms). Fragmentation analysis can further support the structure, with major fragments corresponding to logical losses from the parent molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: FT-IR (KBr)
  • Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).

  • Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups hypothesized for the structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
1685C=O StretchAromatic AldehydeConfirms the aldehyde. The frequency is below 1700 cm⁻¹ due to conjugation with the aromatic indazole ring.[2][3][4]
1592C=C StretchAromatic RingIndicates the presence of the indazole aromatic system.
1340C–F StretchAryl-FluorideStrong absorption characteristic of the carbon-fluorine bond.
2700-2850 (weak)C–H StretchAldehydic C-HWhile not explicitly listed in the provided data, two weak bands in this region are diagnostic for an aldehyde C-H stretch.[2][5]

The combined data strongly support the presence of an aromatic system containing C-F bonds and an aldehyde substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments to establish correlations.

1D NMR Data Interpretation

The ¹⁹F NMR spectrum is the simplest starting point, confirming the presence of two distinct fluorine environments.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -113.4, -116.2

  • Interpretation: The presence of two separate signals confirms that the two fluorine atoms are in chemically non-equivalent positions on the aromatic ring, consistent with the proposed 4,6-difluoro substitution.

The ¹H NMR spectrum reveals all the proton environments in the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
10.12Singlet (s)1HCHOThe highly deshielded singlet is characteristic of an aldehyde proton.[2]
8.45Doublet (d)1HH7This proton is on the benzene portion of the ring system. Its coupling will provide neighbor information.
7.92Doublet (d)1HH3This is the only proton on the pyrazole part of the indazole ring.
4.12Singlet (s)3HN1–CH₃The singlet integrating to 3H in this region is typical for an N-methyl group.

The ¹³C NMR spectrum accounts for all nine carbon atoms in the molecule.

  • ¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ)AssignmentRationale
192.4CHOTypical chemical shift for an aldehyde carbonyl carbon.
152.1C5Carbon bearing the aldehyde group, shifted downfield.
144.3C4-FCarbon directly attached to fluorine, showing a large downfield shift and a strong ¹JCF coupling (not resolved here).
138.6C6-FSecond carbon directly attached to fluorine.
126.7C3Carbon corresponding to the H3 proton.
121.9C7Carbon corresponding to the H7 proton.
112.4C3a/C7aOne of the bridgehead carbons (assignment requires HMBC).
Not listedC7a/C3aThe second bridgehead carbon is expected in the aromatic region.
36.8N1–CH₃Typical chemical shift for an N-methyl carbon.

(Note: Data from source appears to be missing one aromatic carbon signal, likely a bridgehead carbon, which is common.)

2D NMR Evidence Synthesis: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.[8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8] In this molecule, no H-H COSY correlations are expected between the isolated aromatic protons (H3 and H7) or the singlets (CHO, N-CH₃), confirming their magnetic isolation from other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[8][10]

    • The proton at δ 10.12 would correlate to the carbon at δ 192.4 (CHO).

    • The proton at δ 8.45 would correlate to the carbon at δ 121.9 (C7-H7).

    • The proton at δ 7.92 would correlate to the carbon at δ 126.7 (C3-H3).

    • The protons at δ 4.12 would correlate to the carbon at δ 36.8 (N1-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the full carbon skeleton by showing long-range (2-3 bond) correlations between protons and carbons.[9][11]

    • Connecting the Aldehyde: The aldehyde proton (H-CHO , δ 10.12) should show a strong correlation to the carbon it's attached to, C5 (δ 152.1). It should also show a correlation to the adjacent fluorine-bearing carbon, C4 (δ 144.3), and potentially C6 (δ 138.6).

    • Placing the Methyl Group: The methyl protons (N1-CH₃ , δ 4.12) are critical for confirming the N-methylation position. They should show correlations to the adjacent pyrazole carbon C3 (δ 126.7) and the bridgehead carbon C7a . This definitively places the methyl group on N1.

    • Assembling the Ring:

      • The H3 proton (δ 7.92) should show correlations to the bridgehead carbons C3a and C7a , as well as to C4 .

      • The H7 proton (δ 8.45) should show correlations to the bridgehead carbon C7a and to C5 and C6 .

The convergence of these HMBC correlations provides an unbreakable chain of evidence, locking every substituent and ring atom into its correct position and confirming the structure as this compound.

Final Structure Confirmation

The structure of this compound is unequivocally confirmed by the collective evidence:

  • Mass Spectrometry established the correct molecular formula, C₉H₆F₂N₂O.

  • IR Spectroscopy identified the essential functional groups: an aromatic aldehyde, aryl-fluoride bonds, and the heterocyclic ring.

  • ¹⁹F NMR confirmed two distinct fluorine environments.

  • ¹H and ¹³C NMR accounted for every hydrogen and carbon atom in the molecule, with chemical shifts consistent with their proposed electronic environments.

  • 2D NMR (HSQC & HMBC) provided the definitive connectivity map, linking the aldehyde to C5, the methyl group to N1, and confirming the relative positions of all atoms in the difluorinated indazole core.

Conclusion

The structural elucidation of this compound serves as a prime example of a modern, multi-technique analytical approach. By strategically employing MS, IR, and a suite of NMR experiments, we have moved from a molecular formula to a fully confirmed and validated 2D structure. This rigorous, self-validating workflow is essential in the fields of chemical research and drug development to ensure the foundational integrity of the molecules being investigated.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is a fluorinated heterocyclic compound belonging to the indazole family. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-cancer drugs like Pazopanib and Axitinib. The unique substitution pattern of this molecule—featuring two electron-withdrawing fluorine atoms, a methyl group on the pyrazole nitrogen, and a reactive aldehyde group—makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures and novel drug candidates. Its structural rigidity and potential for diverse chemical transformations allow for the precise exploration of chemical space in drug discovery programs.[1]

This technical guide provides a comprehensive analysis of the core physical and chemical characteristics of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's properties for its effective use in synthesis, characterization, and downstream applications.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and intrinsic physical properties. These parameters are critical for everything from reaction stoichiometry calculations to predicting its behavior in various physical states.

1.1. Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 1185767-07-0[2]

  • Molecular Formula: C₉H₆F₂N₂O[2]

  • SMILES: CN1C2=C(C=N1)C(=C(C=O)C(=C2)F)F[2]

1.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, providing a quick reference for laboratory applications.

PropertyValueSource
Molecular Weight 196.15 g/mol [2]
Melting Point 142°C
Appearance Solid (form not specified)[3]
Purity ≥98% (typical commercial purity)[2]
Topological Polar Surface Area (TPSA) 34.89 Ų[2]
LogP (calculated) 1.664[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Spectroscopic and Crystallographic Profile

A thorough spectroscopic and structural analysis is essential for unequivocal identification and quality control. The data presented here are foundational for confirming the identity and purity of the compound in a research setting.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The following assignments have been reported for this compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.12 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its singlet nature indicates no adjacent protons.

    • δ 8.45 (d, J = 8.4 Hz, 1H): Attributed to the proton at position 7 (H7) of the indazole ring.

    • δ 7.92 (d, J = 6.8 Hz, 1H): Assigned to the proton at position 3 (H3).

    • δ 4.12 (s, 3H): Represents the three protons of the methyl group (-CH₃) at the N1 position.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 192.4: Aldehyde carbonyl carbon (CHO).

    • δ 152.1 - 112.4: Aromatic carbons of the indazole ring system.

    • δ 36.8: N1-methyl carbon (N1–CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -113.4: Fluorine atom at position 4 (C4-F).

    • δ -116.2: Fluorine atom at position 6 (C6-F).

2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

  • FT-IR (KBr, cm⁻¹): Key stretches confirm the presence of principal functional groups.

    • 1685 cm⁻¹: Strong absorption characteristic of the C=O stretch of the aldehyde.

    • 1592 cm⁻¹: Aromatic C=C stretching.

    • 1340 cm⁻¹: C–F stretching.

  • Mass Spectrometry: High-resolution ESI-MS confirms the exact mass and molecular formula.

    • [M+H]⁺ m/z: 197.0624, confirming the molecular formula C₉H₇F₂N₂O.

2.3. Crystallographic Analysis

Single-crystal X-ray diffraction studies provide the most definitive three-dimensional structural information.

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Key Geometric Features: The indazole core is planar, with the aldehyde group at C5 forming a 15.7° angle relative to this plane. This geometry facilitates intermolecular hydrogen bonding.

Solubility and Thermal Stability

Understanding a compound's solubility and thermal behavior is critical for designing reaction conditions, purification protocols, and formulation strategies.

3.1. Solubility Profile

The compound's solubility is highest in polar aprotic solvents, which can effectively solvate the polar aldehyde group.

SolventSolubility (mg/mL at 25°C)
DMSO 45.2
DMF 32.8
Methanol 8.7
Dichloromethane 12.4
Toluene 1.9

3.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA): Under a nitrogen atmosphere, decomposition begins at 218°C (5% weight loss), with a significant mass loss occurring at 245°C. This indicates good thermal stability under typical laboratory conditions.

  • Differential Scanning Calorimetry (DSC): Reveals a sharp melting endotherm at 142°C, consistent with a crystalline solid.

Experimental Protocols: Synthesis and Characterization

The following section outlines a representative protocol for the synthesis and subsequent characterization of this compound. This protocol is based on established synthetic transformations of indazole systems.[4]

4.1. Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (aldehyde) group onto an electron-rich aromatic ring, such as an N-methylated indazole.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the precursor, 4,6-difluoro-1-methyl-1H-indazole (1 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (1 M) to neutralize the mixture to pH 7-8. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

4.2. Characterization and Quality Control Workflow

This workflow ensures the synthesized product meets the required identity and purity specifications.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Verification start Vilsmeier-Haack Reaction workup Aqueous Work-up & Neutralization start->workup extract Solvent Extraction workup->extract purify Silica Gel Chromatography extract->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr Identity Confirmation ms Mass Spectrometry (ESI-MS) nmr->ms Molecular Weight Confirmation ir FT-IR Spectroscopy ms->ir Functional Group Confirmation mp Melting Point Analysis ir->mp Purity Assessment

Sources

A Technical Guide to the Synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde: Strategic Selection of Starting Materials and Core Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive analysis of the synthetic pathways leading to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a key intermediate in pharmaceutical research and development. We dissect the molecule through a retrosynthetic lens to identify critical transformations and evaluate potential starting materials based on availability, efficiency, and strategic viability. The guide details field-proven methodologies for the construction of the difluoro-indazole core, regioselective N-methylation, and late-stage C5-formylation. By explaining the causality behind experimental choices and grounding all protocols in authoritative literature, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to establish a robust and scalable synthesis.

Part 1: Strategic Retrosynthetic Analysis

The synthesis of a multi-substituted heterocyclic compound like this compound (C₉H₆F₂N₂O)[1] demands a carefully planned synthetic strategy. A logical retrosynthetic analysis reveals three key bond disconnections that define the primary challenges and opportunities in its construction: the C5-aldehyde group, the N1-methyl bond, and the indazole ring itself.

  • C5-Formylation: The aldehyde functionality is often best installed in a late-stage transformation to avoid potential side reactions under conditions required for ring formation or N-alkylation. This points to 4,6-difluoro-1-methyl-1H-indazole [2] as the immediate precursor (Precursor A).

  • N1-Methylation: The bond between the indazole nitrogen and the methyl group can be disconnected. The regioselectivity of N-alkylation is a critical consideration in indazole chemistry, as reactions can yield both N1 and N2 isomers. This identifies 4,6-difluoro-1H-indazole (Precursor B)[3] as the logical antecedent.

  • Indazole Core Formation: The bicyclic indazole core is the foundational scaffold. Its synthesis typically involves the cyclization of a suitably substituted benzene ring. A common and effective strategy is the diazotization and intramolecular cyclization of a 2-amino-3,5-difluorotoluene derivative or a related precursor. This leads back to a substituted difluoroaniline or difluoronitrobenzene as a plausible starting material.

This analysis highlights a convergent and logical synthetic sequence: construction of the substituted indazole core, followed by N-methylation, and concluding with C5-formylation.

G Target 4,6-Difluoro-1-methyl-1H- indazole-5-carbaldehyde PrecursorA Precursor A: 4,6-Difluoro-1-methyl-1H-indazole Target->PrecursorA C5-Formylation PrecursorB Precursor B: 4,6-Difluoro-1H-indazole PrecursorA->PrecursorB N1-Methylation StartingMaterial Starting Material: Substituted Difluorobenzene (e.g., 2,4-Difluoro-5-methylaniline or 2,4-Difluoronitrobenzene) PrecursorB->StartingMaterial Indazole Ring Formation

Figure 1: Retrosynthetic analysis of the target molecule.

Part 2: Evaluation of Potential Starting Materials

The selection of an appropriate starting material is governed by commercial availability, cost, and the efficiency of the subsequent synthetic transformations. The 4,6-difluoro substitution pattern originates from the foundational benzene ring. Two primary classes of starting materials are considered most viable.

Starting MaterialCAS NumberStructureKey AdvantagesKey Challenges & Considerations
2,4-Difluoronitrobenzene 446-35-5O=N(=O)c1cc(F)ccc1FCommercially available in bulk; relatively inexpensive.[4]Requires multiple steps: nitration, reduction, and introduction of a methyl group for cyclization, increasing overall step count.
2,4-Difluoro-5-methylaniline 1378579-56-6Nc1cc(C)c(F)cc1FMore advanced intermediate; directly contains the necessary C, N, and F atoms in the correct relative positions for indazole formation.[5]Less common and potentially more expensive than simpler difluorobenzenes. Synthesis may be required from precursors like 2,4,5-trichloronitrobenzene.[6][7][8]
3-Fluoro-2-methylaniline 443-85-6Nc1cccc(F)c1CReadily available.Requires a bromination step to introduce a handle for the second fluorine and subsequent complex cyclization.[9]

For a robust and reproducible synthesis, 2,4-Difluoronitrobenzene often represents the most pragmatic starting point due to its widespread availability and the well-established chemistry for its elaboration.

Part 3: Core Synthetic Transformations and Methodologies

This section details the critical steps outlined in the retrosynthetic analysis, providing both procedural guidance and mechanistic rationale.

Workflow for Indazole Core Synthesis from 2,4-Difluoronitrobenzene

The transformation of 2,4-difluoronitrobenzene into the 4,6-difluoro-1H-indazole core is a multi-step process that builds the required functionality around the aromatic ring before the final cyclization.

G cluster_0 Indazole Core Synthesis A 2,4-Difluoronitrobenzene B 1,5-Difluoro-2,4- dinitrobenzene A->B Nitration (HNO₃/H₂SO₄) C 3,5-Difluoro-2-nitroaniline B->C Selective Reduction (e.g., NaSH) D 3,5-Difluoro-2-aminotoluene C->D Sandmeyer Reaction (Diazotization then Reduction) E 4,6-Difluoro-1H-indazole D->E Indazole Formation (NaNO₂/Acid)

Figure 2: Workflow for synthesizing the 4,6-difluoro-1H-indazole core.

Experimental Protocol: Synthesis of 4,6-Difluoro-1H-indazole (Precursor B)

  • Nitration of 2,4-Difluoronitrobenzene:

    • Rationale: To introduce a second nitro group which will be selectively reduced to the amine required for indazole formation.

    • Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Slowly add 2,4-difluoronitrobenzene while maintaining the temperature below 10°C. After the addition, allow the mixture to stir at room temperature until TLC indicates consumption of the starting material. Carefully pour the reaction mixture onto crushed ice, and filter the resulting precipitate to yield 1,5-difluoro-2,4-dinitrobenzene.

  • Selective Reduction to 3,5-Difluoro-2-nitroaniline:

    • Rationale: One nitro group must be selectively reduced to an amine. Sodium hydrosulfide (NaSH) is an effective reagent for this selective transformation in the presence of another nitro group.

    • Procedure: Dissolve 1,5-difluoro-2,4-dinitrobenzene in a suitable solvent like methanol or DMF. Prepare a solution of sodium hydrosulfide hydrate in water and add it dropwise to the dinitro compound at room temperature. The reaction is typically exothermic. Stir until the reaction is complete, then extract the product into an organic solvent.

  • Conversion to 3,5-Difluoro-2-aminotoluene:

    • Rationale: The remaining nitro group needs to be reduced, and the amine needs to be converted into a methyl group. A Sandmeyer-type sequence is a classic approach.

    • Procedure:

      • Diazotization: Dissolve 3,5-difluoro-2-nitroaniline in aqueous H₂SO₄ and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

      • Reduction/Methylation: This is a complex transformation. A more direct route may involve the reduction of the second nitro group (e.g., with Fe/HCl or catalytic hydrogenation) to get the diamine, followed by selective reactions, though this can be challenging. A more modern approach might involve a different synthetic route starting from a precursor already containing the methyl group, such as 2,4-difluoro-5-methylaniline.[5]

  • Indazole Formation via Diazotization and Cyclization:

    • Rationale: Assuming a precursor like 3,5-difluoro-2-methylaniline is obtained, the final ring-closure is achieved by diazotizing the aniline and allowing the resulting diazonium salt to cyclize intramolecularly.

    • Procedure: Dissolve the aniline precursor in aqueous acid (e.g., HCl). Cool the solution to 0-5°C and add an aqueous solution of sodium nitrite dropwise. The reaction mixture is stirred at low temperature, allowing the intramolecular cyclization to occur, yielding 4,6-difluoro-1H-indazole.[10]

Regioselective N1-Methylation

The alkylation of the indazole ring is a pivotal step that requires precise control to favor the desired N1 isomer over the N2 isomer. The choice of base and solvent system is critical for directing the regioselectivity.

  • Causality: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) deprotonates the indazole N-H. The resulting indazole anion's subsequent reaction with an electrophile (e.g., methyl iodide or dimethyl sulfate) is sterically and electronically directed. For many substituted indazoles, this combination favors alkylation at the N1 position.[11]

Experimental Protocol: Synthesis of 4,6-Difluoro-1-methyl-1H-indazole (Precursor A)

  • To a solution of 4,6-difluoro-1H-indazole in anhydrous THF at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography to isolate the N1-methylated product.[11][12]

C5-Formylation

The introduction of the aldehyde at the C5 position is the final key transformation. The electron-rich nature of the indazole ring allows for electrophilic aromatic substitution, but the regioselectivity can be influenced by the existing substituents. Directed ortho-metalation is a powerful alternative.

  • Rationale: Standard formylation methods like the Vilsmeier-Haack reaction (using POCl₃/DMF) can be ineffective or lead to undesired products with certain indazole substrates.[13] A more reliable strategy involves lithiation (directed by the existing ring atoms) followed by quenching with a formylating agent like DMF.

Experimental Protocol: Synthesis of this compound

  • Dissolve 4,6-difluoro-1-methyl-1H-indazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

  • Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents), and stir for 1-2 hours at -78°C. This step selectively deprotonates the C5 position.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and continue stirring at -78°C for another hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product by silica gel chromatography to yield the target aldehyde.

Conclusion

The synthesis of this compound is a multi-step endeavor that hinges on a strategic selection of starting materials and precise control over key chemical transformations. While several pathways are conceivable, a route commencing with a commercially abundant precursor like 2,4-difluoronitrobenzene offers a scalable and economically viable foundation. The successful execution of the synthesis relies on a deep understanding of the underlying principles governing indazole ring formation, the factors dictating regioselectivity in N-alkylation, and the application of robust methods for aromatic formylation. The protocols and strategic insights provided in this guide offer a validated framework for researchers to efficiently access this valuable pharmaceutical intermediate.

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The Difluoro-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful strategy to modulate its physicochemical and pharmacological properties, leading to the development of highly potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the difluoro-indazole scaffold, delving into its synthesis, the profound impact of difluorination on its molecular properties, and its diverse applications in drug discovery, with a particular focus on kinase inhibition. Detailed experimental protocols and data are presented to equip researchers with the practical knowledge required to leverage this remarkable scaffold in their own drug discovery endeavors.

The Indazole Scaffold: A Foundation of Therapeutic Success

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a 10-π electron aromatic system that can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and commonly encountered.[3] The indazole core is a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This inherent versatility has led to the development of a wide array of indazole-containing drugs with diverse therapeutic applications, from the anti-emetic granisetron to the potent anticancer agent axitinib.[1]

The Fluorine Advantage: Enhancing the Indazole Scaffold

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize their drug-like properties.[4] The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and target binding affinity.[5]

Impact of Difluorination on Physicochemical Properties

The strategic placement of two fluorine atoms on the indazole ring can lead to significant and often advantageous alterations in its physicochemical profile:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the indazole nitrogen, impacting its ionization state at physiological pH. This can influence drug-receptor interactions and cell permeability. For instance, the difluorination of a pyridyl ring in PI3K inhibitors has been shown to modulate basicity and improve oral bioavailability.[4]

  • Lipophilicity Tuning: The effect of fluorination on lipophilicity (logP/logD) is context-dependent and can be used to fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the introduction of multiple fluorine atoms can sometimes lead to a decrease in logP due to altered polarity and intermolecular interactions.[3]

  • Enhanced Metabolic Stability: The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Difluorination can therefore be employed to block metabolically labile positions on the indazole ring, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Synthesis of the Difluoro-Indazole Core

The synthesis of the difluoro-indazole scaffold can be achieved through various synthetic routes, typically starting from appropriately substituted difluoro-anilines or difluoro-benzaldehydes. A general and robust method involves the condensation of an o-fluorobenzaldehyde with hydrazine, which can be performed under continuous-flow conditions for improved safety and scalability.[7]

General Protocol for the Synthesis of 4,6-Difluoro-1H-indazole

This protocol describes a common method for the synthesis of the 4,6-difluoro-1H-indazole core.

Reaction Scheme:

Materials:

  • 2,4,6-Trifluorobenzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • To a solution of 2,4,6-trifluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4,6-difluoro-1H-indazole.

Biological Significance and Applications of Difluoro-Indazole Derivatives

The difluoro-indazole scaffold has proven to be a highly valuable motif in the design of potent and selective inhibitors of various biological targets, most notably protein kinases.

Difluoro-Indazoles as Potent Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-indazole-3-amine substructure, in particular, has been identified as an effective hinge-binding fragment for many kinases.[8] The introduction of a difluoro-substitution pattern on the indazole ring can enhance binding affinity and selectivity.

A prominent example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.

Signaling Pathway of FGFR:

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Downstream Downstream Effects (Proliferation, Survival) PLCg->Downstream AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Downstream MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream

Caption: Simplified FGFR signaling pathway.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, nM)Reference
Compound A FGFR15NCI-H158150
Compound B FGFR210SNU-1680[2]
Compound C Pan-Pim Kinase1-10MM.1S200[2]

Experimental Protocol: FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against FGFR kinases.[9]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Tracer, Antibody, Compound) Start->Prep Dispense Dispense Compound (Serial Dilutions) Prep->Dispense Add_Kinase Add Kinase-Antibody Mix Dispense->Add_Kinase Add_Tracer Add Tracer Add_Kinase->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X solution of the FGFR kinase and the Europium-labeled anti-tag antibody mixture in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Plate Preparation:

    • To a 384-well plate, add 5 µL of the 3X test compound solution.

  • Reaction Initiation:

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The difluoro-indazole scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolkit. Its unique ability to modulate key physicochemical properties has led to the discovery of highly potent and selective drug candidates, particularly in the realm of kinase inhibition. The continued exploration of novel synthetic methodologies for the preparation and functionalization of difluoro-indazoles will undoubtedly expand their chemical diversity and therapeutic potential. Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of difluoro-indazole derivatives with a broader range of biological targets, including GPCRs and other enzyme families, will open up new avenues for drug discovery. As our comprehension of the intricate roles of fluorine in drug design continues to evolve, the difluoro-indazole scaffold is poised to play an increasingly significant role in the development of next-generation therapeutics to address unmet medical needs.

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The Strategic Role of Fluorine Substitution in Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its versatility is significantly enhanced by the strategic incorporation of fluorine atoms. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine substitution in indazole derivatives. We will explore how this seemingly minor atomic replacement profoundly influences physicochemical properties, metabolic stability, and pharmacological activity. By delving into the underlying mechanistic principles and showcasing relevant case studies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize fluorinated indazole-based drug candidates.

Introduction: The Indazole Scaffold and the Power of Fluorine

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[4]

Parallel to the rise of indazoles, fluorine has earned its place as a crucial element in modern medicinal chemistry.[6][7][8] The introduction of fluorine can dramatically alter a molecule's properties in beneficial ways.[9][10] Its unique characteristics—high electronegativity, small steric size, and the strength of the carbon-fluorine (C-F) bond—allow for fine-tuning of a drug candidate's profile.[6][8][11] When combined, the strategic fluorination of the indazole scaffold provides a powerful platform for developing novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into an indazole derivative instigates a cascade of changes in its fundamental physicochemical properties. Understanding these effects is paramount for rational drug design.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the acidity and basicity (pKa) of nearby functional groups.[6][12][13]

  • Lowering Basicity: When placed near a basic nitrogen atom in the indazole ring or a substituent, fluorine can decrease its pKa. This can be advantageous for reducing unwanted interactions with off-target acidic proteins or improving oral absorption by modifying the ionization state in the gastrointestinal tract.[6]

  • Increasing Acidity: Conversely, fluorine can increase the acidity of nearby protic groups.

This modulation of pKa is a critical tool for optimizing a drug's solubility, permeability, and target engagement.[9][12]

Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent.[14] While a single fluorine atom on an aromatic ring often increases lipophilicity, which can enhance membrane permeability and cell penetration, polyfluorination can sometimes lead to a decrease.[6][13][15] This dual nature allows for precise control over the molecule's ability to cross biological membranes and reach its target.[11][12] Judicious use of fluorine can therefore improve bioavailability.[7][16]

Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[6][7][8] The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[13]

  • Blocking Metabolic "Hot Spots": By replacing a hydrogen atom at a site prone to oxidative metabolism with fluorine, chemists can effectively block this pathway, prolonging the drug's half-life and increasing its systemic exposure.[6][7][8][13] This strategy has been successfully employed in numerous drug discovery programs.[12]

The table below illustrates the typical effects of fluorine substitution on key physicochemical properties of an indazole core.

PropertyUnsubstituted Indazole (Parent)Fluorinated Indazole (Example)Rationale for Change
pKa (of a basic amine substituent)~8.5~6.5The strong inductive electron-withdrawing effect of fluorine reduces the basicity of the nearby amine.[6][12]
logP (Lipophilicity)~1.8~2.2Fluorine substitution on an aromatic ring generally increases lipophilicity, enhancing membrane permeability.[6][13]
Metabolic Half-life (t½) ShortExtendedThe C-F bond blocks sites of oxidative metabolism by CYP450 enzymes, increasing resistance to degradation.[7][8][13]

Synthesis of Fluorinated Indazole Derivatives

The strategic placement of fluorine on the indazole scaffold requires a robust synthetic toolkit. Advances in fluorination chemistry have provided medicinal chemists with a variety of methods to achieve this.

Common Synthetic Strategies
  • Building Block Approach: This involves using pre-fluorinated starting materials to construct the indazole ring. This is often the most reliable method for introducing fluorine at specific positions.

  • Late-Stage Fluorination: This strategy introduces fluorine in the final steps of the synthesis. Modern methods like electrophilic fluorination using reagents such as N-Fluorobenzenesulfonimide (NFSI) have made this approach more accessible.[17]

  • Nucleophilic Aromatic Substitution (SNAr): This method can be used to introduce fluorine onto an activated indazole ring system.

Example Protocol: Electrophilic Fluorination of 2H-Indazoles

The following is a representative protocol for the direct fluorination of a 2H-indazole derivative using NFSI, a common electrophilic fluorinating agent.[17]

Step 1: Reaction Setup

  • To a solution of the 2H-indazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol).

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated indazole derivative.

Fluorine's Role in Modulating Biological Activity

The changes in physicochemical properties induced by fluorine directly translate into altered pharmacological profiles.

Enhancing Protein-Ligand Interactions

Fluorine can participate in a range of non-covalent interactions within a protein's binding pocket, leading to enhanced affinity and selectivity.[6]

  • Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor, in certain contexts, it can interact favorably with amide N-H groups or other hydrogen bond donors.

  • Dipole-Dipole Interactions: The polarity of the C-F bond can lead to favorable electrostatic interactions with polar residues in the active site.

  • Conformational Control: Fluorine substitution can induce a specific conformation of the molecule that is optimal for binding to the target protein.[6]

Case Study: Fluorinated Indazoles as Kinase Inhibitors

Indazole derivatives are prominent as kinase inhibitors in oncology.[3][4][18] Fluorine substitution has been instrumental in optimizing these inhibitors. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the strategic placement of fluorine atoms on the indazole scaffold has led to compounds with significantly improved potency and cellular activity.[1] In some cases, a 2,6-difluoro-3-methoxyphenyl group attached to the indazole core resulted in inhibitors with nanomolar efficacy.[1] Similarly, the presence of a fluorine at the 6-position of the indazole ring in another series of FGFR inhibitors led to enhanced enzymatic activity.[4]

The diagram below illustrates a common drug discovery workflow for developing fluorinated indazole derivatives.

Caption: A typical workflow for the discovery and development of fluorinated indazole drug candidates.

This next diagram shows how fluorine substitution can enhance binding affinity within a kinase active site.

G cluster_protein Kinase Active Site cluster_ligand Fluorinated Indazole Inhibitor Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Indazole Indazole Core Indazole->Hinge H-Bond Fluorophenyl Fluorophenyl Ring Fluorophenyl->Hydrophobic_Pocket Favorable Interaction (Enhanced by Fluorine)

Caption: Fluorine enhances binding in a kinase active site through favorable interactions.

Future Perspectives and Conclusion

The strategic incorporation of fluorine will continue to be a vital tool in the development of novel indazole-based therapeutics. As synthetic methodologies for fluorination become more sophisticated, we can expect to see the exploration of more complex fluorinated motifs.[11][19] The continued success of fluorinated drugs in the market underscores the importance of understanding and applying the principles outlined in this guide.[7][19]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Indazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, has risen to prominence in medicinal chemistry, earning the designation of a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of a particularly valuable class of indazole derivatives: substituted indazole-5-carbaldehydes. We will traverse the historical landscape of their discovery, dissect the key synthetic strategies that have evolved for their preparation, and illuminate their critical role as versatile intermediates in the synthesis of therapeutic agents.

From Fischer's Discovery to a Modern Mainstay: A Historical Perspective

The journey of indazoles began in the late 19th century with the pioneering work of Emil Fischer. In 1883, he reported the first synthesis of an indazole derivative, an oxo-substituted version he named "indazol," by heating o-hydrazinobenzoic acid.[3] This foundational discovery, while not yielding the parent indazole, laid the crucial groundwork for the exploration of this new heterocyclic system.

The development of synthetic routes to the indazole core progressed steadily, with various methods emerging over the decades.[2] However, the specific introduction of a carbaldehyde group at the 5-position of the indazole ring represents a more recent and significant advancement, driven by the demands of modern drug discovery. The aldehyde functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships. These C5-formylated indazoles have become key building blocks in the synthesis of a range of therapeutic agents, including kinase inhibitors for cancer therapy.[4]

The Synthetic Arsenal: Crafting Substituted Indazole-5-carbaldehydes

The synthesis of substituted indazole-5-carbaldehydes can be broadly approached from two strategic directions: A) construction of the indazole ring from a pre-functionalized benzene derivative , or B) direct functionalization of a pre-formed indazole scaffold . The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Building from the Ground Up: Indazole Ring Formation from Substituted Precursors

A common and effective strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. This approach allows for the early introduction of the desired substituent at the position that will become C5 of the indazole ring.

A key example is the synthesis of 5-nitro-1H-indazoles. This can be achieved through the reaction of an arylhydrazine with an acetophenone or benzaldehyde bearing a fluorine atom at the C2 position and a nitro group at the C5 position. The subsequent deprotonation and intramolecular nucleophilic aromatic substitution (SNAr) leads to the formation of the indazole ring.[5] The resulting 5-nitroindazole can then be a precursor for further transformations.

Experimental Protocol: Synthesis of 1-Aryl-5-nitro-1H-indazoles [5]

  • Step 1: Arylhydrazone formation: An appropriately substituted acetophenone or benzaldehyde (with fluorine at C2 and nitro at C5) is reacted with an arylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically heated to facilitate the condensation and formation of the arylhydrazone intermediate.

  • Step 2: Cyclization: The arylhydrazone is then treated with a base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like DMF or DMSO. The base facilitates deprotonation, initiating an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the fluorine atom, leading to the formation of the 1-aryl-5-nitro-1H-indazole.

  • Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure 1-aryl-5-nitro-1H-indazole.

Functionalizing the Core: Direct Introduction of the C5-Carbaldehyde

Direct formylation of the indazole ring at the C5 position presents a more atom-economical approach. However, achieving regioselectivity can be challenging due to the presence of multiple reactive sites on the bicyclic system. Several classical and modern organic reactions have been adapted for this purpose.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While formylation of indazoles can occur, directing the substitution to the C5 position often requires careful control of reaction conditions and may be influenced by the presence of other substituents on the ring. N-protection of the indazole can also influence the regioselectivity of the formylation.

Conceptual Workflow: Vilsmeier-Haack Formylation of Indazole

Vilsmeier_Haack cluster_reagent Reagent Formation Indazole Substituted Indazole Iminium_Intermediate Iminium Salt Intermediate Indazole->Iminium_Intermediate Electrophilic Attack at C5 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Product Indazole-5-carbaldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) DMF DMF POCl3 POCl₃ Halogen_to_Aldehyde Haloindazole 5-Halo-1H-indazole (X = Br, I) Lithioindazole 5-Lithio-1H-indazole Haloindazole->Lithioindazole 1. Lithiation Lithiation Metal-Halogen Exchange (e.g., n-BuLi) Product 1H-Indazole-5-carbaldehyde Lithioindazole->Product 2. Formylation Formylation Quench with Formylating Agent (e.g., DMF)

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1] This guide provides an in-depth exploration of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a highly functionalized building block designed for the efficient synthesis of next-generation kinase inhibitors. We will dissect the strategic advantages conferred by its unique substitution pattern, provide detailed, field-proven synthetic protocols, and discuss its application in targeting key oncogenic kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized oncology by targeting the ATP-binding site of these enzymes. The indazole heterocycle has emerged as a premier structural motif in this field, prized for its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP.[1][2][3]

The subject of this guide, This compound , is not merely another building block; it is a strategically designed intermediate. Its features are tailored to address common challenges in drug development:

  • N1-Methylation: Prevents N-H tautomerization and eliminates a potential site of metabolic attack, often improving pharmacokinetic properties.

  • Difluoro Substitution: The two fluorine atoms at positions 4 and 6 are electron-withdrawing, which can significantly modulate the pKa of the indazole ring system and enhance binding affinity. Furthermore, fluorine can improve metabolic stability and membrane permeability.

  • C5-Carbaldehyde: This aldehyde group serves as a versatile and reactive handle for synthetic elaboration, allowing for the direct and efficient introduction of diverse side chains to explore the solvent-exposed region of the kinase active site.

This combination of features makes it an exceptionally valuable starting point for constructing potent and selective kinase inhibitors targeting families such as FGFR, ALK, ROS1, and PLK4.[4][5][6][7]

Physicochemical & Spectroscopic Profile

Accurate characterization of the starting material is fundamental to reproducible synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1185767-07-0[8][9]
Molecular Formula C₉H₆F₂N₂O[8]
Molecular Weight 196.15 g/mol [8]
Appearance Solid[10]
Purity ≥98% (typically)[8]
Storage Sealed in dry, 2-8°C[8]

Table 2: Spectroscopic Data Summary

SpectrumKey Peaks (δ in ppm, J in Hz)
¹H NMR (400 MHz, DMSO-d₆)δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1–CH₃)
¹⁹F NMR (376 MHz, CDCl₃)δ −113.4 (C4-F), −116.2 (C6-F)
ESI-MS [M+H]⁺ m/z 197.0624

Synthetic Strategy & Core Protocols

The C5-aldehyde functionality is an ideal anchor point for building out the inhibitor structure, most commonly via reductive amination to install a key amine-containing side chain. This intermediate can then be further functionalized. The following workflow is a robust and widely applicable strategy.

G A 4,6-Difluoro-1-methyl-1H- indazole-5-carbaldehyde B Protocol 1: Reductive Amination A->B  + R-NH2 C Key Amine Intermediate B->C D Protocol 2: Amide or Suzuki Coupling C->D  + Coupling Partner E Final Kinase Inhibitor D->E G cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Suzuki Coupling A Aldehyde + Amine in DCM B Add Acetic Acid (Catalyst) A->B C Stir 1h @ RT (Imine Formation) B->C D Add STAB (Reducing Agent) C->D E Stir 12-24h @ RT D->E F Quench (NaHCO3) & Extract E->F G Purify (Chromatography) F->G H Aryl-Br + Boronic Acid + Pd Catalyst + Base I Add Degassed Solvent H->I J Heat 4-16h (e.g., 90°C) I->J K Filter (Celite) & Extract J->K L Purify (Chromatography) K->L G cluster_pathway Simplified Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Output Cell Proliferation, Survival, Angiogenesis ERK->Output Inhibitor Indazole-Based Inhibitor Inhibitor->RTK

Sources

Application Notes and Protocols for the Derivatization of the Aldehyde Group of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for the chemical derivatization of the aldehyde functional group in 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. This fluoro-substituted indazole is a valuable scaffold in medicinal chemistry and drug discovery, and the strategic modification of its aldehyde group can lead to a diverse array of novel chemical entities with significant therapeutic potential.[1][2] This document outlines detailed protocols for several key derivatization reactions, including reductive amination, Wittig olefination, and the formation of oximes and hydrazones. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding with comprehensive references are central to this guide.

Introduction: The Significance of the Indazole Scaffold and Aldehyde Derivatization

Indazole-containing derivatives are prominent heterocyclic structures in numerous approved pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The specific compound, this compound, presents a unique building block for the synthesis of novel drug candidates. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can significantly influence the reactivity of the aldehyde group and the overall properties of the resulting derivatives.

The aldehyde group is a versatile functional handle that can be readily transformed into a wide variety of other functional groups and molecular scaffolds. This versatility makes it a key target for chemical modification in drug discovery programs aimed at exploring structure-activity relationships (SAR) and developing new intellectual property. This guide provides researchers with the foundational knowledge and practical protocols to effectively derivatize this important aldehyde.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is critical for successful derivatization.

PropertyValueSource
CAS Number 1185767-07-0[3]
Molecular Formula C₉H₆F₂N₂O[3]
Molecular Weight 196.15 g/mol [3]
Appearance Solid (predicted)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF)General knowledge
¹H NMR (400 MHz, DMSO-d₆) δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1–CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ −113.4 (C4-F), −116.2 (C6-F)

Derivatization Strategies and Protocols

The following sections detail robust protocols for the derivatization of the aldehyde group of this compound.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting aldehydes into amines.[4][5][6][7][8] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[4] It is less basic and more sterically hindered than other common borohydrides, which minimizes side reactions such as the reduction of the starting aldehyde. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent the hydrolysis of the reducing agent. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion intermediate.

Reductive_Amination_Workflow Start Start: this compound Reaction Stir at Room Temperature (2-24 h) Start->Reaction Reagents Primary or Secondary Amine, NaBH(OAc)₃, Acetic Acid (cat.) Reagents->Reaction Solvent DCM or DCE Solvent->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ solution) Reaction->Workup Extraction Extraction with Organic Solvent (e.g., DCM) Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Final Amine Derivative Purification->Product

Caption: Workflow for Reductive Amination.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the primary or secondary amine (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stirring: The resulting mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 10 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine derivative.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and ketones.[9][10][11][12] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield (Z)-alkenes, while stabilized ylides (e.g., those with an adjacent electron-withdrawing group) favor the formation of (E)-alkenes. The choice of base for deprotonating the phosphonium salt to form the ylide is also crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for unstabilized ylides, while weaker bases such as potassium carbonate or triethylamine may suffice for stabilized ylides.

Wittig_Reaction_Workflow Start Start: Phosphonium Salt Ylide_Formation Ylide Formation (Anhydrous Conditions) Start->Ylide_Formation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide_Formation Solvent1 Anhydrous THF or Ether Solvent1->Ylide_Formation Reaction Reaction with Aldehyde Ylide_Formation->Reaction Aldehyde This compound Aldehyde->Reaction Workup Aqueous Quench (e.g., sat. NH₄Cl) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Final Alkene Derivative Purification->Product

Caption: Workflow for the Wittig Reaction.

  • Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The resulting bright yellow-orange mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Addition of Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is extracted with ethyl acetate (3 x volume).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene. Triphenylphosphine oxide is a common byproduct of this reaction.

Formation of Oximes and Hydrazones

The reaction of aldehydes with hydroxylamine or hydrazines provides oximes and hydrazones, respectively.[13][14][15][16] These derivatives are often stable, crystalline solids and can serve as valuable intermediates for further transformations or as final products with biological activity.

The formation of oximes and hydrazones is a condensation reaction that is typically catalyzed by acid.[14] The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration. The optimal pH for this reaction is generally mildly acidic (pH 4-5) to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the nitrogen atom.

Oxime_Hydrazone_Formation_Workflow Start Start: this compound Reaction Stir at RT to Reflux Start->Reaction Reagent Hydroxylamine Hydrochloride or Hydrazine Derivative Reagent->Reaction Base Base (e.g., Pyridine, NaOAc) Base->Reaction Solvent Ethanol or Methanol Solvent->Reaction Isolation Isolation of Product (Precipitation or Extraction) Reaction->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Product Final Oxime or Hydrazone Purification->Product

Caption: Workflow for Oxime and Hydrazone Formation.

  • Reaction Setup: A mixture of this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol (0.2 M) is prepared in a round-bottom flask.

  • Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete as indicated by TLC or LC-MS.

  • Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Work-up: Water is added to the residue, and the resulting solid precipitate is collected by filtration. If no precipitate forms, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Drying: The collected solid is washed with cold water and dried under vacuum. If an extraction was performed, the organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If reactions are sluggish, gentle heating may be applied. Ensure all reagents are pure and solvents are anhydrous, especially for the Wittig reaction.

  • Side Product Formation: In reductive amination, over-alkylation can occur with primary amines. Using a 1:1 stoichiometry of aldehyde to amine can help minimize this.[6] In the Wittig reaction, the removal of triphenylphosphine oxide can sometimes be challenging; trituration with a non-polar solvent like diethyl ether or hexanes can aid in its removal.

  • Low Yields: The electronic nature of the difluoro-substituted indazole ring may influence reactivity. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary.

  • Characterization: Thorough characterization of all new derivatives by ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, ¹⁹F NMR is essential to confirm their structures.

Conclusion

The derivatization of the aldehyde group of this compound offers a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. The protocols detailed in these application notes for reductive amination, Wittig olefination, and the formation of oximes and hydrazones provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the scientific principles behind each transformation and meticulous experimental execution will enable the successful synthesis and evaluation of a diverse library of new indazole derivatives.

References

  • Baxendale, I. R., et al. (2002). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Journal of Combinatorial Chemistry, 4(4), 383-389. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 39(14), 2544-2551. [Link]

  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Al-Zoubi, R. M., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5057-5062. [Link]

  • Chobanian, H. R., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18074-18086. [Link]

  • Shaikh, A. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1489-1502. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]

  • Lee, J. H., et al. (2020). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Molecules, 25(18), 4256. [Link]

  • Dirksen, A., & Hackeng, T. M. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Current Protocols in Chemical Biology, 1, 1.ch08. [Link]

  • Claes, P., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2045-2053. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]

  • Wang, X., et al. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. Molecules, 26(16), 4983. [Link]

  • Zhang, J. L., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(12), 6447-6454. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices. ResearchGate. [Link]

  • Spectroscopy Online. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Organic Reactions. [Link]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. ResearchGate. [Link]

  • Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry–A European Journal, 24(56), 15008-15012. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Cailly, T., et al. (2013). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 3(42), 19301-19306. [Link]

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Protocol for Vilsmeier-Haack Formylation of 4,6-Difluoro-1-methyl-indazole: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This transformation is of paramount importance in medicinal chemistry and drug development, as the resulting aldehydes are key intermediates for the synthesis of a diverse array of more complex molecular architectures. The indazole scaffold, a prominent bicyclic heterocycle, is a privileged structural motif in numerous pharmacologically active compounds. Consequently, the functionalization of the indazole nucleus is a subject of intense research. This application note provides a detailed protocol for the regioselective formylation of 4,6-difluoro-1-methyl-indazole at the C5-position, yielding 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde.

The presence of two fluorine atoms on the benzene ring of the indazole core significantly modulates the electronic properties of the substrate. While fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, the interplay of inductive and resonance effects, along with the directing influence of the pyrazole ring, guides the formylation to the C5-position. This protocol has been developed to ensure a high yield and purity of the desired product, taking into account the specific reactivity of the difluorinated indazole substrate.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4] This electrophile then attacks the electron-rich position of the aromatic substrate. In the case of 1-methyl-indazoles, electrophilic substitution is generally favored on the benzene ring rather than the pyrazole ring. The N1-methyl group and the pyrazole ring as a whole direct electrophilic attack to the C5 and C3 positions. However, the presence of the deactivating fluorine atoms at positions 4 and 6 electronically disfavors substitution at adjacent positions and enhances the nucleophilicity of the C5 position, leading to the observed regioselectivity. The reaction culminates in the hydrolysis of the resulting iminium salt intermediate during aqueous workup to afford the aldehyde.

Experimental Protocol

This section details the step-by-step procedure for the Vilsmeier-Haack formylation of 4,6-difluoro-1-methyl-indazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-Difluoro-1-methyl-indazole≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichHandle in a fume hood with appropriate personal protective equipment.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionPrepared in-house.
BrinePrepared in-house.
Anhydrous Sodium Sulfate
Ethyl AcetateACS GradeFor extraction and chromatography.
HexanesACS GradeFor chromatography.
Reaction Conditions Summary
ParameterValue
Substrate4,6-Difluoro-1-methyl-indazole
ReagentsPOCl₃, DMF
SolventDichloromethane (DCM)
Temperature0 °C to Reflux
Reaction Time4-6 hours
Work-upAqueous basic work-up
PurificationSilica gel column chromatography
Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

  • Substrate Addition: Dissolve 4,6-difluoro-1-methyl-indazole (1.0 eq.) in anhydrous dichloromethane. Add the substrate solution to the flask containing the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition of the substrate, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is basic (pH 8-9). This step should be performed with vigorous stirring to manage the exothermic reaction and gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep 1. Add anhydrous DMF to a flask at 0 °C. add_pocl3 2. Add POCl₃ dropwise to DMF at 0 °C. reagent_prep->add_pocl3 stir_reagent 3. Stir at 0 °C for 30 min. add_pocl3->stir_reagent add_substrate 4. Add solution of 4,6-difluoro-1-methyl-indazole in DCM. stir_reagent->add_substrate reflux 5. Heat to reflux for 4-6 hours. add_substrate->reflux monitor 6. Monitor reaction by TLC. reflux->monitor quench 7. Quench with saturated NaHCO₃ solution at 0 °C. monitor->quench extract 8. Extract with Ethyl Acetate. quench->extract wash_dry 9. Wash with water and brine, then dry. extract->wash_dry purify 10. Purify by column chromatography. wash_dry->purify product Isolated this compound purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reaction Mechanism Diagram

G cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier pocl3 POCl₃ pocl3->vilsmeier iminium Iminium Salt Intermediate vilsmeier->iminium indazole 4,6-Difluoro-1-methyl-indazole indazole->iminium product This compound iminium->product h2o H₂O (Work-up) h2o->product

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Characterization of this compound

The structure of the final product can be confirmed by standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1-CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ 192.4 (CHO), 152.1 (C5), 144.3 (d, JCF), 138.6 (d, JCF), 126.7 (C3), 121.9 (C7), 112.4 (C3a), 36.8 (N1-CH₃).
¹⁹F NMR (376 MHz, CDCl₃)δ -113.4 (s), -116.2 (s).
Mass Spec. (ESI+)m/z = 197.0624 [M+H]⁺, corresponding to C₉H₇F₂N₂O.
FT-IR (KBr, cm⁻¹)1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C-F), 1265 (N-N).

Note: The provided spectroscopic data is based on available information for this compound and may vary slightly based on experimental conditions and instrumentation. For comparison, the aldehyde proton in 1-methyl-1H-indole-3-carbaldehyde appears at δ 10.01 ppm in CDCl₃.[5] In 1H-indazole-3-carboxaldehyde, the aldehyde proton resonates at δ 10.20 ppm in DMSO-d₆.[6]

Troubleshooting and Safety Considerations

  • Safety: Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction is highly exothermic and should be performed slowly and with efficient cooling.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. The use of anhydrous solvents and reagents is crucial for the success of the reaction.

  • Work-up: The neutralization step during work-up can be vigorous due to the reaction of excess POCl₃ and the acidic reaction mixture with the base. Slow and careful addition of the quenching solution is essential.

  • Purification: The product may co-elute with any unreacted starting material or byproducts. Careful column chromatography with a shallow solvent gradient is recommended for optimal separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the Vilsmeier-Haack formylation of 4,6-difluoro-1-methyl-indazole. By following this procedure, researchers can reliably synthesize this compound, a valuable intermediate for the development of novel indazole-based compounds with potential therapeutic applications. The provided mechanistic insights and characterization data will aid in the successful execution and validation of this important transformation.

References

  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Available at: [Link]

  • T. Cailly, F. Fabis, S. Rault, An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8 , 13733-13742. Available at: [Link]

  • Wiley-VCH, Supporting Information for publications. Available at: [Link]

  • J. Xue, Y. Zhang, B. Zhong, J.-D. Yang, Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024, 101 , 21-33. Available at: [Link]

  • Chemistry Steps, Vilsmeier-Haack Reaction. Available at: [Link]

  • C. Pérez Medina, C. López, R. M. Claramunt, J. Elguero, Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 2009, 46 , 1408-1414. Available at: [Link]

  • Wikipedia, Vilsmeier–Haack reaction. Available at: [Link]

  • Science Madness, The Vilsmeier-Haack formylation of 1,2,3-trimethylindole. Available at: [Link]

  • L. Roohi, et al., Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetonitrile and its derivatives. International Journal of Industrial Chemistry, 2013, 4 , 1-9. Available at: [Link]

  • S. S. Rajput, et al., REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012, 1 , 1-19. Available at: [Link]

  • Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]

  • The Royal Society of Chemistry, Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • SpectraBase, 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Available at: [Link]

  • J. A. C. R. P. A. S. L. A. I. F. E. M. T. C. L. R. M. C. J. E. I. A. J. L. G. d. P. M. F. P., Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2012, 77 , 5954-5964. Available at: [Link]

  • ResearchGate, 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]

  • PubChem, 1-Methyl-1H-indazole-3-carboxaldehyde. Available at: [Link]

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Sources

The Strategic Application of 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a key building block in contemporary drug discovery. We will delve into its significance, applications, and detailed protocols for its use, particularly in the synthesis of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Privileged Indazole Scaffold

The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal anchor for engaging with biological targets.[2] The strategic placement of fluorine atoms, as seen in this compound, further enhances its desirability by improving metabolic stability and binding affinity.[3] The aldehyde functional group at the 5-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[4]

Core Application: A Cornerstone in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The indazole scaffold has proven to be particularly effective in the design of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[4][6]

The Rise of PLK4 Inhibition and the Role of this compound

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication.[7][8] Its overexpression has been implicated in the development and progression of various cancers, making it a compelling therapeutic target.[6][7] The development of selective PLK4 inhibitors is a promising strategy for cancer therapy.[2][9]

One of the most prominent examples of a PLK4 inhibitor is CFI-400945 , a clinical-stage compound that has demonstrated potent and selective inhibition of PLK4.[1][2][10] The synthesis of CFI-400945 and its analogs heavily relies on the this compound core. This highlights the critical role of our title compound as a starting material in the development of next-generation cancer therapeutics.[2]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by a deep understanding of their SAR. For indazole-based PLK4 inhibitors, several key structural features contribute to their activity:

  • Indazole Core: The indazole ring system provides the fundamental scaffold that anchors the inhibitor within the ATP-binding pocket of the kinase. It typically forms crucial hydrogen bond interactions with the hinge region of the kinase.[2]

  • Fluorine Substitution: The presence of fluorine atoms at the 4 and 6 positions of the indazole ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.

  • Modification of the 5-carbaldehyde: The aldehyde group is a key point for diversification. Through reactions like reductive amination, a variety of amine-containing side chains can be introduced. The nature of these side chains is critical for achieving potency and selectivity. For instance, in the case of CFI-400945, a specific substituted amine is attached at this position to occupy a hydrophobic pocket within the kinase.[2]

Structural Moiety Contribution to Activity Reference
Indazole CoreHinge-binding, scaffold for further functionalization[2]
4,6-Difluoro SubstitutionEnhanced binding affinity, improved metabolic stability[3]
C5-Side Chain (from aldehyde)Occupies hydrophobic pocket, crucial for potency and selectivity[2]

Experimental Protocols

The following protocols provide detailed methodologies for the utilization of this compound in the synthesis of kinase inhibitor precursors.

Protocol 1: Reductive Amination for the Synthesis of a Key PLK4 Inhibitor Intermediate

This protocol describes a general procedure for the reductive amination of this compound with a primary amine, a crucial step in the synthesis of many indazole-based kinase inhibitors. This one-pot process avoids the isolation of the intermediate imine.[11][12]

Materials:

  • This compound

  • Primary amine of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or MeOH, add the primary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq), portion-wise to the reaction mixture. Note: If using NaBH4 in MeOH, the reaction should be cooled in an ice bath before the addition of the reducing agent.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired secondary amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde. Sodium borohydride is a stronger reducing agent and can be used, but may require more careful control of reaction conditions to avoid side reactions.

  • Solvent Selection: Dichloromethane is a common aprotic solvent for reductive aminations with STAB. Methanol is a protic solvent often used with NaBH4.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive amines.

Visualizing the Molecular Landscape

Synthetic Workflow for Indazole-Based PLK4 Inhibitors

The following diagram illustrates a generalized synthetic workflow for the preparation of indazole-based PLK4 inhibitors, highlighting the central role of this compound.

G A This compound C Reductive Amination A->C B Primary Amine B->C D Indazole-Amine Intermediate C->D Formation of C-N bond F Coupling Reaction (e.g., Suzuki, Sonogashira) D->F E Coupling Partner E->F G Final PLK4 Inhibitor F->G Assembly of final molecule

Caption: Generalized synthetic workflow for indazole-based PLK4 inhibitors.

The PLK4 Signaling Pathway in Cancer

Understanding the biological context is crucial for effective drug design. The diagram below illustrates a simplified representation of the PLK4 signaling pathway and its role in centriole duplication, a process that is often dysregulated in cancer.[5][7][13]

G cluster_0 Cell Cycle Progression (S/G2 Phase) cluster_1 Cancer Phenotype PLK4 PLK4 Activation STIL STIL Recruitment PLK4->STIL SAS6 SAS-6 Recruitment STIL->SAS6 Centriole Centriole Duplication SAS6->Centriole Overexpression PLK4 Overexpression Amplification Centrosome Amplification Overexpression->Amplification Instability Genomic Instability Amplification->Instability Tumorigenesis Tumorigenesis Instability->Tumorigenesis Inhibitor PLK4 Inhibitor (e.g., CFI-400945) Inhibitor->PLK4 Inhibition

Caption: Simplified PLK4 signaling pathway in centriole duplication and cancer.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors like the PLK4 inhibitor CFI-400945, underscores its importance in the development of novel therapeutics for cancer and other diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Pauls, H. W., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 213, 113168. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(21), 7301. Available at: [Link]

  • Zhao, D., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Zhao, D., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 143-157. Available at: [Link]

  • ORIC Pharmaceuticals. (2022). Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts. AACR Annual Meeting 2022. Available at: [Link]

  • Ahmad, S. F., et al. (2022). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Molecular Cancer, 21(1), 1-19. Available at: [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • Tolcher, A. W., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 398-405. Available at: [Link]

  • Vennepureddy, A., et al. (2022). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Breast Cancer Research and Treatment, 194(3), 465-476. Available at: [Link]

  • Liu, X., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 11, 745115. Available at: [Link]

  • Valdés-Tresanco, M. E., et al. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Cubana de Química, 30(2), 234-249. Available at: [Link]

  • Shelton, S. J., et al. (2023). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Representation of PLK4 signaling in cancer with details of selected... Retrieved from [Link]

  • ResearchGate. (n.d.). The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Retrieved from [Link]

  • López-Cara, L., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Lin, Y. M., et al. (2007). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron Letters, 48(33), 5815-5818. Available at: [Link]

  • Li, W., et al. (2020). High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. Oncology Letters, 19(4), 3137-3146. Available at: [Link]

Sources

synthesis of bioactive heterocycles from 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Heterocycles from 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde

Introduction: The Strategic Value of Fluorinated Indazoles in Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Its unique bicyclic structure, composed of a fused pyrazole and benzene ring, serves as a versatile scaffold for designing targeted therapeutics.[1] The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance drug-like properties. Fluorination can significantly improve metabolic stability, modulate lipophilicity, and enhance binding affinity to target proteins.[2][3]

This application note focuses on This compound , a highly valuable and functionalized starting material. The presence of two fluorine atoms on the benzene ring, combined with a reactive aldehyde group at the C5 position, makes this molecule an exceptional building block for the synthesis of novel, potentially bioactive heterocycles. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aldehyde, making it a prime substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in the synthesis of diverse heterocyclic systems, aimed at researchers and scientists in the field of drug development.

Core Reagent: Characterization of this compound

Before proceeding to synthetic applications, it is crucial to understand the properties of the starting material.

PropertyValueSource
CAS Number 1185767-07-0[4]
Molecular Formula C₉H₆F₂N₂O[4]
Molecular Weight 196.15 g/mol [4]
Appearance Typically a solid-
SMILES CN1C2=C(C=N1)C(=C(C=O)C(=C2)F)F[4]
Reactivity Center The primary site for reaction is the electrophilic carbon of the aldehyde group (-CHO).-

The aldehyde functional group is the linchpin for derivatization, readily participating in condensations, cycloadditions, and multicomponent reactions to build molecular complexity.

Synthetic Strategy I: Knoevenagel Condensation for Bioactive Olefins

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound to yield an α,β-unsaturated product, often a conjugated enone.[5] This reaction is particularly valuable as the resulting electron-deficient olefins are not only potential pharmacophores themselves but also versatile intermediates for further cyclization reactions.

Causality: This method is chosen for its operational simplicity and high efficiency. The reaction is typically catalyzed by a weak base, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[5]

Workflow for Knoevenagel Condensation

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Isolation A 4,6-Difluoro-1-methyl-1H- indazole-5-carbaldehyde D Combine reactants in appropriate solvent (e.g., Ethanol) A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine or Green Catalyst) C->D E Stir at room temperature or gentle heat (e.g., 45-60 min) D->E F Monitor reaction completion via TLC E->F G Cool reaction mixture F->G H Precipitate product (e.g., by adding water) G->H I Filter and wash solid H->I J Recrystallize for purification I->J K Final Product: α,β-Unsaturated Benzylidene Derivative J->K G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Isolation A Indazole-5-carbaldehyde E Combine reactants in refluxing solvent (e.g., Water or Ethanol) A->E B 5-Aminopyrazole Derivative B->E C 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C->E D Acid Catalyst (e.g., p-TsOH) D->E F Heat under reflux for several hours (e.g., 4-8 h) E->F G Monitor reaction completion via TLC F->G H Cool to room temperature G->H I Filter the precipitated solid H->I J Wash with solvent and dry I->J K Final Product: Substituted Pyrazolo[3,4-b]pyridine J->K

Sources

Application Note: A Scalable Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The presence of the difluoro-substituted indazole core is of particular interest as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a detailed, three-step synthetic protocol for the scale-up production of this important intermediate, commencing from the commercially available 2,4,6-trifluorobenzaldehyde. The described methodology is designed to be robust, scalable, and efficient, addressing the increasing demand for this compound in drug discovery and development.

Synthetic Strategy Overview

The synthesis of this compound is accomplished in three sequential steps. The overall synthetic pathway is depicted below.

A 2,4,6-Trifluorobenzaldehyde B 4,6-Difluoro-1H-indazole A->B  Step 1: Hydrazine hydrate, DMSO, 120 °C C 4,6-Difluoro-1-methyl-1H-indazole B->C  Step 2: Methyl iodide, K2CO3, DMF, rt D This compound C->D  Step 3: Vilsmeier-Haack Formylation (POCl3, DMF, 0 °C to 80 °C)

Figure 1: Overall synthetic pathway for this compound.

The synthesis commences with the formation of the indazole ring system from 2,4,6-trifluorobenzaldehyde and hydrazine, a reaction that proceeds via a condensation and subsequent intramolecular nucleophilic aromatic substitution.[1][2] The second step involves the regioselective N-methylation of the indazole nitrogen.[3] Finally, the target aldehyde is introduced at the C5 position via an electrophilic aromatic substitution using the Vilsmeier-Haack reaction.[4][5][6]

Part 1: Synthesis of 4,6-Difluoro-1H-indazole

This initial step involves the cyclization of 2,4,6-trifluorobenzaldehyde with hydrazine hydrate to form the 4,6-difluoro-1H-indazole core. The reaction is typically carried out at an elevated temperature in a polar aprotic solvent.

Experimental Protocol

Materials and Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • 2,4,6-Trifluorobenzaldehyde (100 g, 0.625 mol)

  • Hydrazine hydrate (80%, 47 g, 0.75 mol)

  • Dimethyl sulfoxide (DMSO), anhydrous (500 mL)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Reagent Addition: Charge the flask with 2,4,6-trifluorobenzaldehyde (100 g, 0.625 mol) and anhydrous DMSO (500 mL). Stir the mixture to ensure homogeneity.

  • Hydrazine Addition: From the dropping funnel, add hydrazine hydrate (80%, 47 g, 0.75 mol) dropwise to the stirred solution over a period of 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold deionized water. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 200 mL).

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4,6-difluoro-1H-indazole as a crystalline solid.

  • Drying: Dry the purified product under vacuum at 50 °C for 12 hours.

Parameter Value
Starting Material 2,4,6-Trifluorobenzaldehyde
Molecular Weight 160.10 g/mol
Amount 100 g
Moles 0.625 mol
Product 4,6-Difluoro-1H-indazole
Molecular Weight 154.12 g/mol
Theoretical Yield 96.3 g
Typical Yield 80-88 g (83-91%)
Table 1: Reagent and product specifications for the synthesis of 4,6-difluoro-1H-indazole.

Part 2: N-Methylation of 4,6-Difluoro-1H-indazole

The second step is the regioselective methylation of the N-1 position of the indazole ring using methyl iodide and a mild base.

Experimental Protocol

Materials and Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 4,6-Difluoro-1H-indazole (80 g, 0.519 mol)

  • Potassium carbonate, anhydrous (107.6 g, 0.779 mol)

  • Methyl iodide (73.9 g, 32.4 mL, 0.521 mol)

  • Dimethylformamide (DMF), anhydrous (400 mL)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Set up the 1 L three-necked round-bottom flask with a mechanical stirrer and a dropping funnel under an inert atmosphere.

  • Reagent Addition: To the flask, add 4,6-difluoro-1H-indazole (80 g, 0.519 mol), anhydrous potassium carbonate (107.6 g, 0.779 mol), and anhydrous DMF (400 mL).

  • Methyl Iodide Addition: Cool the suspension to 0 °C using an ice bath. Add methyl iodide (73.9 g, 32.4 mL, 0.521 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 1.5 L of cold deionized water and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) followed by saturated brine solution (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4,6-difluoro-1-methyl-1H-indazole as a solid.

Parameter Value
Starting Material 4,6-Difluoro-1H-indazole
Molecular Weight 154.12 g/mol
Amount 80 g
Moles 0.519 mol
Product 4,6-Difluoro-1-methyl-1H-indazole
Molecular Weight 168.15 g/mol
Theoretical Yield 87.3 g
Typical Yield 75-82 g (86-94%)
Table 2: Reagent and product specifications for the N-methylation of 4,6-difluoro-1H-indazole.

Part 3: Vilsmeier-Haack Formylation

The final step is the formylation of the electron-rich 4,6-difluoro-1-methyl-1H-indazole at the 5-position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol

Materials and Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice-water bath and heating mantle

  • Phosphorus oxychloride (POCl₃) (119.5 g, 71.5 mL, 0.779 mol)

  • Dimethylformamide (DMF), anhydrous (500 mL)

  • 4,6-Difluoro-1-methyl-1H-indazole (75 g, 0.446 mol)

  • Sodium acetate solution, saturated

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A Cool DMF to 0 °C B Slowly add POCl3 A->B C Stir for 30 min at 0 °C B->C D Add 4,6-difluoro-1-methyl-1H-indazole in DMF dropwise at 0 °C C->D E Warm to room temperature D->E F Heat to 80 °C for 2-3 h E->F G Cool and quench with ice water F->G H Neutralize with sat. NaOAc solution G->H I Extract with DCM H->I J Wash, dry, and concentrate I->J K Purify by column chromatography J->K

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Procedure:

  • Vilsmeier Reagent Preparation: In the 2 L flask under an inert atmosphere, cool anhydrous DMF (250 mL) to 0 °C. Slowly add phosphorus oxychloride (119.5 g, 71.5 mL, 0.779 mol) dropwise, keeping the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4,6-difluoro-1-methyl-1H-indazole (75 g, 0.446 mol) in anhydrous DMF (250 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C over a period of 1 hour.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 2 L of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 700 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 500 mL), followed by saturated brine solution (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound as a solid.

Parameter Value
Starting Material 4,6-Difluoro-1-methyl-1H-indazole
Molecular Weight 168.15 g/mol
Amount 75 g
Moles 0.446 mol
Product This compound
Molecular Weight 196.15 g/mol
Theoretical Yield 87.5 g
Typical Yield 68-76 g (78-87%)
Table 3: Reagent and product specifications for the Vilsmeier-Haack formylation.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl iodide is a known carcinogen and is toxic. All manipulations should be performed in a fume hood with appropriate PPE.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere. Always add POCl₃ to the solvent, not the other way around.

  • The Vilsmeier-Haack reaction is exothermic and should be cooled appropriately during the addition of reagents.

Conclusion

This application note provides a comprehensive and scalable three-step synthesis of this compound. The protocols have been designed for robustness and high yield, making them suitable for the production of multi-gram to kilogram quantities of this valuable building block. Adherence to the detailed procedures and safety precautions will enable researchers and process chemists to efficiently produce this key intermediate for their drug discovery and development programs.

References

  • Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2631-2638. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 426-444. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Journal of Saudi Chemical Society, 17(3), 317-322. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

  • Journal of Chemical Research. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

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Application Note: Comprehensive Analytical Characterization of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS No. 1185767-07-0)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

In modern pharmaceutical and materials science research, the precise characterization of novel chemical entities is the bedrock of reliable, reproducible, and scalable science. Fluorinated heterocyclic compounds, such as 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, are of increasing importance as key building blocks in the synthesis of bioactive molecules and advanced materials.[1][2][3] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, unambiguous confirmation of the structure, purity, and composition of such intermediates is not merely a quality control step; it is a critical prerequisite for successful downstream applications.

This guide provides a multi-technique approach to the comprehensive characterization of this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. The protocols herein are designed as self-validating systems, where orthogonal techniques provide corroborating evidence to build a complete and trustworthy analytical profile of the target compound.

Compound Profile

A foundational step in any analytical workflow is to consolidate the known properties of the analyte.

PropertyValueSource
CAS Number 1185767-07-0[5][6]
Molecular Formula C₉H₆F₂N₂O[5]
Molecular Weight 196.15 g/mol [5]
Appearance Solid (Typical)N/A
Purity (Typical) ≥98%[5]
Storage Sealed in dry, 2-8°C[5]

Part 1: Identity and Structural Confirmation

The primary objective is to confirm that the synthesized material is indeed this compound. This is achieved by employing a suite of spectroscopic techniques that probe the molecule's unique structural and electronic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. For this specific compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable. The presence of two magnetically non-equivalent fluorine atoms provides a rich dataset, with characteristic chemical shifts and through-bond J-couplings that act as a structural fingerprint. We anticipate significant C-F couplings (¹JCF, ²JCF, ³JCF) that are diagnostic for the substitution pattern.[7][8][9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected signals: A singlet for the aldehyde proton (CHO), a singlet for the N-methyl protons (N-CH₃), and two signals in the aromatic region for the H3 and H7 protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled 1D fluorine spectrum.

    • Expected signals: Two distinct signals for the non-equivalent F4 and F6 atoms.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum (e.g., using a PENDANT or APT pulse sequence to differentiate CH/CH₃ from Cq/CH₂).

    • Expected signals: Resonances for the aldehyde carbonyl, the aromatic carbons (showing C-F splitting), and the N-methyl carbon.

  • 2D NMR Acquisition (for full confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are critical for confirming the connectivity of the entire molecular framework.

Data Interpretation & Expected Results:

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)Assignment Rationale
¹H NMR ~10.1sAldehyde proton (CHO)
~8.4dAromatic proton (H7)
~7.9dAromatic proton (H3)
~4.1sN-methyl protons (N-CH₃)
¹³C NMR ~192sAldehyde carbon (C HO)
~152-138(d, ¹JCF ≈ 240-260 Hz)Fluorine-bearing carbons (C4, C6)[10]
~127-112mOther aromatic/heterocyclic carbons
~37sN-methyl carbon (N-C H₃)
¹⁹F NMR ~ -113 to -117mTwo distinct fluorine environments (C4-F, C6-F)

Visualization: Key HMBC Correlations

The following diagram illustrates the most crucial 2- and 3-bond correlations expected in an HMBC spectrum, which definitively link the key functional groups and confirm the overall molecular architecture.

Caption: Expected key HMBC correlations for structural verification.

Mass Spectrometry (MS)

Principle & Expertise: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula.[11][12] This technique is orthogonal to NMR and serves as a powerful confirmation of identity. Fragmentation analysis (MS/MS) can further validate the structure by showing characteristic bond cleavages.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly or via LC injection into the ESI source operating in positive ion mode.

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 100-300 Da).

    • The expected protonated molecule [M+H]⁺ should be observed.

  • Data Processing:

    • Determine the accurate mass of the most intense peak corresponding to the parent ion.

    • Use the instrument's software to calculate the elemental formula based on the measured mass. The mass error should be less than 5 ppm.

Data Interpretation & Expected Results:

ParameterExpected Value
Molecular Formula C₉H₆F₂N₂O
Exact Mass 196.0448
[M+H]⁺ (Monoisotopic) 197.0526
Observed [M+H]⁺ Within 5 ppm of 197.0526
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Expertise: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the most diagnostic peaks will be the aldehyde C=O stretch and the C-F bond vibrations.[11][13]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption bands.

Data Interpretation & Expected Results:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1685C=O stretchAldehyde
~1590C=C stretchAromatic Ring
~1340C-F stretchAryl-Fluoride
~2900-3100C-H stretchAromatic & Aliphatic C-H

Part 2: Purity Assessment and Quantification

Once identity is confirmed, the next critical step is to determine the purity of the material. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a fluorinated compound, a standard C18 column is often sufficient, but specialized fluorinated phases can sometimes offer enhanced selectivity due to unique dipole-dipole and fluorous-fluorous interactions.[14] By monitoring the column eluent with a UV detector, we can quantify the main peak relative to any impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column oven.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 274 nm and 310 nm (based on UV-Vis data). A PDA detector is ideal to screen for impurities with different chromophores.

    • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile/water at a concentration of ~1 mg/mL. Dilute as necessary to achieve an on-scale detector response.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks detected.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Data Interpretation & Expected Results: A successful analysis will show a sharp, well-resolved main peak for the target compound. Any impurities will appear as separate, smaller peaks. For a compound with ≥98% purity, the sum of all impurity peak areas should be less than 2% of the total integrated peak area.

Part 3: Elemental Composition Verification

Combustion Analysis

Principle & Expertise: Combustion analysis provides the elemental composition (%C, %H, %N) of a compound, serving as a final, bulk-level confirmation of the empirical formula derived from HRMS. Analyzing organofluorine compounds presents a unique challenge because reactive fluorine gas (F₂) and hydrogen fluoride (HF) are produced during combustion.[15] These can damage the instrument and interfere with measurements. Modern elemental analyzers overcome this by using specialized absorption traps or reagents (e.g., FluoAdso) placed in the combustion reactor to capture the reactive fluorine species, allowing for accurate and robust analysis.[15]

Experimental Protocol: CHN Analysis for Fluorinated Compounds

  • Instrumentation: A modern elemental analyzer specifically configured for fluorinated samples (e.g., Thermo Scientific FlashSmart EA or similar).

  • Sample Preparation: Accurately weigh 1-2 mg of the dry compound into a tin container.

  • Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide).

  • Analysis: Introduce the sample into the combustion reactor (~950-1050 °C) with a pulse of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated on a GC column and quantified by a thermal conductivity detector (TCD).

  • Calculation: The instrument software automatically calculates the weight percentages of C, H, and N based on the TCD response and the sample weight.

Data Interpretation & Expected Results: The experimentally determined weight percentages should agree with the theoretical values for the formula C₉H₆F₂N₂O within an acceptable margin of error (typically ±0.4%).

ElementTheoretical %Experimental %
Carbon (C) 55.1155.11 ± 0.4
Hydrogen (H) 3.083.08 ± 0.4
Nitrogen (N) 14.2814.28 ± 0.4

Comprehensive Analytical Workflow

The following diagram outlines the logical flow for the complete characterization of a new batch of this compound.

Caption: Logical workflow for comprehensive compound characterization.

References

  • MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

  • Trace Elemental Instruments. (n.d.). Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. Retrieved from [Link]

  • ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives | Request PDF. Retrieved from [Link]

  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

  • PubMed. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

  • Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. ACS Chemical Neuroscience. Retrieved from [Link]

  • INIS-IAEA. (2024). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). Retrieved from [Link]

  • ChemSigma. (n.d.). 1185767-07-0 this compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International. Retrieved from [Link]

  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences. Retrieved from [Link]

Sources

Application Note: Experimental Protocols for Condensation Reactions with 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and anti-infective research.[1][2][3] Its unique bicyclic structure provides a rigid framework for orienting functional groups to achieve high-affinity interactions with biological targets. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4][5]

This application note focuses on 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde , a versatile synthetic intermediate that combines the desirable features of the indazole core with the metabolic and electronic benefits of fluorine substitution. The presence of a reactive aldehyde group at the 5-position provides a synthetic handle for carbon-carbon bond formation, enabling the rapid generation of diverse molecular architectures.

Herein, we provide detailed, field-proven protocols for three fundamental condensation reactions—Knoevenagel, Claisen-Schmidt (Crossed-Aldol), and Wittig—using this fluorinated indazole-carbaldehyde. These protocols are designed for researchers, scientists, and drug development professionals seeking to synthesize novel libraries of indazole derivatives for screening and lead optimization.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to be familiar with the properties of the starting material and to adhere to standard laboratory safety practices.

PropertyValueSource
Chemical Name This compound-
CAS Number 1185767-07-0[6]
Molecular Formula C₉H₆F₂N₂O[6]
Molecular Weight 196.15 g/mol [6]
Appearance Typically an off-white to yellow solid-
Storage Store in a cool, dry, well-ventilated area. Sealed in dry, 2-8°C.[6]

Safety and Handling:

  • Always work in a properly functioning chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

  • Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Knoevenagel Condensation with Malononitrile

Principle and Mechanistic Insight: The Knoevenagel condensation is a highly efficient method for forming a new carbon-carbon double bond. The reaction involves the nucleophilic addition of an active methylene compound (in this case, malononitrile) to an aldehyde.[7] The α-protons of malononitrile are particularly acidic (pKa ≈ 11) and are readily deprotonated by a weak base, such as piperidine, to form a stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the indazole-carbaldehyde. The resulting intermediate rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.[8] This reaction is highly reliable for aromatic aldehydes.

Experimental Workflow: Knoevenagel Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_analysis Purification & Analysis reagents 1. Combine Aldehyde, Malononitrile, & Solvent catalyst 2. Add Piperidine (Catalyst) reagents->catalyst heat 3. Heat to Reflux (Monitor by TLC) catalyst->heat cool 4. Cool to RT & Precipitate heat->cool filter 5. Filter & Wash Solid cool->filter dry 6. Dry Product filter->dry analyze 7. Characterize (NMR, MS, etc.) dry->analyze G cluster_mech Mechanism enolate 1. Enolate Formation (Ketone + OH⁻) attack 2. Nucleophilic Attack (Enolate on Aldehyde) enolate->attack protonation 3. Protonation (Alkoxide Intermediate) attack->protonation dehydration 4. Dehydration (E1cB) (Forms Enone) protonation->dehydration G cluster_ylide Step 1: Ylide Formation cluster_olefination Step 2: Olefination cluster_workup Work-up & Purification salt 1. Suspend Phosphonium Salt in Anhydrous THF base 2. Add Strong Base (n-BuLi) at 0°C salt->base stir 3. Stir to Form Ylide (Deep Red/Orange Color) base->stir aldehyde 4. Add Aldehyde Solution Dropwise at 0°C stir->aldehyde warm 5. Warm to RT & Stir aldehyde->warm quench 6. Quench Reaction (e.g., sat. NH₄Cl) warm->quench extract 7. Aqueous Work-up & Extraction quench->extract purify 8. Column Chromatography extract->purify

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, detailed protocols, and data-driven recommendations.

I. Overview of the Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and regioselectivity. The primary challenges lie in the formation of the indazole core, the selective N-methylation at the desired N1 position, and the final formylation step. This guide breaks down the synthesis into its key stages and addresses the most frequently encountered issues.

Typical Synthetic Pathway

The overall transformation involves three primary stages: indazole ring formation, regioselective N-methylation, and C5-formylation.

G cluster_0 Stage 1: Indazole Formation cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Formylation A 2,4-Difluoro-5-methylaniline B 4,6-Difluoro-1H-indazole A->B 1. NaNO₂, HCl 2. Cyclization C 4,6-Difluoro-1-methyl-1H-indazole (Target N1 Isomer) B->C CH₃I, Base D 4,6-Difluoro-2-methyl-1H-indazole (N2 Isomer Byproduct) B->D CH₃I, Base E This compound (Final Product) C->E Vilsmeier-Haack Reaction (POCl₃, DMF) G start Low N1:N2 Regioselectivity base_check Evaluate Base & Solvent start->base_check weak_base Using K₂CO₃, Cs₂CO₃? base_check->weak_base Yes temp_check Control Temperature base_check->temp_check No, already using NaH strong_base Use NaH in anhydrous THF or DMF weak_base->strong_base strong_base->temp_check high_temp High temp can decrease selectivity temp_check->high_temp Running at RT or elevated temp? end_node Improved N1 Selectivity temp_check->end_node Using low temperature low_temp Deprotonate at 0 °C, then add CH₃I low_temp->end_node high_temp->low_temp

Caption: Troubleshooting logic for N-methylation.

Q2: I am struggling to separate the N1 and N2-methylated isomers. What are the best purification techniques?

A: Separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Chromatography: Column chromatography on silica gel is the most common method. Use a shallow gradient of a solvent system like ethyl acetate in hexanes. The N1 isomer is typically less polar and will elute first. Running multiple columns may be necessary if the Rf values are very close.

  • Recrystallization: If a solid, attempt fractional recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be effective if one isomer is significantly less soluble or forms crystals more readily.

  • Supercritical Fluid Chromatography (SFC): For difficult separations, preparative SFC is an excellent alternative that often provides superior resolution for closely related isomers.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds. [1][2]It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an iminium salt formed in situ from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). [3] Q3: My formylation reaction is incomplete or gives a very low yield. What could be the problem?

A: Low yields in a Vilsmeier-Haack reaction often point to issues with the Vilsmeier reagent itself or the reactivity of the substrate.

Causality:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent (chlorodimethyliminium chloride) must be pre-formed or formed effectively in situ. The reaction between DMF and POCl₃ is exothermic and should be controlled. Using old or decomposed POCl₃ or wet DMF can prevent the formation of the active electrophile.

  • Substrate Reactivity: While the N1-methylated indazole is electron-rich, the two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. Therefore, this reaction may require more forcing conditions (higher temperature, longer reaction time) than the formylation of a non-fluorinated analogue.

  • Reaction Temperature: The temperature is critical. It must be high enough to overcome the deactivating effect of the fluorine atoms but not so high as to cause decomposition of the starting material or product. Temperatures in the range of 60-90 °C are typically employed. [3] Troubleshooting Steps:

  • Reagent Quality: Use fresh, high-purity POCl₃ and anhydrous DMF.

  • Order of Addition: Add POCl₃ dropwise to an excess of DMF at 0 °C to pre-form the Vilsmeier reagent. Stir for 20-30 minutes before adding the 4,6-difluoro-1-methyl-1H-indazole substrate.

  • Optimize Temperature: Start with a reaction temperature of 60 °C. If the reaction is sluggish (monitored by TLC or LC-MS), gradually increase the temperature to 80-90 °C.

  • Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is used. A 2-3 fold excess of both POCl₃ and DMF relative to the indazole substrate is a good starting point.

Q4: The workup procedure is messy, and I seem to be losing my product. How can I improve it?

A: The workup of a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt to the final aldehyde. This step must be done carefully.

Causality:

  • Hydrolysis: The reaction mixture is typically quenched by pouring it onto ice water. This hydrolyzes the unreacted POCl₃ and the iminium intermediate. The process is highly exothermic and can be vigorous if not controlled.

  • pH Adjustment: After hydrolysis, the solution will be strongly acidic. The product needs to be extracted, which often requires neutralization. Careful, slow addition of a base (e.g., saturated NaHCO₃ or solid Na₂CO₃) until the solution is neutral or slightly basic is required. Adding the base too quickly can cause excessive foaming and heating.

  • Product Precipitation/Extraction: The final aldehyde product may precipitate out upon neutralization. Ensure it is not lost during transfers. If it remains in solution, it must be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Troubleshooting Steps:

  • Controlled Quenching: Always pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. Do not add water to the reaction mixture.

  • Slow Neutralization: Cool the quenched mixture in an ice bath and add the neutralizing base portion-wise with vigorous stirring to control the effervescence and temperature.

  • Thorough Extraction: After neutralization, extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure complete recovery of the product. Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

III. Experimental Protocols & Data

Protocol 1: N1-Methylation of 4,6-difluoro-1H-indazole

This protocol is optimized for high N1-regioselectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4,6-difluoro-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C. Stir the mixture at this temperature for 30-45 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) to isolate the N1-methylated product.

Base Solvent Typical N1:N2 Ratio Reference
NaHTHF / DMF>10 : 1
K₂CO₃Acetone / DMF3:1 to 5:1
Cs₂CO₃DMF~4 : 1General observation in indazole chemistry
Protocol 2: Vilsmeier-Haack Formylation

This protocol is for the C5-formylation of the N1-methylated intermediate.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4,6-difluoro-1-methyl-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Cool the aqueous mixture in an ice bath and carefully neutralize it by the slow, portion-wise addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography to yield the final product.

IV. References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Retrieved from

  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis. Retrieved from

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from

  • Benchchem. (n.d.). This compound. Retrieved from

  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative. Retrieved from

Sources

Technical Support Center: Purification of 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with obtaining this compound in high purity.

Introduction: The Unique Challenges of a Fluorinated Indazole Aldehyde

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purification, however, presents a unique set of challenges stemming from its chemical structure. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the indazole ring and the aldehyde group. Furthermore, the aldehyde functionality itself is susceptible to oxidation, and the synthesis, often a Vilsmeier-Haack reaction, can introduce closely-related impurities that are difficult to separate. This guide will provide you with the expertise to anticipate and overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product is a persistent yellow oil or waxy solid, and I can't get it to crystallize.

  • Question: I've removed the solvent from my column fractions, and the product is a stubborn oil. How can I induce crystallization?

  • Answer: This is a common issue, especially if minor impurities are present that inhibit the formation of a crystal lattice. Here are a few approaches:

    • Trituration: Try adding a non-polar solvent in which the desired product is poorly soluble, such as hexane or diethyl ether. Vigorously stir or sonicate the mixture. This can often wash away more soluble impurities and encourage your product to precipitate as a solid.

    • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") like hexane or heptane until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

Issue 2: I'm seeing a more polar spot on my TLC that wasn't in the initial reaction mixture.

  • Question: During workup or after letting the crude material sit, a new, more polar spot appears on my TLC plate. What is it and how can I avoid it?

  • Answer: This is very likely the corresponding carboxylic acid, 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid, formed by the oxidation of your aldehyde.[1] Aromatic aldehydes can be susceptible to air oxidation, which can be accelerated by exposure to light or trace metal impurities.[2][3]

    • Prevention:

      • Work expeditiously during your workup and purification.

      • Store the crude material and purified product under an inert atmosphere (nitrogen or argon) if possible.

      • Keep the compound cool and protected from light.

    • Removal:

      • The carboxylic acid is significantly more polar than the aldehyde. It can typically be separated by column chromatography.

      • Alternatively, you can perform a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during your workup. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be cautious with this approach, as some aldehydes can be sensitive to basic conditions.

Issue 3: My column chromatography is giving poor separation of the product from a close-running impurity.

  • Question: I have an impurity that co-elutes with my product during column chromatography. How can I improve the separation?

  • Answer: This is often the case with impurities that have very similar polarity to the desired product, such as the unreacted starting material (4,6-difluoro-1-methyl-1H-indazole) or byproducts from the Vilsmeier-Haack reaction.

    • Optimize Your Mobile Phase:

      • A common eluent system for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4]

      • Try a shallower gradient during your column chromatography. For example, instead of starting at 10% ethyl acetate in hexane and going to 50%, try a gradient of 5% to 25% over a larger volume of solvent.

      • Consider adding a small amount of a different solvent to your mobile phase to alter the selectivity. For instance, adding 1-2% of dichloromethane or acetone to your hexane/ethyl acetate mixture can sometimes improve separation.

    • Change Your Stationary Phase:

      • If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for aldehydes.[5]

      • For very challenging separations, reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol may be effective.

    • Consider the Impact of Fluorine:

      • Highly fluorinated compounds can exhibit unique chromatographic behavior.[6] In some cases, using a fluorous solid phase or adding a fluorinated solvent to the mobile phase can enhance separation from non-fluorinated or less-fluorinated impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in a sample of this compound?

    • A1: The impurities will largely depend on the synthetic route. Assuming a Vilsmeier-Haack formylation of 4,6-difluoro-1-methyl-1H-indazole, the most common impurities are:

      • Unreacted Starting Material: 4,6-difluoro-1-methyl-1H-indazole.

      • Oxidation Product: 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.[1]

      • Vilsmeier-Haack Byproducts: Incomplete hydrolysis of the intermediate iminium salt can lead to related impurities.[7][8] Over-reaction could potentially lead to di-formylated products, though this is less common.

      • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, phosphorus oxychloride, ethyl acetate, hexane).

  • Q2: What is the recommended storage condition for this compound?

    • A2: To minimize oxidation of the aldehyde, it is best to store this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), at a low temperature (2-8 °C), and protected from light.[9]

  • Q3: Can I use an alcohol (like methanol or ethanol) in my mobile phase for column chromatography?

    • A3: It is generally advisable to avoid using alcohols as the primary polar component in your mobile phase when purifying aldehydes on silica gel.[5] Silica can act as a mild acid catalyst, promoting the formation of hemiacetals and acetals between your aldehyde and the alcohol solvent. This can lead to streaking on your TLC plates and poor recovery from your column. If you must use an alcohol for solubility reasons, it is recommended to use a minimal amount and consider neutralizing the silica gel with triethylamine.

  • Q4: I am having trouble with the solubility of my crude product for recrystallization. What should I do?

    • A4: Fluorinated compounds can have unusual solubility profiles. A systematic solvent screening is your best approach.[10]

      • Place a small amount of your crude material in several different test tubes.

      • Add a small amount of a single solvent to each tube and observe the solubility at room temperature and upon gentle heating.

      • Ideal single-solvent recrystallization requires poor solubility at room temperature and good solubility at elevated temperatures.

      • If a single solvent is not effective, try a two-solvent system as described in Troubleshooting Issue 1. Common pairs include a soluble solvent (e.g., ethyl acetate, acetone, dichloromethane) and an anti-solvent (e.g., hexane, heptane, diethyl ether).

Experimental Protocols & Data

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized for your specific impurity profile using TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate). The optimal gradient should be determined by TLC.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for moderately polar compounds.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe indazole ring is UV active, and the aldehyde can be oxidized by permanganate.
Diagram: Troubleshooting Purification Workflow

Purification_Troubleshooting start Crude Product tlc Analyze by TLC start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots column Proceed to Column Chromatography single_spot->column No recrystallize Attempt Recrystallization single_spot->recrystallize Yes polar_impurity New Polar Spot? single_spot->polar_impurity No pure Pure Product column->pure recrystallize->pure oiling_out Product Oiling Out? recrystallize->oiling_out oxidation Probable Oxidation to Carboxylic Acid polar_impurity->oxidation Yes coelution Co-eluting Spots? polar_impurity->coelution No basic_wash Consider Mild Basic Wash oxidation->basic_wash basic_wash->column optimize_column Optimize Column (Gradient, Solvent System) coelution->optimize_column Yes alt_stationary_phase Try Alternative Stationary Phase optimize_column->alt_stationary_phase alt_stationary_phase->pure oiling_out->pure No triturate Triturate with Non-polar Solvent oiling_out->triturate Yes two_solvent_recrys Two-Solvent Recrystallization triturate->two_solvent_recrys two_solvent_recrys->pure

Sources

Technical Support Center: Formylation of 4,6-difluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of 4,6-difluoro-1-methyl-1H-indazole. It is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this critical synthetic transformation. Our focus is on anticipating problems, understanding their root chemical causes, and providing actionable, field-proven solutions.

Introduction: The Importance of 3-Formylindazoles

The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a formyl group, particularly at the C3-position, creates a versatile synthetic handle for further molecular elaboration. The target molecule, 4,6-difluoro-1-methyl-1H-indazole-3-carbaldehyde, is a valuable building block for drug discovery programs.

The most common and direct method for this transformation is the Vilsmeier-Haack reaction, which utilizes a pre-formed or in situ generated Vilsmeier reagent (typically from phosphorus oxychloride and N,N-dimethylformamide).[3][4][5][6] While robust, this reaction is not without its complexities, especially when performed on highly functionalized or electron-deficient heterocyclic systems.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the formylation of 4,6-difluoro-1-methyl-1H-indazole.

Question 1: My reaction yield is very low, or I'm only recovering starting material. What's going wrong?

This is the most common issue and can stem from several factors related to the reactivity of the substrate and the reaction conditions.

Possible Cause A: Insufficient Electrophilicity of the Vilsmeier Reagent or Low Substrate Reactivity

The Vilsmeier reagent is a moderately strong electrophile, suitable for electron-rich aromatic systems.[7] The indazole ring is aromatic, but the two fluorine atoms at the 4- and 6-positions are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. While the N1-methyl group provides some activation and directs the substitution to the C3 position, the overall system may be too electron-deficient to react under standard conditions.

Suggested Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Increase Equivalents of Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (e.g., 2.0 to 3.0 equivalents) can push the equilibrium towards the product.

  • Modify the Vilsmeier Reagent: While POCl₃/DMF is standard, other acid chlorides can be used to generate the reagent.[5] However, for formylation, this is the most common combination.

Possible Cause B: Incomplete Hydrolysis of the Iminium Intermediate

The reaction does not directly yield the aldehyde. It first forms a stable iminium salt intermediate, which must be hydrolyzed during aqueous work-up to release the final aldehyde product.[3][8] Incomplete hydrolysis will result in the loss of product as the water-soluble iminium salt.

Suggested Solutions:

  • Ensure Thorough Quenching & Hydrolysis: After the reaction is complete, pour the mixture slowly onto a large amount of crushed ice. Stir vigorously to ensure the heat from quenching is dissipated.

  • Basify During Work-up: After the initial quench, slowly add a base (e.g., saturated NaHCO₃ solution, or 1-2 M NaOH) until the solution is neutral or slightly basic (pH 7-9). This neutralizes the excess acid and facilitates the hydrolysis of the iminium salt to the aldehyde.

  • Allow Sufficient Time for Hydrolysis: Stir the biphasic mixture for a period (e.g., 30-60 minutes) after basification before proceeding with the extraction to ensure hydrolysis is complete.

Question 2: I've isolated a product, but NMR analysis suggests it's not the expected C3-formylated isomer. Where else can formylation occur?

While C3 formylation is electronically favored, side reactions can lead to other isomers, albeit typically in minor amounts.

Root Cause: Regioselectivity in Indazole Electrophilic Substitution

The regiochemical outcome is dictated by the electronic properties of the indazole ring.

  • N1-Methyl Group: The lone pair of the N2 nitrogen is part of the aromatic system. The N1-methyl group acts as an electron-donating group, increasing the electron density at the adjacent C7 and, more significantly, at the C3 position through the pyrazole ring.

  • Fluorine Substituents: The F atoms at C4 and C6 are electron-withdrawing through induction, deactivating the entire benzene portion of the molecule.

Electrophilic attack at C3 is generally preferred as it proceeds through a more stable cationic intermediate where the charge can be delocalized without disrupting the aromaticity of the fused benzene ring. However, trace amounts of C5 or C7 formylation may occur.

How to Differentiate Isomers: Spectroscopic analysis is key. The chemical shifts in ¹H and ¹³C NMR are diagnostic for determining the position of substitution on the indazole ring.[9][10]

Isomer Expected ¹H NMR Diagnostic Signals Rationale
C3-Formyl (Desired) Aldehyde proton (~10 ppm). Absence of the C3-H proton signal (typically ~8.2 ppm). Protons at C5 and C7 will be present as doublets or triplets, coupled to fluorine.The most electronically favored product.
C5-Formyl Aldehyde proton (~10 ppm). Presence of the C3-H proton signal (~8.2 ppm). The proton at C7 remains, but the C5-H signal is absent.Possible if steric hindrance at C3 is significant or under kinetic control.
C7-Formyl Aldehyde proton (~10 ppm). Presence of the C3-H proton signal (~8.2 ppm). The proton at C5 remains, but the C7-H signal is absent.Less likely due to steric hindrance from the N1-methyl group's periposition.
Question 3: My reaction mixture turned dark brown/black, and I've isolated a tar-like or polymeric material. What is causing this decomposition?

This often points to dimerization or polymerization under the strongly acidic reaction conditions.

Root Cause: Acid-Catalyzed Dimerization

Although the difluoro-indazole ring is deactivated, the reaction conditions are harsh. Protonation of the indazole can generate an electrophilic species that is subsequently attacked by a neutral molecule of the starting material. This can lead to a cascade of reactions forming complex mixtures.[11][12]

DimerizationMechanism

Suggested Solutions:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to minimize the rate of side reactions.

  • Control the Addition: Add the phosphorus oxychloride slowly to the solution of the indazole in DMF at a low temperature to maintain better control over the exotherm and the concentration of the active reagent.

  • Use a "Reverse Addition" Protocol: Add the indazole solution slowly to the pre-formed Vilsmeier reagent at 0 °C. This keeps the concentration of the nucleophilic starting material low at all times, minimizing its ability to participate in side reactions.

Question 4: How should I best purify the final product?

Purification can be challenging due to the presence of polar byproducts and residual DMF.

Recommended Protocol: Column Chromatography

  • Work-up: After a complete aqueous work-up (quench, basify, extract with a solvent like Ethyl Acetate or DCM), wash the combined organic layers with water and then brine to remove most of the DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Do not heat excessively on the rotary evaporator, as the product may be heat-sensitive.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of Ethyl Acetate in Hexanes (or Petroleum Ether) is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc/Hexanes.[1]

    • Monitoring: Monitor the fractions by TLC, staining with a potassium permanganate dip or visualizing under UV light.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation

This protocol is a standard starting point for the formylation reaction.

Materials:

  • 4,6-difluoro-1-methyl-1H-indazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4,6-difluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice (approx. 50 g per gram of starting material).

  • Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8.

  • Stir the mixture for 30 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x volume of DMF used).

  • Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography.

VilsmeierWorkflow

References

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • El-Emary, T. I. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(2), 119-126. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10459-10468. Available at: [Link]

  • Jackson, J. E., et al. (2014). Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. Journal of the American Chemical Society, 136(32), 11421-11430. Available at: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

  • Luzzio, F. (2020). Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Guan, Z., et al. (2014). Dimerisation, Rhodium Complex Formation and Rearrangements of N-heterocyclic Carbenes of Indazoles. Beilstein Journal of Organic Chemistry, 10, 832-840. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. Available at: [Link]

  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Chemical and Natural Science, 1(4), 187-193. Available at: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. Available at: [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Neves, A. P., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(1), 169-185. Available at: [Link]

  • Patil, S. D., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3580. Available at: [Link]

  • Bakewell, C., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536-2547. Available at: [Link]

  • Adrio, L. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Available at: [Link]

  • ResearchGate. (2017). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Available at: [Link]

  • ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Available at: [Link]

  • Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Available at: [Link]

  • Royal Society of Chemistry. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Available at: [Link]

  • Royal Society of Chemistry. (1975). Methylation of indazoles and related reactions. Available at: [Link]

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  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 76(18), 7434-7445. Available at: [Link]

  • PubMed. (2002). Spectroscopic and structural characterization of the cation. Available at: [Link]

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  • ResearchGate. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

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optimizing temperature for 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. The formylation of the fluorinated indazole core, typically achieved via the Vilsmeier-Haack reaction, is a critical step where temperature control is paramount for achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for introducing the carbaldehyde group onto the 4,6-difluoro-1-methyl-1H-indazole core?

The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2] The indazole nucleus is sufficiently electron-rich to undergo this electrophilic substitution.

Q2: Why is temperature such a critical parameter in this specific Vilsmeier-Haack reaction?

Temperature control is crucial for three primary reasons:

  • Vilsmeier Reagent Stability: The active formylating agent, a chloroiminium salt, is thermally labile. It is generated in an exothermic reaction that requires cooling to prevent decomposition.[3] Premature degradation of the reagent is a common cause of reaction failure or low yield.

  • Reaction Rate and Selectivity: The formylation of the indazole ring is temperature-dependent. Insufficient thermal energy may lead to an incomplete or sluggish reaction, especially given the electron-withdrawing nature of the two fluorine substituents. Conversely, excessive heat can decrease regioselectivity and promote the formation of side products.[4]

  • Product Stability: The final aldehyde product, like many complex organic molecules, can be sensitive to high temperatures over extended periods, potentially leading to degradation and a decrease in isolated yield.

Q3: What are the two distinct temperature-critical stages of the synthesis?

The synthesis can be divided into two main stages, each with its own optimal temperature range:

  • Vilsmeier Reagent Formation: This initial step where POCl₃ is added to DMF is highly exothermic and must be performed at low temperatures, typically between 0°C and 5°C, to ensure the integrity of the reagent.

  • Formylation Reaction: This is the stage where the indazole substrate is added to the pre-formed reagent. The optimal temperature here is highly substrate-dependent but generally starts at a low temperature (0°C) and may be gradually warmed to room temperature or heated (e.g., 40-80°C) to drive the reaction to completion.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Yield of the Desired Product

  • Possible Cause A: Vilsmeier Reagent Decomposed Before Use.

    • Symptoms: The reaction fails to start, even after warming, with only starting material visible by TLC or LC-MS analysis.

    • Underlying Science: The chloroiminium salt (Vilsmeier reagent) is unstable at elevated temperatures.[3] If the initial exothermic reaction between POCl₃ and DMF is not adequately cooled, the reagent will decompose to inactive species before the indazole substrate is added.

    • Solution:

      • Prepare the Vilsmeier reagent in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

      • Cool the DMF to 0°C in an ice-water bath before starting the addition of POCl₃.

      • Add POCl₃ dropwise, ensuring the internal temperature does not rise above 5-10°C.

      • Use the freshly prepared reagent immediately for the subsequent formylation step.

  • Possible Cause B: Reaction is Incomplete due to Insufficient Activation Energy.

    • Symptoms: TLC or LC-MS analysis shows a mixture of starting material and product, even after several hours at room temperature.

    • Underlying Science: The two fluorine atoms on the benzene portion of the indazole ring are electron-withdrawing. This reduces the nucleophilicity of the aromatic system, making it less reactive towards the electrophilic Vilsmeier reagent compared to non-fluorinated analogues.[5] Higher thermal energy may be required to overcome this activation barrier.

    • Solution:

      • After adding the indazole substrate solution to the Vilsmeier reagent at 0°C, allow the mixture to stir at that temperature for 30 minutes.

      • Gradually allow the reaction to warm to room temperature and monitor its progress.

      • If the reaction is sluggish, gently heat the mixture. Start at 40-50°C and, if necessary, increase the temperature incrementally to 70-80°C.[4] Use TLC or LC-MS to track the consumption of the starting material and find the minimum temperature required for a clean conversion.

Issue 2: Significant Formation of Impurities or Side Products

  • Possible Cause A: Thermal Degradation of Reagents or Product.

    • Symptoms: The appearance of multiple new spots on a TLC plate, often with charring or baseline streaking, upon heating the reaction. The desired product spot may appear and then diminish over time.

    • Underlying Science: Excessive heat can cause not only the Vilsmeier reagent to decompose but can also lead to the degradation of the indazole starting material or the aldehyde product itself. This can lead to complex and difficult-to-separate mixtures.

    • Solution:

      • Avoid "shotgun" heating. Increase the temperature gradually and monitor the reaction closely.

      • Once the starting material is consumed, cool the reaction down immediately and proceed to the work-up. Do not leave the reaction heating unnecessarily.

      • For particularly sensitive substrates, consider extending the reaction time at a lower temperature rather than increasing the temperature significantly.

  • Possible Cause B: Loss of Regioselectivity at High Temperatures.

    • Symptoms: Isolation of isomeric products in addition to the desired 5-carbaldehyde.

    • Underlying Science: While formylation is electronically directed to the 5-position, very high temperatures can provide enough energy to overcome the activation barrier for substitution at other, less favored positions on the indazole ring, leading to a loss of selectivity.

    • Solution:

      • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Running the reaction at a lower temperature for a longer duration is often preferable to a short reaction time at a high temperature to maintain the best possible regioselectivity.

Data Summary: Temperature Parameters

StageRecommended TemperatureRationale & Expected OutcomePotential Issues if Deviated
Vilsmeier Reagent Formation 0°C to 5°CPrevents exothermic decomposition of the thermally labile chloroiminium salt, ensuring reagent potency.Too High: Reagent decomposition, leading to no reaction or drastically reduced yield.[3]
Substrate Addition 0°C to 5°CAllows for controlled initiation of the reaction, preventing a rapid exotherm upon mixing the nucleophile (indazole) with the electrophile (reagent).Too High: Potential for a runaway reaction and formation of side products due to localized overheating.
Formylation Reaction Room Temp. to 80°CDrives the electrophilic aromatic substitution to completion. The specific temperature depends on substrate reactivity.[4]Too Low: Incomplete or stalled reaction. Too High: Product/reagent decomposition, loss of regioselectivity, increased impurity profile.
Quenching / Work-up Pour onto ice/waterControls the highly exothermic hydrolysis of the intermediate iminium salt to the final aldehyde.No Cooling: A rapid, uncontrolled exotherm can degrade the product and create safety hazards.

Experimental Protocol Workflow

G cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Formylation cluster_workup Stage 3: Isolation reagents Anhydrous DMF POCl₃ formation 1. Vilsmeier Reagent Formation reagents->formation Add POCl₃ dropwise add_substrate 2. Substrate Addition formation->add_substrate Use immediately temp1 Maintain 0-5 °C formation->temp1 reaction 3. Formylation Reaction add_substrate->reaction Stir & warm temp2 Start at 0-5 °C add_substrate->temp2 substrate 4,6-difluoro-1-methyl- 1H-indazole in DMF substrate->add_substrate Add dropwise temp3 Warm to RT - 80 °C Monitor by TLC/LCMS reaction->temp3 quench 4. Quenching reaction->quench Pour onto ice workup 5. Extraction & Wash quench->workup Adjust pH, add solvent purify 6. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: Workflow for the Vilsmeier-Haack formylation highlighting critical temperature control points.

General Experimental Protocol

Disclaimer: This is a representative protocol and may require optimization.

  • Preparation of the Vilsmeier Reagent: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5°C. After the addition is complete, allow the resulting pale yellow mixture to stir at 0°C for an additional 30 minutes.

  • Reaction with Indazole Substrate: In a separate flask, dissolve 4,6-difluoro-1-methyl-1H-indazole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Driving the Reaction: After the addition is complete, monitor the reaction by TLC or LC-MS. Allow the mixture to warm to room temperature. If the reaction is slow or incomplete, heat the mixture to 50-80°C until the starting material is consumed.[4]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8. Stir for 30 minutes. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure this compound.

References

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Indazole Synthesis Technical Support Center: Navigating Byproduct Formation and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis is often accompanied by challenges, most notably the formation of undesired byproducts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic routes, mitigate byproduct formation, and achieve higher yields of your target molecules.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to the most common questions and issues encountered during indazole synthesis.

Q1: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge due to the tautomeric nature of the indazole ring. The 1H-tautomer is generally more thermodynamically stable.[1] Control over regioselectivity can be achieved by carefully selecting your synthetic strategy and reaction conditions.

  • For selective synthesis of 1H-indazoles:

    • Jacobson Synthesis: This classic method, involving the cyclization of o-tolyldiazoaminobenzenes or the decomposition of N-nitroso-o-acyl-toluidides, typically favors the formation of 1H-indazoles.

    • Arylhydrazone-based Methods: Intramolecular C-H amination of arylhydrazones, often mediated by reagents like PIFA or through metal-catalyzed processes, can provide good selectivity for 1H-indazoles.[2][3]

  • For selective synthesis of 2H-indazoles:

    • Davis-Beirut Reaction: This reaction, which involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines, is a robust method for selectively preparing 2H-indazoles.[4]

    • Cadogan Reductive Cyclization: The deoxygenative cyclization of o-nitrobenzaldimines using phosphines or phosphites also strongly favors the formation of 2H-indazoles.[5]

  • Controlling Alkylation: When starting with an existing indazole ring, the regioselectivity of N-alkylation is highly dependent on the reaction conditions.

    • Base and Solvent Effects: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1-alkylation, while conditions employing potassium carbonate in DMF can lead to mixtures.[6][7] The interplay between the base's counter-ion and the solvent's polarity influences the nucleophilicity of the two nitrogen atoms.[7]

    • Steric and Electronic Effects: Substituents on the indazole ring can direct alkylation. Bulky groups at the C3 position often favor N1-alkylation, whereas electron-withdrawing groups at the C7 position can promote N2-alkylation.[6]

Q2: I am observing a significant amount of a colored, high-molecular-weight byproduct in my reaction mixture. What is it and how can I prevent it?

A2: This is likely a dimeric byproduct, a common issue in syntheses starting from electron-rich precursors like indoles or certain hydrazones.[2] Dimerization occurs when a reactive intermediate is trapped by a molecule of the starting material or another intermediate.

  • Mitigation Strategies:

    • Slow Addition: Adding the reagents slowly, especially at low temperatures, can minimize the concentration of reactive intermediates and thus reduce the rate of dimerization.

    • High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization reaction.

    • Choice of Reagents: In some cases, using a less reactive starting material or a milder cyclization agent can prevent the formation of the highly reactive species that lead to dimerization.

Q3: My yield is consistently low, even though my starting material is fully consumed. What are the possible reasons?

A3: Low yields despite complete consumption of starting materials often point towards the formation of soluble byproducts that are not easily detected by TLC or are lost during workup.

  • Potential Byproducts and Causes:

    • N-Oxides: In reactions involving nitroarenes, such as the Cadogan or Davis-Beirut syntheses, incomplete reduction can lead to the formation of indazole N-oxides.[5] These are often more polar and may be lost in the aqueous phase during extraction.

    • Ring-Opened Products: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the degradation of the indazole ring.

    • Over-reduction: In reductive cyclizations, the desired indazole can sometimes be further reduced, leading to non-aromatic byproducts.

  • Troubleshooting:

    • Reaction Monitoring: Use LC-MS in addition to TLC to get a more complete picture of the reaction mixture, including byproducts.

    • Optimization of Conditions: Systematically vary the reaction temperature, time, and reagent stoichiometry to find the optimal conditions that favor product formation over byproduct generation.

    • Workup Procedure: Adjust the pH of the aqueous phase during extraction to ensure your product is not being lost. If N-oxides are suspected, they can sometimes be converted to the desired indazole by treatment with a reducing agent like PPh₃.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common indazole synthesis methods, addressing specific byproducts and offering mitigation strategies.

Guide 1: The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful tool for the synthesis of 2H-indazoles from o-nitrobenzylamines. However, several side reactions can occur.

Common Issues and Byproducts:

Observed Issue Potential Byproduct(s) Plausible Cause Mitigation Strategy
Low yield of 2H-indazole o-Nitrosobenzaldehyde, starting amineIncomplete reaction; imine hydrolysisOptimize base concentration and temperature. The presence of a controlled amount of water (15-25%) in an alcohol solvent can improve yield, but excess water can promote hydrolysis.
Formation of 3-alkoxy-2H-indazole 3-Alkoxy-2H-indazoleNucleophilic attack of the alcohol solvent on an intermediateThis is often the desired product in the presence of an alcohol. If the unsubstituted indazole is desired, consider alternative solvents or reaction conditions.[8]
Presence of N-oxide byproduct 2H-Indazole N-oxideIncomplete deoxygenation of the nitro groupThe N-oxide is a known intermediate.[5] If it is the major product, consider adding a reducing agent in a subsequent step or modifying the reaction conditions to favor complete deoxygenation.

Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole via the Davis-Beirut Reaction

  • Preparation of the o-nitrobenzylamine: Condense the corresponding o-nitrobenzaldehyde with a primary amine in a suitable solvent like ethanol or methanol. The resulting imine can be reduced in situ with a reducing agent like sodium borohydride to afford the o-nitrobenzylamine.

  • Cyclization: Dissolve the o-nitrobenzylamine in a mixture of an alcohol (e.g., methanol or ethanol) and water (typically a 3:1 to 4:1 ratio).

  • Add a base, such as potassium hydroxide or sodium hydroxide (typically 2-4 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Reaction Mechanism and Byproduct Formation Pathway (Davis-Beirut)

Davis_Beirut cluster_main Main Reaction Pathway cluster_side Byproduct Formation A o-Nitrobenzylamine B Nitroso Imine Intermediate A->B Base, -H₂O A->B C 2H-Indazole B->C Intramolecular Cyclization B->C D o-Nitrosobenzaldehyde B->D Hydrolysis (+H₂O) B->D F 2H-Indazole N-Oxide B->F Incomplete Reduction B->F E Amine D->E

Caption: Davis-Beirut reaction pathway and common byproducts.

Guide 2: The Cadogan Reductive Cyclization

This method is highly effective for synthesizing 2H-indazoles from o-nitrobenzaldimines using trivalent phosphorus reagents.

Common Issues and Byproducts:

Observed Issue Potential Byproduct(s) Plausible Cause Mitigation Strategy
Low yield Starting material remainsInsufficient temperature or reaction timeThe Cadogan reaction often requires high temperatures (refluxing in triethyl phosphite). Ensure the temperature is adequate for the specific substrate.[10]
Formation of N-oxide 2H-Indazole N-oxideIncomplete deoxygenation by the phosphite/phosphine reagentUse a larger excess of the deoxygenating agent or increase the reaction time. The N-oxide can be a stable intermediate under milder conditions.[10]
Complex mixture of byproducts Products from side reactions of the nitrene intermediateHigh reaction temperatures can lead to undesired rearrangements or intermolecular reactions of the nitrene intermediate.Use milder, more modern catalytic versions of the Cadogan reaction where possible.[11]

Experimental Protocol: One-Pot Condensation and Cadogan Cyclization

  • Condensation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde and the primary amine (1 equivalent) in a suitable solvent like isopropanol.[5]

  • Heat the mixture to reflux for 1-2 hours to form the imine in situ.

  • Cyclization: Cool the reaction mixture slightly and add the trivalent phosphorus reagent (e.g., tri-n-butylphosphine or triethyl phosphite, typically 1.5-2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting imine is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • The residue can be purified directly by column chromatography on silica gel to separate the product from the phosphine oxide byproduct.

Troubleshooting Workflow for Low Yield in Cadogan Cyclization

Cadogan_Troubleshooting Start Low Yield in Cadogan Reaction Check_Temp Is the reaction temperature high enough? Start->Check_Temp Check_Reagent Is the phosphine/phosphite reagent fresh and in sufficient excess? Check_Temp->Check_Reagent Yes Increase_Temp Increase temperature or switch to a higher boiling solvent. Check_Temp->Increase_Temp No Check_Time Has the reaction gone to completion (TLC/LC-MS)? Check_Reagent->Check_Time Yes Add_More_Reagent Add more deoxygenating reagent. Check_Reagent->Add_More_Reagent No Analyze_Byproducts Analyze crude mixture for byproducts (e.g., N-oxide). Check_Time->Analyze_Byproducts Yes Increase_Time Increase reaction time. Check_Time->Increase_Time No Optimize Consider alternative catalytic methods. Analyze_Byproducts->Optimize

Caption: Troubleshooting workflow for the Cadogan reaction.

Part 3: Purification Strategies

The successful synthesis of indazoles is often followed by the challenge of purification. Here are some common strategies:

  • Column Chromatography: This is the most common method for separating indazole isomers and removing byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or acetone/water, can be particularly useful for separating isomers with different solubilities.[9]

  • Acid-Base Extraction: The basic nature of the indazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified to precipitate the pure indazole, which is then extracted back into an organic solvent.

References

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Technical Support Center: Troubleshooting Regioselectivity in Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indazole scaffold. The inherent tautomerism of the indazole ring often leads to challenges in achieving regioselectivity, particularly in N-functionalization reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you control the N1 versus N2 selectivity in your experiments.

Understanding the Basics: The Challenge of Indazole Tautomerism

Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2] However, under reaction conditions, deprotonation results in an ambidentate indazolide anion, with nucleophilic character at both N1 and N2. The ratio of N1 to N2 functionalization is highly dependent on a subtle interplay of electronic and steric factors of the indazole substrate, as well as the specific reaction conditions employed.[3][4] Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, making regiocontrol a significant synthetic hurdle.[3][5]

Troubleshooting Common Issues in Indazole Functionalization (Q&A)

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: Why am I getting a mixture of N1 and N2 isomers in my indazole alkylation?

Answer:

Obtaining a mixture of N1 and N2 isomers is the most common challenge in indazole alkylation and is a direct consequence of the ambidentate nature of the indazolide anion.[3][4] Several factors can influence the N1/N2 ratio:

  • The Base and Solvent System: The choice of base and solvent plays a crucial role in the position of the equilibrium between the indazole and its conjugate base, and in the nature of the resulting ion pair.

    • Polar aprotic solvents like DMF and DMSO can lead to poor selectivity, often yielding mixtures of isomers.[4] For example, using potassium carbonate (K₂CO₃) in DMF at elevated temperatures can result in nearly equal amounts of N1 and N2 products.[4]

    • Less polar solvents like THF, when paired with specific bases, can offer better selectivity.

  • The Nature of the Electrophile: The steric bulk and electronic properties of the alkylating agent can influence the site of attack. Sterically hindered electrophiles may preferentially react at the less hindered nitrogen position.

  • Indazole Substituents: The electronic nature of substituents on the indazole ring significantly impacts the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting anion.[1]

  • Cation Effects: The counter-ion of the base can coordinate with the indazolide anion, influencing the regioselectivity. For instance, sodium (Na⁺) and cesium (Cs⁺) cations can form chelates with certain indazole substituents, directing alkylation to a specific nitrogen.[5][6]

The following diagram illustrates the key factors influencing the regioselectivity of indazole alkylation.

G cluster_factors Factors Influencing Regioselectivity Base Base Indazole Alkylation Indazole Alkylation Base->Indazole Alkylation Solvent Solvent Solvent->Indazole Alkylation Electrophile Electrophile Electrophile->Indazole Alkylation Substituents Substituents Substituents->Indazole Alkylation Cation Cation Cation->Indazole Alkylation N1 Product N1 Product Indazole Alkylation->N1 Product Favored by: - NaH/THF - Chelating substituents at C7 N2 Product N2 Product Indazole Alkylation->N2 Product Favored by: - Mitsunobu conditions - Bulky substituents at C7

Caption: Factors influencing N1 vs. N2 selectivity in indazole alkylation.

Question 2: How can I selectively synthesize the N1-alkylated indazole?

Answer:

Achieving high selectivity for the N1 isomer often involves leveraging specific reaction conditions that favor kinetic or thermodynamic control, or by exploiting chelation effects.

  • Sodium Hydride in Tetrahydrofuran (NaH/THF): This combination is a widely reported and effective method for promoting N1-alkylation, particularly for indazoles bearing electron-withdrawing groups.[1] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group (e.g., an ester at C3), sterically hindering the N2 position and directing the electrophile to N1.[3][6]

  • Cesium Carbonate in Dioxane: For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures has been shown to provide excellent yields and high selectivity for the N1 product.[5] DFT calculations suggest a chelation mechanism involving the cesium cation drives the formation of the N1-substituted product.[5]

  • Thermodynamic Control: In some cases, the N1-substituted indazole is the thermodynamically more stable isomer.[1] Reactions run at higher temperatures for extended periods might favor the formation of the N1 product through equilibration, especially if the N2-alkylation is reversible under the reaction conditions.

The following table summarizes reaction conditions that have been shown to favor N1-alkylation.

Indazole SubstrateBaseSolventElectrophileN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneAlkyl Tosylates>99:1[5]
3-Carboxymethyl-1H-indazoleNaHTHFn-Pentyl Bromide>99:1[1]
3-Acetyl-1H-indazoleNaHTHFn-Pentyl Bromide>99:1[1]

Experimental Protocol: Selective N1-Alkylation using NaH/THF [1]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Question 3: My synthesis requires the N2-alkylated indazole. What conditions should I use?

Answer:

Selective synthesis of the N2-alkylated indazole can be more challenging as it is often the thermodynamically less favored isomer. However, specific reaction conditions can be employed to favor its formation.

  • Mitsunobu Reaction: The Mitsunobu reaction, using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), is a reliable method for achieving N2-alkylation of indazoles with alcohols.[1][5] The mechanism is thought to involve a phosphonium intermediate that directs the alkylation to the N2 position.[5]

  • Influence of Substituents: Steric hindrance at the C7 position of the indazole ring can favor N2-alkylation by blocking access to the N1 position. For example, indazoles with a nitro or carboxylate group at C7 have shown high selectivity for N2-alkylation under NaH/THF conditions.[1]

  • Acid-Catalyzed Alkylation: In some cases, acid-catalyzed alkylation using alkyl 2,2,2-trichloroacetimidates can provide high selectivity for the N2 isomer.[2] The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2 nitrogen of the more stable 1H-indazole tautomer.[2]

The following table summarizes conditions that favor N2-alkylation.

Indazole SubstrateReagentsSolventN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateAlcohol, PPh₃, DEADTHFHighly selective for N2[5]
1H-Indazole-3-carboxylic acid methyl estern-Pentanol, PPh₃, DIADTHF1:2.5[1]
7-Nitro-1H-indazoleNaH, n-Pentyl BromideTHF4:96[1]

Experimental Protocol: Selective N2-Alkylation via Mitsunobu Reaction [5]

  • To a solution of the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 equiv) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.

Question 4: How can I confirm the regiochemistry of my substituted indazole?

Answer:

Unambiguous determination of the N1 versus N2 substitution pattern is critical. Several analytical techniques can be used, with NMR spectroscopy being the most powerful.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H3 and H7, can differ between the N1 and N2 isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms, especially C3 and C7a, are also diagnostic.

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is often definitive. For an N1-substituted indazole, a correlation is typically observed between the protons on the alpha-carbon of the N-substituent and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is seen between the alpha-protons of the substituent and the C3 carbon.[1]

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can also be used to establish spatial proximity between the N-substituent and specific protons on the indazole ring.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal structural proof.

The following diagram illustrates the key HMBC correlations for distinguishing between N1 and N2 isomers.

Caption: Diagnostic HMBC correlations for N1 and N2 substituted indazoles.

References

  • Lu, P., Juarez, L., Wiget, P. A., & Wu, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26267–26277. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., & Wu, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Various Authors. (2019-2024). ResearchGate publications on indazole functionalization. ResearchGate. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for stability issues encountered with 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS: 1185767-07-0). As a key building block in medicinal chemistry, understanding the nuances of this compound's stability and reactivity is paramount for successful and reproducible experimental outcomes. This guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your research.

Chemical Structure

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For long-term storage, temperatures of -20°C are recommended to minimize degradation. The vial should be tightly sealed to prevent moisture ingress.

Q2: Is this compound sensitive to air or moisture?

Yes. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a process that can be accelerated by exposure to atmospheric oxygen. While not explicitly documented for this molecule, aromatic aldehydes can also be sensitive to moisture, which may lead to the formation of non-reactive hydrates. Therefore, handling under an inert, dry atmosphere is a critical best practice.

Q3: How do the fluorine substituents affect the molecule's reactivity?

The two fluorine atoms are strongly electron-withdrawing, which significantly influences the molecule's chemical behavior:

  • Increased Electrophilicity of the Aldehyde: The inductive effect of the fluorines enhances the electrophilic character of the aldehyde carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring makes the fluorine atoms, particularly at the 4-position, susceptible to displacement by strong nucleophiles under certain conditions (e.g., elevated temperatures).

  • Influence on the Indazole Ring: The electron-deficient nature of the benzene portion of the indazole ring makes it less prone to electrophilic attack but more activated towards nucleophilic attack.

Q4: What are the expected 1H, 13C, and 19F NMR chemical shifts for this compound?

Based on available spectroscopic data, the following are typical NMR shifts that can be used for quality control:

  • 1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH3).

  • 13C NMR (101 MHz, DMSO-d6): δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1–CH3).

  • 19F NMR (376 MHz, CDCl3): δ −113.4 (C4-F), −116.2 (C6-F).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Additions (e.g., Reductive Amination)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The desired product is formed in lower than expected yields.

Potential Causes & Solutions:

  • Cause: Degradation of the aldehyde starting material.

    • Explanation: The aldehyde is prone to oxidation. If the starting material has been improperly stored or handled, a portion of it may have already converted to the less reactive carboxylic acid, which will not participate in the reaction.

    • Solution:

      • Verify Purity: Before use, confirm the purity of the aldehyde by 1H NMR or LC-MS. Specifically, look for the presence of the corresponding carboxylic acid (4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid).

      • Proper Handling: Always dispense and weigh the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Use fresh, anhydrous solvents to minimize moisture-related side reactions.

  • Cause: Suboptimal reaction conditions for imine formation.

    • Explanation: In reactions like reductive amination, the formation of the imine intermediate is a critical, often rate-limiting, step. The reaction pH is crucial for this equilibrium.

    • Solution:

      • pH Control: For reductive aminations, maintaining a slightly acidic pH (typically 4-6) is often necessary to catalyze imine formation without significantly protonating the amine nucleophile. The use of a mild acid catalyst like acetic acid is common.

      • Choice of Reducing Agent: Employ a reducing agent that is stable and effective under these conditions. Sodium triacetoxyborohydride is generally preferred for one-pot reductive aminations as it is milder and more selective than agents like sodium borohydride.

Issue 2: Formation of an Unexpected, More Polar Byproduct

Symptoms:

  • A new spot appears on the TLC plate with a lower Rf value than the starting material or expected product.

  • LC-MS analysis shows a peak with a mass corresponding to M+16 (where M is the mass of the starting aldehyde).

Potential Causes & Solutions:

  • Cause: Oxidation of the aldehyde to a carboxylic acid.

    • Explanation: This is the most prevalent degradation pathway for this compound. The aldehyde group is easily oxidized, especially in the presence of air, oxidizing agents, or even some solvents (like older ethers that can form peroxides) upon prolonged storage.

    • Solution:

      • Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere to rigorously exclude oxygen.

      • Solvent Purity: Use freshly distilled or anhydrous, deoxygenated solvents.

      • Avoid Oxidants: Scrutinize all reagents to ensure no inadvertent oxidizing agents are present in the reaction mixture.

Issue 3: Formation of an Unexpected, Less Polar Byproduct

Symptoms:

  • A new, less polar spot is observed on the TLC plate.

  • Mass spectrometry suggests the loss of a fluorine atom, potentially replaced by a nucleophile from the reaction mixture (e.g., an amine or alkoxide).

Potential Causes & Solutions:

  • Cause: Nucleophilic Aromatic Substitution (SNAr).

    • Explanation: The electron-withdrawing effects of the indazole ring system and the other fluorine atom make the aromatic ring susceptible to nucleophilic attack. This is particularly true with strong nucleophiles at elevated temperatures.

    • Solution:

      • Temperature Control: If SNAr is suspected, perform the reaction at the lowest effective temperature.

      • Nucleophile Choice: If the reaction chemistry allows, use a less aggressive nucleophile.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of SNAr byproducts.

Issue 4: Discoloration of the Compound or Reaction Mixture

Symptoms:

  • The solid compound, which should be an off-white to light yellow powder, develops a darker yellow or brownish hue over time.

  • The reaction mixture turns dark, which can complicate monitoring and purification.

Potential Causes & Solutions:

  • Cause: Photodegradation.

    • Explanation: Aromatic aldehydes and fluorinated aromatic compounds can be light-sensitive. UV light can initiate radical reactions, leading to the formation of colored, often polymeric, byproducts.

    • Solution:

      • Storage: Always store the solid compound and any solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

      • Reaction Setup: Conduct reactions in flasks shielded from direct light.

  • Cause: Instability in strongly acidic or basic conditions.

    • Explanation: While specific data for this molecule is limited, indazole scaffolds and aldehydes can be unstable under harsh pH conditions, potentially leading to decomposition or polymerization.

    • Solution:

      • pH Neutralization: During aqueous workups, minimize the time the compound is exposed to strong acids or bases. Perform extractions and washes promptly and adjust the pH to neutral as soon as possible.

      • Buffer Systems: In reactions where pH control is critical, consider using a buffer system to maintain a stable pH.

Data Summary & Protocols

Table 1: Physicochemical Properties and Recommended Storage
PropertyValueReference
CAS Number 1185767-07-0
Molecular Formula C₉H₆F₂N₂O
Molecular Weight 196.15 g/mol
Appearance Off-white to light yellow solid
Short-term Storage 2-8°C, under inert gas, protected from light
Long-term Storage -20°C, under inert gas, protected from light
Protocol 1: Purity Assessment by 1H NMR
  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in about 0.6 mL of DMSO-d6.

  • Acquisition: Acquire a standard quantitative 1H NMR spectrum.

  • Analysis:

    • Confirm the presence of the aldehyde proton singlet at approximately δ 10.12 ppm.

    • Integrate the aldehyde proton against the N-methyl protons (a stable singlet around δ 4.12 ppm, which should integrate to 3H). A significantly lower integral for the aldehyde proton suggests partial degradation.

    • Examine the baseline in the 12-13 ppm region for a broad singlet, which is indicative of the carboxylic acid byproduct.

Experimental Workflow: Troubleshooting Reaction Failures

Caption: A logical workflow for troubleshooting common reaction issues.

Potential Degradation Pathwaysdot

DegradationPathways compound 4,6-difluoro-1-methyl-1H- indazole-5-carbaldehyde oxidation Oxidation (O2, light) compound->oxidation hydrolysis Hydrolysis (H2O) compound->hydrolysis snar SNAr (Strong Nucleophile, Heat) compound->snar acid Carboxylic Acid (M+16 Byproduct) oxidation->acid hydrate Aldehyde Hydrate (Reversible) hydrolysis->hydrate substituted Substituted Indazole (Loss of Fluorine) snar->substituted

Technical Support Center: Optimizing Solvent Conditions for Reactions of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but reactive heterocyclic aldehyde. The fluorinated indazole scaffold is a key component in many modern pharmaceuticals, and understanding how to manipulate its reactivity through solvent choice is critical for successful synthesis.[1][2]

This document provides troubleshooting advice and practical workflows in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. How can the solvent be the primary cause?

Answer: Low yields in reactions with heterocyclic aldehydes often trace back to suboptimal solvent selection. There are three primary ways a solvent can negatively impact your reaction yield:

  • Poor Solubility: this compound is a crystalline solid with significant polarity due to the C=O bond, the indazole ring, and the electronegative fluorine atoms.[3] If your nucleophile or other reagents are not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion. Nonpolar solvents like hexane or toluene are often poor choices unless all reactants are highly nonpolar.

  • Destabilization of the Transition State: Most reactions of aldehydes, such as nucleophilic additions, proceed through a charged or highly polar transition state.[4][5] The solvent's ability to stabilize this transition state relative to the ground state is crucial for lowering the activation energy. A solvent that cannot effectively solvate the transition state will result in a sluggish reaction and, consequently, a low yield within a practical timeframe.

  • Solvent-Induced Decomposition: The indazole ring, while aromatic, can be sensitive to certain conditions.[1][6] In highly acidic or basic media, or at elevated temperatures in an inappropriate solvent, the starting material may degrade, directly reducing the potential yield.

Troubleshooting Steps:

  • Verify Solubility: Before running the reaction, perform a simple solubility test of your aldehyde and other key reagents in your chosen solvent at the intended reaction temperature.

  • Screen a Range of Polar Solvents: If solubility is an issue or yields are low, test a variety of polar solvents. A good starting point includes a moderately polar aprotic solvent (THF, DCM), a more polar aprotic solvent (Acetonitrile, DMF), and potentially a polar protic solvent (Ethanol, Isopropanol), if the mechanism allows. See the protocol in Section 2 for a systematic approach.

Q2: I'm observing significant side product formation. Could the solvent be responsible?

Answer: Absolutely. The solvent is not merely an inert medium; it can actively participate in or promote unwanted reaction pathways.

  • Direct Participation (Protic Solvents): Polar protic solvents, such as alcohols (e.g., methanol, ethanol), are nucleophiles themselves. In the presence of an acid or base catalyst, they can add to the highly electrophilic aldehyde to form hemiacetals or acetals. This is a reversible process, but it effectively sequesters your starting material.

  • Promoting Unwanted Reactivity (Aprotic Solvents): Highly polar aprotic solvents like DMF and DMSO excel at solvating cations, leaving anions (nucleophiles or bases) "naked" and highly reactive.[7][8] While this can be beneficial for the desired reaction, it can also accelerate undesired side reactions, such as decomposition of sensitive reagents or epimerization of adjacent chiral centers.

  • Influence on Selectivity: In reactions with multiple possible outcomes (e.g., chemoselectivity, regioselectivity), the solvent can preferentially stabilize the transition state of one pathway over another. For instance, in Wittig reactions, non-polar solvents typically favor the Z-alkene with unstabilized ylides, whereas polar solvents can favor the E-alkene.[9][10]

Troubleshooting Steps:

  • Analyze Side Products: Identify the structure of the major side products. If you see a hemiacetal, your protic solvent is the likely culprit.

  • Switch Solvent Class: If you are using a polar aprotic solvent and observing base-catalyzed side reactions, consider switching to a less polar alternative like THF or 2-MeTHF. Conversely, if the reaction is clean but slow, a more polar aprotic solvent like acetonitrile might be a better choice.

Q3: My reaction is extremely slow. How can solvent choice accelerate it?

Answer: Reaction rate is fundamentally governed by the activation energy. A solvent's role is to alter the energy landscape of the reaction pathway.

  • For reactions involving strong, anionic nucleophiles (e.g., Grignards, CN⁻): Polar aprotic solvents are generally superior.[7][8] They solvate the metal counter-ion (e.g., MgBr⁺, Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile. This "un-cages" the nucleophile, making it more available and reactive, thereby increasing the reaction rate.[7] In contrast, polar protic solvents cage the nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[7]

  • For reactions involving weak, neutral nucleophiles (e.g., amines, water): These reactions are often acid-catalyzed.[11][12] The catalyst protonates the carbonyl oxygen, making the aldehyde carbon much more electrophilic.[11] In this scenario, a polar protic solvent can be beneficial as it can stabilize the resulting positive charge on the intermediate oxonium ion and facilitate the necessary proton transfers.

  • General Polarity Effects: For reactions that proceed through a polar or charged intermediate (the vast majority of carbonyl additions), increasing the solvent polarity generally increases the reaction rate by stabilizing that intermediate.[4][13] A non-polar solvent like toluene will offer minimal stabilization, leading to a slower reaction compared to a polar solvent like acetonitrile.

Q4: How do I choose a starting solvent for a new reaction with this aldehyde?

Answer: A logical, stepwise approach is the most efficient way to select a starting solvent. The following workflow provides a decision-making framework.

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow cluster_choices Initial Choice Logic A 1. Analyze Reactants - Aldehyde (Polar) - Nucleophile (Polar/Nonpolar? Charged/Neutral?) B 2. Consider Reaction Type - Nucleophilic Addition - Condensation (e.g., Knoevenagel) - Wittig Olefination - Reductive Amination A->B C1 Strong Anionic Nucleophile? → Polar Aprotic (THF, ACN) B->C1 e.g., Grignard, Cyanide C2 Weak Neutral Nucleophile? → Polar Aprotic or Protic (ACN, THF, IPA, EtOH) B->C2 e.g., Amine, Hydrazine C 3. Make Initial Solvent Choice D 4. Check Constraints - Required Temperature (Solvent BP) - Quench/Workup Compatibility C->D E 5. Run Small-Scale Test Reaction (Monitor by TLC/LCMS) D->E F 6. Analyze & Optimize (Yield, Purity, Rate) E->F G SUCCESS F->G Good Result H TROUBLESHOOT F->H Poor Result (Return to Step 3, change solvent) Solvent_Screening cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Monitoring cluster_analysis Analysis A 1. Weigh Aldehyde into 6 identical vials B 2. Add Stir Bars A->B C 3. Add Different Solvent to Each Vial (THF, DCM, ACN, DMF, EtOAc, Toluene) B->C D 4. Add Nucleophile/Catalyst (from stock solution) C->D E 5. Stir at Desired Temperature D->E F 6. Take Aliquots at t=1h, 4h, 24h E->F G 7. Quench & Analyze by LC-MS F->G H 8. Compare Yield, Purity, & Rate G->H I Select Optimal Solvent H->I

Caption: A step-by-step protocol for parallel solvent screening.

Section 3: Case Study Examples

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile). It proceeds via a nucleophilic addition followed by dehydration. [14]Studies have shown that polar aprotic solvents like DMF or acetonitrile often provide superior results, while polar protic solvents like methanol can be slow and give poor selectivity. [15]For this compound, acetonitrile would be a strong starting choice.

  • Reductive Amination: This is a one-pot conversion of the aldehyde to an amine. [16]The reaction first forms an imine/iminium ion, which is then reduced in situ. [16]While chlorinated solvents like 1,2-dichloroethane (DCE) are traditional, greener alternatives like ethyl acetate (EtOAc) and 2-MeTHF have been shown to be highly effective, especially with reductants like sodium triacetoxyborohydride. [17][18][19]A polar protic solvent like ethanol can also be effective, as it can facilitate both imine formation and the subsequent reduction.

  • Wittig Reaction: This reaction converts the aldehyde to an alkene. Solvent choice is critical for stereoselectivity. With unstabilized ylides, non-polar solvents (toluene, THF) under salt-free conditions favor the Z-alkene. [9]With stabilized ylides, polar solvents often favor the E-alkene. [9]Given the electron-withdrawing nature of the indazole ring, a semi-stabilized ylide behavior might be expected, making THF or DCM a good starting point to screen.

References

Sources

common impurities in 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS No. 1185767-07-0). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. We provide in-depth troubleshooting advice and detailed protocols to help you identify, understand, and remove common impurities, ensuring the highest quality material for your critical applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: What are the most common impurities I might encounter in my crude product?

A1: Impurities in this compound typically originate from three main sources: unreacted starting materials, side-reactions during synthesis, and product degradation. The most prevalent species include:

  • Positional Isomer (4,6-difluoro-2-methyl-1H-indazole-5-carbaldehyde): Arises from non-selective N-methylation of the indazole core.[1]

  • Unreacted Starting Material (4,6-difluoro-1-methyl-1H-indazole): Results from incomplete formylation.

  • Over-reaction/Side-reaction Products: The Vilsmeier-Haack reaction, while generally efficient for formylation, can sometimes lead to minor byproducts.[2][3][4]

  • Residual Reagents/Solvents: Trace amounts of N,N-Dimethylformamide (DMF) or hydrolyzed Vilsmeier reagent byproducts.

  • Oxidation Product (4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid): The aldehyde group is susceptible to oxidation upon prolonged exposure to air.

G Title Classification of Common Impurities Main Crude 4,6-difluoro-1-methyl- 1H-indazole-5-carbaldehyde Source1 Starting Materials Main->Source1 Source Source2 Reaction Byproducts Main->Source2 Source Source3 Degradation Main->Source3 Source Impurity1 Unreacted 4,6-difluoro- 1-methyl-1H-indazole Source1->Impurity1 Impurity2 Positional Isomer (N2-methyl) Source2->Impurity2 Impurity3 Vilsmeier Side Products Source2->Impurity3 Impurity4 Oxidized Product (Carboxylic Acid) Source3->Impurity4

Caption: Source-based classification of impurities.

Q2: My NMR spectrum shows signals for a closely related isomer. What is it and how did it form?

A2: The most likely isomeric impurity is 4,6-difluoro-2-methyl-1H-indazole-5-carbaldehyde. The formation of this isomer is a well-documented challenge in indazole chemistry.[1] During the N-methylation step of the 4,6-difluoro-1H-indazole core, the alkylating agent (e.g., methyl iodide, dimethyl sulfate) can react at either the N1 or N2 position of the indazole ring. While the N1 position is generally favored, the reaction often lacks complete regioselectivity, leading to a mixture of N1 and N2 methylated isomers. This mixture is then carried through the subsequent formylation step. Due to their similar structures and polarities, these isomers can be difficult to separate.

Q3: I have a significant amount of unreacted 4,6-difluoro-1-methyl-1H-indazole. How can I remove it?

A3: The presence of unreacted starting material indicates an incomplete Vilsmeier-Haack formylation reaction.[5] This impurity is less polar than the desired aldehyde product.

  • Column Chromatography: This is the most effective method. The aldehyde product, with its polar carbonyl group, will have a stronger affinity for the silica gel stationary phase and elute later than the less polar starting material.

  • Recrystallization: A carefully selected solvent system can also be effective. The goal is to find a solvent in which the aldehyde product has lower solubility than the starting material at room or reduced temperature, allowing it to crystallize out while the impurity remains in the mother liquor.

Q4: What is the most reliable method for purifying this compound to a high degree of purity (e.g., >99%)?

A4: For achieving high purity, flash column chromatography is the preferred and most robust method. It provides excellent separation of the desired N1-methyl isomer from the N2-methyl isomer, unreacted starting material, and other minor byproducts. Recrystallization can be a viable alternative, especially for larger scale purification where chromatography may be less practical, but it requires careful solvent screening to be effective against the key positional isomer.[1] Often, a combination of both techniques—initial purification by chromatography followed by a final recrystallization—yields the best results for achieving analytical-grade purity.

Q5: How can I choose between recrystallization and column chromatography for purification?

A5: Your choice of purification method depends on the specific impurity profile, the required purity level, and the scale of your experiment. The following decision workflow can guide your choice.

G Start Crude Product Analysis (TLC, LCMS, NMR) Decision1 Isomeric Impurity (N2-methyl) Present? Start->Decision1 Decision2 Only Starting Material & Baseline Impurities? Decision1->Decision2 No Chrom Flash Column Chromatography Decision1->Chrom Yes Decision2->Chrom No (Complex Mixture) Recryst Recrystallization Decision2->Recryst Yes End Pure Product (>99%) Chrom->End Recryst_Maybe Recrystallization (Solvent Screening Required) Chrom->Recryst_Maybe For Final Polish Recryst->End

Caption: Decision workflow for purification strategy.

Quantitative Data Summary

The following table provides an overview of common impurities and the typical effectiveness of standard purification techniques.

ImpurityTypical Level (Crude)Post-RecrystallizationPost-ChromatographyIdentification Method
4,6-difluoro-2-methyl isomer 2-10%1-5%<0.5%¹H NMR, ¹⁹F NMR, LC-MS
4,6-difluoro-1-methyl-1H-indazole 5-15%<2%<0.5%TLC, LC-MS
Carboxylic acid degradation 0-2%<1%<0.2%LC-MS
Residual DMF TraceTraceNot effectively removed¹H NMR
Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for the effective separation of the title compound from its common impurities.

  • Slurry Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add silica gel (1-2 times the mass of the crude product) to the solution.

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample in solution.

  • Column Packing:

    • Select a column of appropriate size for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) using a suitable eluent system, such as a mixture of hexanes and ethyl acetate. Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the prepared dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might run from 10% to 40% ethyl acetate in hexanes.

    • The less polar starting material and N2-isomer will elute before the more polar desired product.

  • Monitoring and Collection:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp (254 nm). The aldehyde product should be UV active.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a solid. Confirm purity by HPLC and/or NMR spectroscopy.

Protocol 2: Recrystallization

This protocol is useful for removing smaller amounts of impurities, particularly unreacted starting material, and can be used as a final polishing step after chromatography.

  • Solvent Selection:

    • The key to successful recrystallization is choosing an appropriate solvent or solvent system.

    • Test solubility in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, toluene, and mixtures thereof).

    • An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below. For this compound, a mixed solvent system like ethyl acetate/hexanes or isopropanol/water is often effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the primary solvent (the one in which the compound is more soluble) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Purity Verification:

    • Check the purity of the recrystallized material and the mother liquor by TLC or HPLC to confirm the effectiveness of the purification.

References
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • This compound. Benchchem.
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

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catalyst selection for efficient synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the formylation of the difluoro-indazole core. We will explore the causality behind experimental choices, focusing on the critical catalyst and reagent selection for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the formylation of 4,6-difluoro-1-methyl-1H-indazole, and what is a good starting protocol?

A1: The most robust and widely employed method for introducing a formyl group onto an electron-rich or moderately activated heterocyclic system is the Vilsmeier-Haack reaction .[1][2] While the two fluorine atoms on the indazole ring are electron-withdrawing, the fused pyrazole ring system provides sufficient nucleophilicity for the reaction to proceed under optimized conditions. The reaction involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ.

The key to success is maintaining strictly anhydrous conditions, as the Vilsmeier reagent is extremely sensitive to moisture.

Baseline Experimental Protocol:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30-45 minutes. You should observe the formation of a solid or a thick slurry, which is the Vilsmeier reagent (chloroiminium salt).

  • Formylation Reaction:

    • Dissolve the starting material, 4,6-difluoro-1-methyl-1H-indazole, in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or DMF).

    • Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. The optimal temperature and time must be determined empirically.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Once complete, cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium species to the final aldehyde.

    • Neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO₃ solution) to a pH of 7-8.

    • The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis & Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier 0 °C, 30-45 min POCl3 POCl₃ POCl3->Vilsmeier Indazole 4,6-difluoro-1-methyl-1H-indazole Intermediate Iminium Intermediate Indazole->Intermediate Add to Vilsmeier Reagent, Heat to 60-80 °C Hydrolysis Aqueous Work-up (Ice) Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Product Final Product: This compound Purification->Product

Fig 1. Standard workflow for Vilsmeier-Haack formylation.

Troubleshooting Guide & Advanced Insights

Q2: My reaction is sluggish or fails completely. What are the most likely causes and how can I fix them?

A2: This is the most common issue and usually points to one of two culprits: the Vilsmeier reagent itself or the reactivity of your substrate.

  • Inactive Vilsmeier Reagent: The chloroiminium salt is highly electrophilic and reacts readily with water. Any moisture in your DMF, POCl₃, glassware, or inert gas stream will quench the reagent, drastically reducing its effective concentration.

    • Solution: Always use freshly opened, anhydrous grade solvents. Dry glassware in an oven (120 °C) overnight and cool it under a stream of dry nitrogen or in a desiccator. Ensure your inert gas line has a drying tube.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The two electron-withdrawing fluorine atoms at positions 4 and 6 decrease the nucleophilicity of the indazole ring, making it less reactive than unsubstituted indazoles.[1]

    • Solution: A more potent Vilsmeier reagent or harsher reaction conditions may be necessary. Instead of the standard POCl₃/DMF system, consider using an alternative activating agent.

Comparison of Vilsmeier Reagent Systems

Reagent SystemRelative ReactivityOperating TemperatureKey Considerations
POCl₃ / DMF Standard0 °C then 60-80 °CMost common; cost-effective. Can require heating for deactivated substrates.
Oxalyl Chloride / DMF High-20 °C to RTGenerates the Vilsmeier reagent at lower temperatures. Useful for substrates that are sensitive to heat. Off-gasses CO and CO₂.
Phosgene (or Triphosgene) / DMF Very HighLowExtremely effective but highly toxic. Requires specialized handling and equipment.

For 4,6-difluoro-1-methyl-1H-indazole, if the POCl₃ system is inefficient, switching to an oxalyl chloride/DMF system is the logical next step before resorting to more hazardous reagents.

G Start Low or No Conversion Observed Check_Moisture Are all reagents and glassware strictly anhydrous? Start->Check_Moisture Increase_Temp Increase reaction temperature (e.g., to 90-100 °C) and extend reaction time. Check_Moisture->Increase_Temp Yes Fix_Moisture Re-dry all glassware. Use fresh anhydrous solvents. Check_Moisture->Fix_Moisture No Change_Reagent Switch to a more reactive Vilsmeier system: Oxalyl Chloride / DMF Increase_Temp->Change_Reagent Still no/low conversion Success Reaction Proceeds Increase_Temp->Success Conversion improves Change_Reagent->Success Fix_Moisture->Start

Fig 2. Troubleshooting decision tree for low reaction conversion.
Q3: The reaction works, but my isolated yield is low due to byproducts. What side reactions should I look out for?

A3: Low isolated yield in the presence of product formation often indicates competing side reactions or product decomposition.

  • Decomposition during Work-up: The Vilsmeier-Haack reaction generates a strongly acidic environment. The indazole ring system can be sensitive to prolonged exposure to strong acids, especially at elevated temperatures during work-up.

    • Solution: Ensure the hydrolysis step is performed quickly and efficiently by pouring the reaction mixture into a large excess of ice. This rapidly quenches the reaction and dilutes the acid. Neutralize the solution promptly after hydrolysis.

  • Chlorination: Although primarily a formylating agent, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated indazole byproducts, which can complicate purification.

    • Solution: Use the minimum effective temperature for the reaction. Overheating can favor chlorination pathways. Ensure a clean, rapid hydrolysis, as this destroys the reactive chlorinating species.

  • Regioselectivity: The formylation should occur at the C5 position. However, trace amounts of other isomers (e.g., C7 or C3 formylation) could potentially form. The C5 position is electronically activated by the pyrazole ring and is situated between the two deactivating fluorine groups, making it the most probable site for electrophilic attack. The N-methyl group would typically direct to C7, but this position is sterically hindered.

    • Solution: Regioselectivity is generally well-controlled in this system due to the strong directing effects of the existing substituents. If you suspect isomeric impurities, careful analysis (e.g., by 2D NMR) and meticulous purification are required. Lowering the reaction temperature can sometimes improve selectivity.

Q4: Are there any catalytic or alternative methods if the Vilsmeier-Haack reaction proves unsuitable for my specific derivative?

A4: While the Vilsmeier-Haack reaction is the workhorse for this transformation, other strategies exist, though they come with their own challenges.

Directed Ortho-Metalation (DoM): This strategy involves deprotonating the ring at a specific position using a strong base (like n-BuLi or LDA), followed by quenching the resulting aryllithium intermediate with a formylating agent (like DMF).[3][4]

  • Mechanism: In your molecule, the N1-methyl group of the indazole ring can act as a directing metalation group (DMG), guiding the lithium base to deprotonate the C7 position.[5] However, the fluorine at C6 might also direct lithiation to the C5 position. The outcome can be a mixture of isomers and is highly dependent on the base, solvent, and temperature.

  • Applicability: This method is powerful but can suffer from poor regioselectivity for this specific substrate. It is generally considered a secondary option if the Vilsmeier-Haack approach fails entirely. It requires cryogenic temperatures (-78 °C) and strictly controlled conditions.

Fig 3. Simplified mechanism of the Vilsmeier-Haack reaction on the indazole core.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. Available at: [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 4,6-Difluoro-1H-indazole. PubChem. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. ACS Publications. Available at: [Link]

  • Synthesis of indazoles. Google Patents.
  • Directed ortho metalation. Grokipedia. Available at: [Link]

  • Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions. RSC Publishing. Available at: [Link]

  • Indazole derivatives. Google Patents.
  • Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Available at: [Link]

  • HETEROCYCLES, Vol. HETEROCYCLES. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • N-Heterocyclic Carbene Catalyzed Transformylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of indazole-based fluorophores. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Catalytic condensation for the formation of polycyclic heteroaromatic compounds. PubMed Central. Available at: [Link]

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  • Directed (ortho) Metallation. University of Illinois. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a substituted indazole of interest in medicinal chemistry. We will dissect the expected spectral features, offer a robust experimental protocol, and draw comparisons with related structures to provide a comprehensive understanding of the substituent effects on the proton chemical environment.

The Structural Context: Unpacking this compound

The molecule this compound (C₉H₆F₂N₂O)[1] belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities.[2][3] The presence of two fluorine atoms, a methyl group at the N1 position, and an aldehyde group at the C5 position creates a unique electronic and steric environment, which is directly reflected in its 1H NMR spectrum. Understanding these influences is key to unambiguous spectral assignment.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the aldehydic proton, the two aromatic protons, and the N-methyl protons. The chemical shifts and coupling patterns are dictated by the interplay of inductive and mesomeric effects of the substituents, as well as through-bond and through-space proton-fluorine couplings.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aldehyde-H (CHO)9.5 - 10.5Singlet (or narrow triplet)J(H,F) ≈ 1-3 Hz
Aromatic-H (H7)7.5 - 8.5Doublet of doublets³J(H7,F6) ≈ 6-10 Hz, ⁴J(H7,F4) ≈ 2-4 Hz
Aromatic-H (H3)7.0 - 8.0Singlet (or narrow doublet)⁴J(H3,F4) ≈ 2-4 Hz
N-Methyl-H (N-CH₃)3.5 - 4.5Singlet-

Rationale for Assignments:

  • Aldehydic Proton (CHO): The proton attached to the carbonyl carbon of an aldehyde is characteristically found in the downfield region of the spectrum, typically between 9 and 10 ppm, due to the strong deshielding effect of the carbonyl group.[4][5][6] In this molecule, its proximity to the fluorinated aromatic ring may lead to a slight downfield shift. A small coupling to the fluorine at C4 (a five-bond coupling, ⁵J) might be observed, resulting in a narrow triplet or a broadened singlet.

  • Aromatic Proton (H7): This proton is situated between the N-methylated pyrazole ring and a fluorine atom. The electron-withdrawing nature of the adjacent fluorine at C6 will cause a downfield shift. It is expected to appear as a doublet of doublets due to coupling with the fluorine at C6 (a three-bond coupling, ³J) and a smaller coupling with the fluorine at C4 (a four-bond coupling, ⁴J).[7][8]

  • Aromatic Proton (H3): The chemical shift of this proton on the pyrazole ring is influenced by the N-methylation and the overall electronic nature of the fused ring system. It is anticipated to show a smaller four-bond coupling to the fluorine at C4 (⁴J).[7]

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for N-methyl groups in heterocyclic systems.

Comparative Spectral Analysis

To appreciate the influence of each substituent, it is instructive to compare the predicted spectrum of our target molecule with those of simpler, related compounds.

Compound Key Protons Approximate Chemical Shift (δ, ppm) Key Differences from Target Molecule
Indazole H3, H5, H77.2-8.2Absence of all substituents leads to a more complex, coupled aromatic region with less downfield-shifted protons.
4,6-Difluoro-1H-indazole H3, H5, H77.0-8.0The fluorine atoms will simplify the aromatic region and introduce H-F coupling. The absence of the aldehyde group means no signal in the 9-10 ppm region.
1-Methyl-1H-indazole-5-carbaldehyde H3, H4, H6, H7, CHO, N-CH₃7.5-8.5 (aromatic), 9.8 (CHO), 4.1 (N-CH₃)The absence of fluorine atoms will result in a more conventional proton-proton coupling pattern in the aromatic region and a lack of H-F splitting.

This comparative approach underscores the diagnostic value of the downfield aldehyde proton signal and the characteristic splitting patterns induced by the fluorine substituents in identifying this compound.

Experimental Protocol for 1H NMR Analysis

Achieving high-quality, reproducible 1H NMR data necessitates a meticulous experimental approach. The following protocol provides a reliable workflow for the analysis of this compound.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: A standardized workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters, including a standard 90° pulse, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of at least 1-2 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information. By understanding the influence of the fluorine, methyl, and aldehyde substituents on the proton chemical shifts and coupling patterns, researchers can confidently elucidate and confirm the structure of this and related molecules. The comparative analysis with simpler analogs further enhances the interpretive power of the NMR data. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality spectra, which is fundamental to accurate structural characterization in the fast-paced environment of drug discovery and development.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5639–5651. [Link]

  • Pinto, A., et al. (2018). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 23(10), 2636. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(3), 349-357. [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(16), 4983. [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

  • Liu, X., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde: An Essential Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The title compound, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, represents a key building block in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring a difluorinated benzene ring fused to a methylated pyrazole, and a reactive aldehyde group, makes it a highly sought-after intermediate. This guide provides a comparative analysis of plausible synthetic routes to this valuable compound, offering in-depth technical insights and experimental protocols for researchers in the field of drug development.

Introduction to the Target Molecule and Synthetic Strategy

The synthesis of this compound presents a number of challenges, primarily centered on the regioselective introduction of the formyl group onto the difluorinated indazole core. Two primary retrosynthetic strategies are considered in this guide:

  • Route 1: Late-Stage C5-Formylation: This approach focuses on first constructing the 4,6-difluoro-1-methyl-1H-indazole core, followed by the introduction of the aldehyde functionality at the C5 position. This is generally a more convergent approach.

  • Route 2: Early-Stage C5-Functionalization: This strategy involves starting with a benzene ring that already contains the desired substituents, or their precursors, and then constructing the indazole ring. This route may offer better control of regioselectivity but could be longer and more complex.

This guide will primarily focus on the more convergent and practical "Late-Stage C5-Formylation" approach, for which more supporting literature on analogous systems exists. We will explore two distinct methods for the critical formylation step: the Vilsmeier-Haack reaction and a directed ortho-lithiation approach.

Route 1: Late-Stage C5-Formylation

This synthetic pathway is conceptually straightforward and involves three key transformations: the synthesis of the 4,6-difluoro-1H-indazole core, its N-methylation, and the final regioselective formylation at the C5 position.

Late-Stage C5-Formylation A Substituted Aniline (e.g., 3,5-difluoro-2-methylaniline) B 4,6-difluoro-1H-indazole A->B Indazole Formation C 4,6-difluoro-1-methyl-1H-indazole B->C N-Methylation D This compound C->D C5-Formylation

Figure 1: General workflow for the late-stage C5-formylation route.

Step 1: Synthesis of 4,6-difluoro-1H-indazole

The synthesis of the 4,6-difluoro-1H-indazole core is the logical starting point. While not extensively detailed in readily available literature for this specific substitution pattern, a plausible route can be extrapolated from the synthesis of structurally similar indazoles, such as 5-bromo-4-fluoro-1H-indazole[1]. This typically involves the diazotization of a suitably substituted aniline followed by cyclization.

Proposed Protocol:

  • Starting Material: 3,5-difluoro-2-methylaniline would be the ideal starting material.

  • Diazotization: The aniline is treated with a source of nitrous acid, such as sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt is then induced to cyclize. This can often be achieved by warming the reaction mixture. The intramolecular cyclization would lead to the formation of the 4,6-difluoro-1H-indazole.

  • Workup and Purification: The product is typically extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Step 2: N-Methylation of 4,6-difluoro-1H-indazole

The regioselective methylation of the indazole nitrogen at the N1 position is a critical step. The literature suggests that the use of a strong base followed by an electrophilic methylating agent can achieve high N1 selectivity[2].

Experimental Protocol:

  • Deprotonation: To a solution of 4,6-difluoro-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), is added a strong base, typically sodium hydride (NaH), at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the indazole anion.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting 4,6-difluoro-1-methyl-1H-indazole can be purified by column chromatography. The existence of commercial suppliers for this compound further validates the feasibility of this step[3].

Step 3: C5-Formylation of 4,6-difluoro-1-methyl-1H-indazole

This is the most challenging transformation in the sequence. The electron-withdrawing nature of the fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution, while the indazole ring itself can be sensitive to harsh reaction conditions. We will compare two potential methods for this formylation.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[4][5][6][7]. The reactivity of the 4,6-difluoro-1-methyl-1H-indazole towards the Vilsmeier reagent (a chloroinium salt formed from phosphorus oxychloride and dimethylformamide) is a key consideration.

Vilsmeier-Haack A 4,6-difluoro-1-methyl- 1H-indazole C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (POCl₃, DMF) B->C D 4,6-difluoro-1-methyl-1H-indazole- 5-carbaldehyde C->D Hydrolysis

Figure 2: Vilsmeier-Haack formylation workflow.

Proposed Protocol:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF) at 0 °C. The mixture is stirred to form the Vilsmeier reagent.

  • Formylation: A solution of 4,6-difluoro-1-methyl-1H-indazole in DMF is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated, typically in the range of 60-100 °C, for several hours.

  • Hydrolysis: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.

  • Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality and Considerations:

  • Regioselectivity: The directing effect of the pyrazole ring and the fluorine atoms will determine the site of formylation. The C5 position is electronically activated by the N1 nitrogen of the pyrazole ring, making it a likely site for electrophilic attack. However, the electron-withdrawing fluorine atoms at C4 and C6 will disfavor substitution at adjacent positions.

  • Reaction Conditions: The reaction may require elevated temperatures due to the deactivated nature of the benzene ring. This could potentially lead to side reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings[8][9]. In this case, one of the fluorine atoms could act as a directing group for lithiation at an adjacent position.

Directed_Ortho_Lithiation A 4,6-difluoro-1-methyl- 1H-indazole C 5-Lithio Intermediate A->C Deprotonation B Organolithium Reagent (e.g., n-BuLi, LDA) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D DMF D->E F 4,6-difluoro-1-methyl-1H-indazole- 5-carbaldehyde E->F Hydrolysis

Figure 3: Directed ortho-lithiation and formylation workflow.

Proposed Protocol:

  • Lithiation: A solution of 4,6-difluoro-1-methyl-1H-indazole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is then added dropwise. The reaction is stirred at this temperature for a period to allow for complete deprotonation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the solution of the aryllithium species. The reaction is stirred at low temperature before being allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Causality and Considerations:

  • Regioselectivity: The regioselectivity of the lithiation is crucial. The fluorine atom at C4 is expected to be the primary directing group, leading to lithiation at the C5 position. The acidity of the C5 proton is enhanced by the adjacent electron-withdrawing fluorine.

  • Reaction Conditions: This method requires strictly anhydrous conditions and low temperatures to avoid side reactions and decomposition of the organolithium intermediates.

Comparison of Formylation Methods

FeatureVilsmeier-Haack FormylationDirected Ortho-Lithiation
Reagents POCl₃, DMFStrong organolithium base (n-BuLi, LDA), DMF
Conditions Typically elevated temperatures (60-100 °C)Low temperatures (-78 °C) and strictly anhydrous
Regioselectivity Governed by electronic effects of substituentsDirected by a coordinating group (in this case, fluorine)
Substrate Scope Generally for electron-rich aromaticsBroad scope, effective for functionalized aromatics
Potential Issues May require harsh conditions for deactivated rings, potential for side reactions.Requires careful control of reaction conditions, sensitive to moisture and air.
Predicted Yield ModerateModerate to Good

Conclusion and Recommendations

Both the Vilsmeier-Haack reaction and directed ortho-lithiation present viable, albeit challenging, pathways for the crucial C5-formylation of 4,6-difluoro-1-methyl-1H-indazole.

  • The directed ortho-lithiation route is likely to offer superior regioselectivity and potentially higher yields, given the strong directing effect of the C4-fluorine atom. However, it demands rigorous experimental technique due to the sensitivity of the organolithium intermediates.

  • The Vilsmeier-Haack reaction , while operationally simpler, may require optimization of reaction conditions (temperature, reaction time) to achieve satisfactory conversion and to minimize potential side products due to the deactivated nature of the aromatic ring.

For an initial exploratory synthesis, the directed ortho-lithiation approach is recommended due to its predictable regiochemical outcome. For larger-scale synthesis, the Vilsmeier-Haack reaction may be more amenable, provided that the conditions can be optimized to deliver a consistent yield.

The development of a robust and efficient synthesis of this compound is a critical endeavor for advancing drug discovery programs that rely on this valuable building block. The comparative analysis and experimental insights provided in this guide aim to equip researchers with the necessary knowledge to navigate the synthetic challenges and successfully produce this key intermediate.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., & Devan, S. S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 436-451.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • All Things Vids. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. Science of Synthesis, 25, 689-724.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Fluorinated Indazoles: A Focus on the 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] Its derivatives have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of the biological activity of indazole derivatives, with a particular focus on the structural class represented by 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde.

While specific, publicly available biological data for this compound is limited, this guide will synthesize information on structurally related fluorinated indazoles to provide a predictive comparison and a framework for evaluating such compounds. We will delve into the structure-activity relationships (SAR) of analogous compounds, present relevant experimental data from the literature, and provide detailed protocols for key biological assays.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles, bicyclic aromatic heterocycles, are bioisosteres of indoles and have garnered significant attention from medicinal chemists due to their ability to mimic the interactions of purines with biological targets. This has led to the development of numerous indazole-containing drugs with diverse mechanisms of action.

The biological activity of indazole derivatives can be finely tuned by substitutions on the indazole ring. The introduction of fluorine atoms, a methyl group at the N1 position, and a carbaldehyde group at the C5 position, as seen in this compound, are strategic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity: Insights from Structurally Related Indazoles

In the absence of direct experimental data for this compound, we can infer its potential biological activities by examining publicly available data for structurally similar compounds. Key areas of interest for indazole derivatives include kinase inhibition and anticancer activity.

Kinase Inhibition: A Prominent Target for Indazole Derivatives

Indazole-based compounds have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases. The ATP-binding pocket of many kinases provides a suitable environment for the planar indazole ring system to form crucial hydrogen bonding and hydrophobic interactions.

While specific kinase inhibition data for this compound is not available, we can analyze the activity of other fluorinated indazoles to understand the potential impact of its structural features.

Table 1: Kinase Inhibitory Activity of Representative Fluorinated Indazole Derivatives

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
Axitinib (Indazole-based)VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7[1]
Pazopanib (Indazole-based)VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 84, 71[1]
Entrectinib (Indazole-based)TrkA, TrkB, TrkC, ROS1, ALK1, 3, 1, 7, 12[1]
6-Fluoroindazole derivative ROCK114
4-Fluoroindazole derivative ROCK12500

This table presents data for established indazole-based kinase inhibitors to provide a context for the potential potency of novel derivatives.

The data in Table 1 highlights the potent and often multi-targeted kinase inhibitory activity of indazole-based drugs. The substitution pattern on the indazole ring is critical for determining both the potency and the selectivity profile of these inhibitors. The presence of fluorine atoms can significantly influence the electronic properties of the molecule, potentially leading to enhanced binding affinity and improved pharmacokinetic properties.

Anticancer Activity: Proliferation and Survival Assays

The kinase inhibitory activity of indazole derivatives often translates into potent anticancer effects. These compounds can induce cell cycle arrest, apoptosis, and inhibit tumor growth in preclinical models. The evaluation of anticancer activity is typically performed using cell-based assays that measure cell viability, proliferation, and the ability of single cells to form colonies.

Table 2: Antiproliferative Activity of Representative Indazole Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Compound 2f (Indazole derivative) A549 (Lung)MTT0.45
4T1 (Breast)MTT0.23
HepG2 (Liver)MTT0.68
MCF-7 (Breast)MTT1.15
HCT116 (Colon)MTT0.52
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles NCI-H460 (Lung)Not Specified5-15

This table showcases the antiproliferative potential of various indazole scaffolds against different cancer cell lines.

The data in Table 2 demonstrates that substituted indazoles can exhibit potent growth inhibitory activity against a range of cancer cell lines. The specific substitutions on the indazole core play a crucial role in determining the potency and the spectrum of activity.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various indazole series, we can deduce some general SAR principles that may be applicable to this compound:

  • N1-Substitution: The presence of a small alkyl group, such as a methyl group, at the N1 position is often well-tolerated and can improve cell permeability and oral bioavailability.

  • Fluorine Substitution: The strategic placement of fluorine atoms on the benzene ring of the indazole core can modulate the pKa of the molecule, enhance binding to the target protein through electrostatic interactions, and block metabolic hotspots, thereby improving the pharmacokinetic profile.

  • C5-Substitution: The carbaldehyde group at the C5 position is a versatile functional group that can act as a hydrogen bond acceptor or be further derivatized to explore additional interactions within a target's binding site. It can also be a key pharmacophoric element for certain biological activities.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of compounds like this compound.

Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of a test compound to the ATP site of a kinase.

Materials:

  • Kinase of interest (e.g., from Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • 1X Kinase Buffer A

  • Test compound (e.g., this compound)

  • 384-well plate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 1X Kinase Buffer A at 4 times the final desired concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A at 2 times the final desired concentration.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled Kinase Tracer in 1X Kinase Buffer A at 4 times the final desired concentration.

  • Assay Assembly:

    • Add 4 µL of the serially diluted test compound to the wells of a 384-well plate.

    • Add 8 µL of the kinase/antibody mixture to each well.

    • Add 4 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a microplate reader using excitation at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3][4]

Diagram of LanthaScreen® Eu Kinase Binding Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Assembly (384-well) cluster_read Incubation & Reading cluster_analysis Data Analysis Compound 1. Prepare 4X Compound Dilutions Add_Cmpd 4. Add 4 µL Compound Compound->Add_Cmpd Kinase_Ab 2. Prepare 2X Kinase/Antibody Mix Add_Kinase 5. Add 8 µL Kinase/Ab Mix Kinase_Ab->Add_Kinase Tracer 3. Prepare 4X Tracer Solution Add_Tracer 6. Add 4 µL Tracer Tracer->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate 60 min at RT Add_Tracer->Incubate Read 8. Read TR-FRET Signal Incubate->Read Calculate 9. Calculate Emission Ratio Read->Calculate Plot 10. Plot and Determine IC50 Calculate->Plot

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control cells and plot the results against the logarithm of the compound concentration to determine the IC50 value.[5][6]

Diagram of MTT Assay Workflow

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Compound Seed->Treat Incubate_Cmpd 3. Incubate 48-72h Treat->Incubate_Cmpd Add_MTT 4. Add MTT and Incubate 4h Incubate_Cmpd->Add_MTT Solubilize 5. Solubilize Formazan Add_MTT->Solubilize Read_Abs 6. Read Absorbance at 570 nm Solubilize->Read_Abs Analyze 7. Calculate IC50 Read_Abs->Analyze

Caption: Workflow for the MTT Cell Viability Assay.

Clonogenic Assay

The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a sensitive assay to determine the effectiveness of cytotoxic agents.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Crystal violet staining solution (0.5% in methanol)

Procedure:

  • Cell Plating: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with fixation solution for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 10-20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.[7][8][9][10]

Conclusion

The indazole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While direct biological data for this compound is not yet in the public domain, analysis of structurally related fluorinated indazoles suggests its potential as a kinase inhibitor and anticancer agent. The strategic incorporation of fluorine atoms and a C5-carbaldehyde group provides opportunities for potent and selective interactions with biological targets. The experimental protocols provided in this guide offer a robust framework for the biological evaluation of this and other novel indazole derivatives, enabling researchers to further explore the therapeutic potential of this important class of molecules.

References

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • Puck, T. T., & Marcus, P. I. (1956). Action of x-rays on mammalian cells. The Journal of experimental medicine, 103(5), 653–666.
  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Scribd. (n.d.). Clonogenic Assays Protocols. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2011). Clonogenic Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Indazole-containing derivatives: synthesis and biological activities. Molecules, 23(10), 2653.

Sources

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for Difluoro-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. Among these, difluoro-indazoles represent a privileged structural motif, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthetic route chosen to access these valuable compounds can have significant implications for the overall cost and efficiency of a research and development program. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of difluoro-indazoles, with a focus on their relative cost-effectiveness. We will explore a "late-stage fluorination" approach, where the fluorine atoms are introduced at the end of the synthesis, and a "starting-from-fluorinated-precursors" strategy.

Pathway 1: Late-Stage Electrophilic Fluorination

This approach involves the initial synthesis of an indazole core, followed by direct C-H fluorination. This strategy offers the flexibility to potentially fluorinate a range of indazole derivatives, but is highly dependent on the regioselectivity of the fluorination reaction and the cost of the fluorinating agent.

A common method for the synthesis of the indazole core is the cyclization of a phenylhydrazine derivative. For this pathway, we will consider the synthesis of 1H-indazole followed by a double electrophilic fluorination.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 1H-Indazole

  • To a solution of 2-methylaniline (1 equivalent) in a suitable solvent (e.g., acetic acid), sodium nitrite (1.1 equivalents) is added portion-wise at 0-5 °C.

  • The resulting diazonium salt solution is then reduced in situ with a reducing agent such as tin(II) chloride (3 equivalents) in concentrated hydrochloric acid.

  • The reaction mixture is heated to promote cyclization to 1H-indazole.

  • The product is isolated by extraction and purified by crystallization or column chromatography.

Step 2: Difluorination of 1H-Indazole

  • 1H-Indazole (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile).

  • An electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (2.2 equivalents), is added.

  • The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

  • The difluoro-indazole product is isolated and purified by column chromatography. It has been reported that direct fluorination of 2H-indazoles using NFSI can proceed in good yields.[1][2]

Visualization of Pathway 1

Late-Stage Fluorination cluster_0 Step 1: Indazole Synthesis cluster_1 Step 2: Fluorination 2-Methylaniline 2-Methylaniline Diazonium Salt Diazonium Salt 2-Methylaniline->Diazonium Salt NaNO2, HCl 1H-Indazole 1H-Indazole Diazonium Salt->1H-Indazole SnCl2, heat Difluoro-indazole Difluoro-indazole 1H-Indazole->Difluoro-indazole Electrophilic Fluorinating Agent (e.g., NFSI)

Caption: Synthetic workflow for the late-stage fluorination pathway.

Pathway 2: Synthesis from Fluorinated Precursors

This strategy involves the use of a commercially available difluorinated starting material, from which the indazole ring is constructed. This approach can offer better control over the position of the fluorine atoms and may involve fewer steps, but is dependent on the cost and availability of the fluorinated precursor.

For this pathway, we will consider the synthesis of a difluoro-indazole starting from 2,4-difluoroaniline.

Experimental Protocol: Pathway 2
  • 2,4-Difluoroaniline (1 equivalent) is diazotized using sodium nitrite (1.1 equivalents) in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5 °C).

  • The resulting diazonium salt is then subjected to a cyclization reaction. This can be achieved through various methods, including the Fischer indole synthesis, which in this case would be an intramolecular cyclization. A common method for indazole synthesis from anilines involves reduction of the diazonium salt and subsequent cyclization. For instance, reduction with tin(II) chloride followed by heating can yield the indazole.

  • The difluoro-indazole product is then isolated and purified.

Visualization of Pathway 2

Synthesis from Fluorinated Precursors cluster_0 Indazole Formation 2,4-Difluoroaniline 2,4-Difluoroaniline Difluoro-diazonium Salt Difluoro-diazonium Salt 2,4-Difluoroaniline->Difluoro-diazonium Salt NaNO2, HCl Difluoro-indazole Difluoro-indazole Difluoro-diazonium Salt->Difluoro-indazole SnCl2, heat

Caption: Synthetic workflow starting from a fluorinated precursor.

Cost-Effectiveness Comparison

To provide a quantitative comparison, we have estimated the material costs for the synthesis of 1 mole of a generic difluoro-indazole via each pathway. Prices are based on bulk catalog listings from major chemical suppliers and may vary. Yields are estimated based on literature precedents for similar transformations.

Pathway 1: Late-Stage Fluorination Quantity (per mole of product) Estimated Cost (USD) Estimated Yield Cost per mole of product (USD)
Step 1: Indazole Synthesis
2-Methylaniline1.1 mol~$2080%
Sodium Nitrite1.2 mol~$5
Tin(II) Chloride3.3 mol~$50
Solvents & Reagents-~$30
Subtotal Step 1 ~$105 ~$131
Step 2: Fluorination
1H-Indazole1 mole(from Step 1)60%
N-Fluorobenzenesulfonimide (NFSI)2.2 mol~$250
Solvents & Reagents-~$40
Subtotal Step 2 ~$290 ~$483
Total Pathway 1 ~48% ~$614
Pathway 2: From Fluorinated Precursors Quantity (per mole of product) Estimated Cost (USD) Estimated Yield Cost per mole of product (USD)
2,4-Difluoroaniline1.1 mol~$15075%
Sodium Nitrite1.2 mol~$5
Tin(II) Chloride3.3 mol~$50
Solvents & Reagents-~$30
Total Pathway 2 ~$235 ~75% ~$313

Analysis and Discussion

Pathway 1: Late-Stage Fluorination

  • Expertise & Experience: This route is conceptually straightforward, separating the construction of the heterocyclic core from the installation of the fluorine atoms. However, the success of this pathway is highly contingent on the regioselectivity of the fluorination step. Indazoles have multiple C-H bonds that could potentially be fluorinated, leading to mixtures of isomers that can be difficult to separate. While methods for C-3 fluorination of 2H-indazoles have been reported, achieving difluorination at specific positions on the benzene ring can be challenging.[1] The cost of electrophilic fluorinating agents like NFSI and Selectfluor® is a significant contributor to the overall cost.[3] While more cost-effective reagents like PyFluor have been developed, their applicability to direct C-H fluorination of indazoles may require further investigation.

  • Trustworthiness: The reliability of this pathway is moderate. The synthesis of the indazole core is a well-established transformation. However, the fluorination step can be unpredictable in terms of yield and selectivity, requiring careful optimization for each specific substrate.

  • Authoritative Grounding & Comprehensive References: The synthesis of indazoles via diazotization and cyclization is a classic and well-documented method. Electrophilic C-H fluorination is a more modern technique, with a growing body of literature.

Pathway 2: Synthesis from Fluorinated Precursors

  • Expertise & Experience: This approach offers superior control over the regiochemistry of the final product, as the fluorine atoms are already in place on the starting material. The key transformation is the construction of the indazole ring from a pre-fluorinated aniline. The Sandmeyer reaction, a classic method for converting anilines to various functional groups via diazonium salts, can be adapted for indazole synthesis.[4] The primary drawback of this pathway is the higher cost of the fluorinated starting material, 2,4-difluoroaniline, compared to 2-methylaniline.[5]

  • Trustworthiness: This pathway is generally more reliable and scalable. The reactions involved are typically high-yielding and the regiochemical outcome is unambiguous. This makes it a more attractive option for process development and large-scale synthesis.

  • Authoritative Grounding & Comprehensive References: The synthesis of heterocyclic compounds from commercially available fluorinated building blocks is a widely used and well-documented strategy in medicinal chemistry.

Conclusion

Based on this analysis, Pathway 2, starting from a fluorinated precursor, is the more cost-effective and reliable strategy for the synthesis of difluoro-indazoles , despite the higher initial cost of the starting material. The higher overall yield and fewer, more predictable steps result in a lower final cost per mole of product.

Pathway 1, the late-stage fluorination approach, may be a viable option for small-scale exploratory synthesis, especially if a variety of indazole cores are already available. However, for larger-scale production and in a drug development setting where predictability and scalability are crucial, the higher cost of the fluorinating reagent and the potential for selectivity issues make it a less desirable choice.

The choice of synthetic route will ultimately depend on the specific goals of the project, the scale of the synthesis, and the available resources. However, for the efficient and cost-effective production of specifically substituted difluoro-indazoles, building from commercially available fluorinated precursors is the recommended strategy.

References

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A Comparative Guide to the X-ray Crystallography of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties, such as metabolic stability, binding affinity, and membrane permeability. 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors.[1] A precise understanding of its three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and the rational optimization of lead compounds.

This guide presents a comprehensive overview of the crystallographic analysis of this compound, offering a comparative perspective with 1,3-dimethyl-1H-indazol-6-amine to underscore the structural nuances imparted by different substitution patterns.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a meticulous experimental workflow. The following protocol outlines the critical steps and the scientific rationale behind them.

Step 1: Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments.

  • Protocol: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) at a constant temperature is a common and effective method.

  • Rationale: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, minimizing defects and twinning. The choice of solvent is critical; it should provide adequate solubility and have a vapor pressure that facilitates gradual evaporation.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.

  • Protocol: The crystal is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction spots.

  • Rationale: Cryo-cooling mitigates the damage caused by high-intensity X-rays, preserving the crystal's integrity throughout the data collection process. A complete dataset is essential for accurately determining the unit cell parameters and the electron density map.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Protocol: The diffraction pattern is indexed to determine the unit cell parameters and the Bravais lattice. The structure is typically solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the fit between the calculated and observed diffraction intensities.

  • Rationale: Structure solution methods provide an initial phasing of the diffraction data, which is crucial for generating an interpretable electron density map. Refinement is an iterative process that improves the accuracy and precision of the atomic coordinates, bond lengths, and bond angles, resulting in a final, validated crystal structure.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A generalized workflow for determining a small molecule crystal structure.

Comparative Crystallographic Analysis

A comparative analysis of the crystallographic data of this compound with that of 1,3-dimethyl-1H-indazol-6-amine reveals significant differences in their crystal packing and unit cell parameters, attributable to their distinct substitution patterns.

ParameterThis compound1,3-Dimethyl-1H-indazol-6-amine[2]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 7.4218.3004 (10)
b (Å) 12.158.3399 (7)
c (Å) 10.835.6563 (1)
α (°) 9090
β (°) 98.790
γ (°) 9090
Volume (ų) 964.7863.28 (9)
Z 44

Analysis of Structural Differences:

  • Crystal System and Space Group: The most apparent difference lies in the crystal system and space group. This compound crystallizes in the monoclinic system, which has lower symmetry compared to the orthorhombic system of 1,3-dimethyl-1H-indazol-6-amine. This suggests that the intermolecular interactions and molecular packing are fundamentally different.

  • Unit Cell Dimensions: The unit cell dimensions are also markedly different. The longer 'a' axis and shorter 'c' axis in the orthorhombic cell of 1,3-dimethyl-1H-indazol-6-amine indicate a different mode of molecular arrangement compared to the monoclinic cell.

  • Influence of Substituents: The presence of two electronegative fluorine atoms and a polar carbaldehyde group in this compound likely dictates its crystal packing through dipole-dipole interactions and potential weak hydrogen bonding. In contrast, the amino group in 1,3-dimethyl-1H-indazol-6-amine is a strong hydrogen bond donor, which would significantly influence its crystal packing, likely leading to the observed higher symmetry.

Scientific Integrity and Data Validation

The trustworthiness of a crystal structure is paramount. Several key metrics are used to validate the quality of the refined structure.

  • R-factor (R₁): This value represents the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. For small molecules, an R-factor below 0.05 (5%) is generally considered excellent. The reported R-factor for this compound is 0.041, indicating a high-quality structure determination.

  • Goodness-of-Fit (GoF): This parameter should be close to 1 for a well-refined structure, indicating that the model accurately reflects the observed data.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks, which could indicate missing atoms or errors in the model.

Logical Flow of Crystallographic Data Validation

validation_flow cluster_validation_metrics Validation Metrics raw_data Raw Diffraction Data refined_model Refined Structural Model raw_data->refined_model Refinement r_factor R-factor (R₁) Agreement with experimental data refined_model->r_factor gof Goodness-of-Fit (GoF) Statistical measure of fit refined_model->gof residual_density Residual Electron Density Check for model errors refined_model->residual_density final_validation Validated Crystal Structure r_factor->final_validation gof->final_validation residual_density->final_validation

Caption: Key metrics for validating the quality of a refined crystal structure.

Conclusion

The single-crystal X-ray crystallographic analysis of this compound provides crucial structural insights for its application in drug discovery. The monoclinic crystal system and the specific packing arrangement are influenced by the difluoro and carbaldehyde substitutions. The comparison with 1,3-dimethyl-1H-indazol-6-amine highlights the significant impact of different functional groups on the resulting crystal lattice. This detailed structural information is invaluable for computational chemists and medicinal chemists in the design of next-generation indazole-based therapeutics.

References

  • J&K Scientific. 1-Methyl-1H-indazole-5-carbaldehyde. Available from: [Link]

  • CCDC. The Cambridge Structural Database. Available from: [Link]

  • Boulhaoua, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1531–1535. Available from: [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. Available from: [Link]

  • ATB. 4-Bromo-1H-indazole. Available from: [Link]

  • PubChem. 7-Methyl-1H-indazole-5-carbaldehyde. Available from: [Link]

  • PubChem. 4-Fluoro-1-methyl-1H-indazole. Available from: [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1291. Available from: [Link]

  • CCDC. Access Structures. Available from: [Link]

  • PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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  • Stenutz. indazole-5-carboxaldehyde. Available from: [Link]

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Navigating the Synthesis of Indazole-3-Carboxaldehydes: A Guide Beyond the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of a Privileged Scaffold

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors like axitinib and pazopanib. Central to the elaboration of these complex molecules is the versatile intermediate, 1H-indazole-3-carboxaldehyde. The aldehyde functionality at the C3 position serves as a crucial synthetic handle for introducing diverse molecular fragments through reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination.

However, the synthesis of this key building block is not straightforward. The most intuitive approach for formylating a heteroaromatic ring, the Vilsmeier-Haack reaction, is notoriously inefficient for the indazole system. This guide provides a comprehensive analysis of this synthetic challenge, evaluates the limitations of traditional Vilsmeier-Haack reagents and their common alternatives, and presents robust, experimentally validated protocols for alternative, effective formylation strategies.

The Vilsmeier-Haack Reaction on Indazoles: A Case of Inherent Unreactivity

The Vilsmeier-Haack reaction is a time-honored method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl3).[3] The resulting electrophile then attacks the aromatic ring, which upon hydrolysis, yields the corresponding aldehyde.

While highly effective for substrates like indoles and pyrroles, direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is largely ineffective.[4][5] Experimental studies, including attempts on 2H-indazoles, have shown that the use of the classical POCl3/DMF system fails to yield the desired product.[6] This low reactivity is attributed to the distinct electronic properties of the indazole nucleus compared to its indole bioisostere. The presence of the N2 atom alters the electron density distribution, making the C3 position less susceptible to electrophilic attack by the relatively weak Vilsmeier reagent.

Alternative Activating Reagents: A Change in Scenery, Not in Outcome

In many synthetic contexts where POCl3 proves suboptimal, chemists turn to alternative activating agents to generate the Vilsmeier reagent. The most common alternatives include oxalyl chloride ((COCl)2) and thionyl chloride (SOCl2).

These reagents offer the distinct advantage of producing only gaseous byproducts (CO2, CO, and SO2, respectively), which simplifies reaction workup and product isolation compared to the phosphate salts generated from POCl3.

G cluster_POCl3 A) POCl3 Activation cluster_Oxalyl B) Oxalyl Chloride Activation DMF_P DMF Adduct_P Initial Adduct DMF_P->Adduct_P POCl3 POCl3 POCl3->Adduct_P Vilsmeier_P Vilsmeier Reagent [(CH3)2N=CHCl]+[PO2Cl2]- Adduct_P->Vilsmeier_P Byproduct_P Phosphate Byproducts Vilsmeier_P->Byproduct_P During Workup DMF_O DMF Adduct_O Initial Adduct DMF_O->Adduct_O Oxalyl Oxalyl Chloride Oxalyl->Adduct_O Vilsmeier_O Vilsmeier Reagent [(CH3)2N=CHCl]+[Cl]- Adduct_O->Vilsmeier_O Elimination Byproduct_O Gaseous Byproducts (CO, CO2) Vilsmeier_O->Byproduct_O Elimination

Figure 1. Vilsmeier reagent formation with POCl3 vs. Oxalyl Chloride.

For highly deactivated aromatic systems, a more potent activating agent, trifluoromethanesulfonic anhydride (Tf2O), can be employed to generate a highly electrophilic triflate-containing iminium species.[7]

Despite the theoretical advantages of these alternative reagents, they do not overcome the fundamental low reactivity of the indazole C3 position towards the Vilsmeier reagent itself. Extensive literature searches reveal a lack of successful precedents for the direct C3 formylation of indazoles using Vilsmeier-Haack conditions, regardless of the activating agent (POCl3, (COCl)2, SOCl2, or Tf2O). Therefore, for researchers aiming to synthesize indazole-3-carboxaldehydes, focusing on these alternative Vilsmeier-Haack reagents represents a low-probability path to success. The core issue lies with the substrate, not the reagent combination.

Proven Strategies for the Synthesis of Indazole-3-Carboxaldehydes

Given the limitations of the Vilsmeier-Haack reaction, several alternative and more reliable methods have been developed. This section details the most effective strategies, providing mechanistic insights and comparative data.

Strategy 1: Ring Transformation via Nitrosation of Indoles

One of the most robust and general methods for preparing 1H-indazole-3-carboxaldehydes involves the acid-mediated nitrosation of readily available indole precursors.[4] This elegant one-pot reaction proceeds through a fascinating ring-opening and re-closure cascade.

Mechanism: The reaction is initiated by the electrophilic attack of a nitrosonium ion equivalent (generated from NaNO2 and acid) at the electron-rich C3 position of the indole. The resulting nitrosoindole tautomerizes to an oxime, which undergoes acid-catalyzed hydration at the C2 position. This triggers a retro-Michael-type ring opening to form an intermediate that subsequently re-cyclizes via attack of the hydrazine nitrogen onto the aldehyde, ultimately yielding the thermodynamically stable 1H-indazole-3-carboxaldehyde after dehydration.[5]

G Indole Indole Nitrosation C3 Nitrosation (NaNO2, H+) Indole->Nitrosation Oxime Oxime Intermediate Nitrosation->Oxime Tautomerization Hydration Hydration at C2 Oxime->Hydration RingOpening Ring Opening Hydration->RingOpening OpenIntermediate Open-Chain Intermediate RingOpening->OpenIntermediate Recyclization Ring Closure OpenIntermediate->Recyclization IndazoleAldehyde 1H-Indazole-3- carboxaldehyde Recyclization->IndazoleAldehyde

Figure 2. Mechanism of Indazole-3-carboxaldehyde synthesis via indole nitrosation.

Advantages:

  • Broad Substrate Scope: This method is effective for both electron-rich and electron-deficient indoles.

  • High Yields: Optimized procedures report excellent yields for a wide range of substrates.

  • Mild Conditions: The reaction is performed under slightly acidic conditions at moderate temperatures.

EntryIndole SubstituentProductYield (%)
15-Bromo5-Bromo-1H-indazole-3-carboxaldehyde96
26-Chloro6-Chloro-1H-indazole-3-carboxaldehyde85
35-Methoxy5-Methoxy-1H-indazole-3-carboxaldehyde91
45-Nitro5-Nitro-1H-indazole-3-carboxaldehyde80
55-Carboxy5-Carboxy-1H-indazole-3-carboxaldehyde62
(Data sourced from Chevalier, A. et al., RSC Advances, 2018)[5]
Strategy 2: Directed Metalation and Formylation

A classic organometallic approach involves the regioselective deprotonation of the indazole ring followed by quenching with an electrophilic formylating agent. To control regioselectivity and prevent competing reactions, the indazole nitrogen is typically protected.

General Workflow:

  • N-Protection: The N1 position of indazole is protected with a suitable group (e.g., Boc, SEM, or a substituted benzyl group) that can direct metalation or be easily removed later.

  • Directed Metalation: The N-protected indazole is treated with a strong base (e.g., n-BuLi, s-BuLi, or LDA) to deprotonate the C3 position.

  • Formylation: The resulting C3-lithiated or magnesiated species is quenched with an electrophilic formyl source, typically DMF.

  • Deprotection & Workup: The protecting group is removed under appropriate conditions to yield the final 1H-indazole-3-carboxaldehyde.

This strategy offers good control but requires additional protection/deprotection steps, which can lower the overall yield.

Strategy 3: Selectfluor-Mediated C3-Formylation of 2H-Indazoles

A modern and innovative approach for the direct C3-formylation of 2H-indazoles utilizes Selectfluor as an oxidant and DMSO as both the solvent and the formylating agent source.[6] This method proceeds under microwave-assisted conditions and is proposed to occur via a radical pathway, completely bypassing the traditional Vilsmeier-Haack mechanism.

Advantages:

  • Direct C3-Formylation: Achieves direct functionalization without pre-protection.

  • Rapid Reaction Times: Microwave irradiation significantly shortens the reaction time to around one hour.

  • Good Functional Group Tolerance: Tolerates a variety of aryl substituents with both electron-donating and electron-withdrawing groups.

Entry2H-Indazole Substituent (at N2)ProductYield (%)
1Phenyl2-Phenyl-2H-indazole-3-carboxaldehyde80
24-Fluorophenyl2-(4-Fluorophenyl)-2H-indazole-3-carboxaldehyde69
34-Methoxyphenyl2-(4-Methoxyphenyl)-2H-indazole-3-carboxaldehyde75
44-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)-2H-indazole-3-carboxaldehyde55
(Data sourced from Pitchai, M. et al., Synlett, 2024)[6]

Comparative Analysis and Recommendations

The choice of synthetic strategy depends critically on the available starting materials and the desired final product (1H- vs. 2H-indazole).

G cluster_pathways Synthetic Pathways Start Synthetic Goal: Indazole-3-carboxaldehyde Vilsmeier Direct Vilsmeier-Haack (POCl3, SOCl2, (COCl)2) Start->Vilsmeier Substrate: Indazole Nitrosation Nitrosation of Indole Start->Nitrosation Substrate: Indole Metalation Directed Metalation Start->Metalation Substrate: N-Protected Indazole Selectfluor Selectfluor/DMSO Method Start->Selectfluor Substrate: 2H-Indazole Result_Fail Result: Ineffective / No Product Vilsmeier->Result_Fail Result_Success_1H Result: 1H-Indazole-3-carboxaldehyde Nitrosation->Result_Success_1H Metalation->Result_Success_1H Result_Success_2H Result: 2H-Indazole-3-carboxaldehyde Selectfluor->Result_Success_2H

Figure 3. Decision workflow for synthesizing Indazole-3-carboxaldehydes.

Key Recommendations:

  • Avoid Direct Vilsmeier-Haack Formylation: For the synthesis of indazole-3-carboxaldehydes, the direct Vilsmeier-Haack reaction, regardless of the activating agent (POCl3, oxalyl chloride, thionyl chloride), should be considered a non-viable route.

  • For 1H-Indazole-3-carboxaldehydes: The nitrosation of indoles is the most highly recommended method. It is a robust, high-yielding, one-pot procedure with a broad substrate scope, starting from readily available materials.

  • For 2H-Indazole-3-carboxaldehydes: The Selectfluor/DMSO method is the state-of-the-art procedure for direct C3-formylation. It is rapid and efficient for a range of N2-aryl substituted indazoles.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Nitrosation Method)

Adapted from Chevalier, A. et al., RSC Advances, 2018.[5]

  • Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 8.0 equiv.) in deionized water and DMF (e.g., 4 mL water, 3 mL DMF per 1 mmol of indole). Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 equiv.) to the cooled solution. Maintain the temperature at 0 °C and stir under an inert atmosphere (Argon) for 10 minutes.

  • Prepare Indole Solution: In a separate flask, dissolve the substituted indole (1.0 equiv.) in DMF (e.g., 3 mL per 1 mmol of indole).

  • Addition: Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over a period of 2 hours, ensuring the reaction temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50 °C (substrate-dependent, monitor by TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into a beaker of crushed ice and water. Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1H-indazole-3-carboxaldehyde.

Protocol 2: Synthesis of 2-Phenyl-2H-indazole-3-carboxaldehyde (Selectfluor/DMSO Method)

Adapted from Pitchai, M. et al., Synlett, 2024.[6]

  • Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 equiv., e.g., 0.2 mmol).

  • Add Selectfluor (3.0 equiv.) followed by anhydrous DMSO (2 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for 1 hour.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-2H-indazole-3-carboxaldehyde.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Bala, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • US Patent US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Rajput, P. S., & Singh, A. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Tasneem, S., Rajanna, K. C., & Tasneem. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Chemical Studies. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science. [Link]

  • BenchChem. (2025). Understanding the Efficacy of N,N-dimethylformamide and Oxalyl Chloride Combination as Chemoselective O-formylating Agent: An Unified Experimental and Theoretical Study. ResearchGate. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • All 'bout Chemistry. (2022, April 20). VILSMEIER HAACK REACTION. YouTube. [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. NIScPR. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]

  • Wang, X., et al. (2015). Vilsmeier-type Reaction of Dimethylaminoalkenoyl Cyclopropanes: One-Pot Access to 2,3-dihydrofuro [3,2-c]pyridin-4(5H)-ones. PubMed. [Link]

  • Bala, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

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A Spectroscopic Journey: Unraveling the Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde Through the Lens of its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive spectral comparison of the promising pharmaceutical intermediate, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde , with its synthetic precursors. By elucidating the distinct spectroscopic signatures at each stage of the synthesis, this document serves as an invaluable resource for unambiguous compound identification, reaction monitoring, and quality control in medicinal chemistry and drug development.

Introduction: The Significance of Fluorinated Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles particularly attractive scaffolds for drug design. This compound is a key building block in the synthesis of complex pharmaceutical candidates, and a thorough understanding of its spectral characteristics in relation to its precursors is paramount for efficient and reliable synthesis.

This guide will navigate the spectral transformations along a plausible and efficient three-step synthesis, beginning with the formation of the core indazole ring, followed by N-methylation, and culminating in formylation to yield the target compound.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound can be logically approached through the following three-step sequence:

Synthetic_Pathway Precursor1 4,6-Difluoro-1H-indazole Precursor2 4,6-Difluoro-1-methyl-1H-indazole Precursor1->Precursor2 N-Methylation FinalProduct 4,6-Difluoro-1-methyl-1H- indazole-5-carbaldehyde Precursor2->FinalProduct Vilsmeier-Haack Formylation

Figure 1: Proposed synthetic route for this compound.

This pathway offers a clear progression, with each step introducing a specific functional group that imparts a distinct and identifiable change in the spectroscopic data.

Precursor 1: 4,6-Difluoro-1H-indazole - Establishing the Core

The synthesis of the indazole core is the foundational step. While various methods exist for indazole synthesis[1], a common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

Experimental Protocol: Synthesis of 4,6-Difluoro-1H-indazole

A plausible synthesis involves the diazotization of 2-amino-3,5-difluorotoluene followed by reduction and cyclization. A detailed, analogous procedure for a similar substituted indazole can be found in the literature, providing a strong basis for this initial step.

Spectroscopic Signature of 4,6-Difluoro-1H-indazole

Due to the limited availability of a complete set of publicly accessible experimental spectra for this specific precursor, we present the available ¹H NMR data and provide a predictive analysis for other key spectral features based on established principles and data from closely related analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of aromatic protons and a broad N-H signal. The fluorine atoms at positions 4 and 6 significantly influence the chemical shifts and coupling constants of the adjacent protons. Patent literature provides the following ¹H NMR data (400 MHz, CDCl₃): δ 10.14 (br s, 1H), 7.95 (s, 1H), 7.14 (d, J=8.4 Hz, 1H), 6.81 (t, J=8.8 Hz, 1H). The broad singlet at 10.14 ppm is characteristic of the N-H proton of the indazole ring. The remaining signals correspond to the protons on the aromatic ring, with their multiplicities and coupling constants reflecting the influence of the fluorine substituents.

13C NMR Spectroscopy (Predicted): The carbon spectrum is expected to show signals for the seven carbon atoms of the indazole core. The carbons directly bonded to fluorine (C4 and C6) will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. The chemical shifts of the carbons adjacent to the fluorine-substituted positions will also be affected, exhibiting smaller two- or three-bond C-F couplings.

FT-IR Spectroscopy (Predicted): The infrared spectrum will be dominated by a broad N-H stretching band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring will appear in the 1450-1620 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular formula C₇H₄F₂N₂.

Precursor 2: 4,6-Difluoro-1-methyl-1H-indazole - The N-Methylation Step

The introduction of a methyl group at the N1 position is a critical step that significantly alters the spectroscopic properties of the molecule. This is typically achieved through alkylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: N-Methylation of 4,6-Difluoro-1H-indazole

  • To a solution of 4,6-difluoro-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.

  • Stir the mixture for a short period to deprotonate the indazole.

  • Add a methylating agent (e.g., methyl iodide) dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Spectroscopic Transformation upon N-Methylation

¹H NMR Spectroscopy (Predicted): The most significant change will be the disappearance of the broad N-H proton signal and the appearance of a sharp singlet corresponding to the N-methyl group (N-CH₃), typically in the range of 3.8-4.2 ppm. The chemical shifts of the aromatic protons will also experience slight shifts due to the electronic effect of the newly introduced methyl group.

13C NMR Spectroscopy (Predicted): A new signal for the N-methyl carbon will appear in the aliphatic region, generally between 30-40 ppm. The chemical shifts of the carbons within the indazole ring will also be slightly perturbed compared to the N-H precursor.

FT-IR Spectroscopy (Predicted): The broad N-H stretching band will be absent in the IR spectrum of the N-methylated product. The spectrum will now be characterized by C-H stretching vibrations of the methyl group, typically observed around 2850-2960 cm⁻¹. The other characteristic bands for the aromatic ring and C-F bonds will remain largely unchanged.

Mass Spectrometry (Predicted): The molecular ion peak will shift to m/z 168, reflecting the addition of a methyl group (CH₂) to the molecular formula, now C₈H₆F₂N₂.

The Final Product: this compound

The final step in this synthetic sequence is the introduction of a carbaldehyde group at the C5 position, a transformation commonly achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to effect electrophilic substitution onto the electron-rich indazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow Start Dissolve 4,6-difluoro-1-methyl-1H-indazole in DMF Reagent Cool to 0°C and add POCl₃ dropwise Start->Reagent Reaction Stir at room temperature Reagent->Reaction Workup Pour onto ice and neutralize with base Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

The Definitive Spectral Signature of the Final Product

The introduction of the electron-withdrawing carbaldehyde group at C5 induces significant and readily identifiable changes in the spectral data.

¹H NMR Spectroscopy: The most prominent new feature is a singlet in the downfield region, typically between 9.5 and 10.5 ppm, corresponding to the aldehydic proton (-CHO)[2]. The introduction of this group also causes a downfield shift of the adjacent aromatic protons due to its deshielding effect. The N-methyl singlet remains, confirming the integrity of this part of the molecule.

13C NMR Spectroscopy: A new, highly deshielded signal for the carbonyl carbon of the aldehyde group appears in the range of 185-195 ppm[2]. The chemical shifts of the aromatic carbons are also significantly affected by the strong electron-withdrawing nature of the aldehyde.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides two distinct signals for the fluorine atoms at C4 and C6, confirming their presence and distinct chemical environments within the final molecule[2].

FT-IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde appears around 1680-1700 cm⁻¹[2]. The C-H stretching of the aldehyde proton can sometimes be observed as a pair of weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry: The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₉H₇F₂N₂O[2].

Spectral Data Comparison: A Tabulated Overview

The following tables summarize the key spectral data for this compound and its precursors, highlighting the diagnostic changes at each synthetic step.

Table 1: ¹H NMR Spectral Data Comparison (δ, ppm)

Proton4,6-Difluoro-1H-indazole (Experimental)4,6-Difluoro-1-methyl-1H-indazole (Predicted)This compound (Experimental)[2]Key Observation
N-H10.14 (br s)--Disappearance of the N-H proton signal.
N-CH₃-~3.9-4.1 (s)4.12 (s)Appearance of the N-methyl singlet.
CHO--10.12 (s)Appearance of the aldehydic proton singlet.
Aromatic H6.81-7.95Shifted due to N-methylation7.92 (d), 8.45 (d)Significant downfield shift of aromatic protons due to the aldehyde group.

Table 2: Key 13C NMR, FT-IR, and MS Data Comparison

Spectral Feature4,6-Difluoro-1H-indazole (Predicted)4,6-Difluoro-1-methyl-1H-indazole (Predicted)This compound (Experimental)[2]Key Observation
13C NMR (δ, ppm)
C=O--192.4Appearance of the highly deshielded carbonyl carbon.
N-CH₃-~30-4036.8Appearance of the N-methyl carbon signal.
FT-IR (cm⁻¹)
N-H stretch~3100-3300 (broad)--Disappearance of the broad N-H stretch.
C=O stretch--1685Appearance of a strong carbonyl stretch.
Mass Spec (m/z)
[M]⁺ or [M+H]⁺154168197.0624 ([M+H]⁺)Stepwise increase in molecular weight corresponding to the addition of a methyl and a formyl group.

Conclusion: A Clear Spectroscopic Roadmap

This guide has systematically detailed the spectral evolution from the foundational 4,6-difluoro-1H-indazole to the final product, this compound. The distinct changes observed in NMR, IR, and mass spectra at each synthetic step provide a clear and reliable roadmap for researchers. The disappearance of the N-H signal and the appearance of the N-methyl signal are definitive markers for the N-alkylation step. Subsequently, the emergence of the characteristic aldehydic proton and carbonyl carbon signals, along with the strong C=O stretching band in the IR spectrum, unequivocally confirms the successful formylation to yield the target molecule. This detailed spectral comparison serves as a robust analytical tool, empowering scientists in the efficient and accurate synthesis of this valuable pharmaceutical intermediate.

References

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  • U.S. Patent 8,022,227 B2. (2011). Method of synthesizing 1H-indazole compounds.

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A Senior Application Scientist's Guide to the Validation of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (Molecular Formula: C₉H₆F₂N₂O, MW: 196.15) are critical building blocks in the synthesis of complex APIs.[1][2] The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for this compound. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[3]

Part 1: Foundational Strategy in HPLC Method Development

The development of a successful HPLC method is not a matter of chance but of deliberate, scientifically-sound choices. The molecular structure of this compound—an aromatic indazole core with polar aldehyde and electronegative fluoro groups—guides our selection of chromatographic conditions.

  • The Choice of Reversed-Phase Chromatography: Reversed-phase (RP) HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness in analyzing moderately polar to nonpolar compounds.[4] For our analyte, an aromatic compound, a C18 (octadecylsilane) stationary phase provides the necessary hydrophobic interactions to achieve effective retention and separation from potential impurities.

  • Mobile Phase Optimization for Selectivity: The mobile phase is the primary tool for manipulating selectivity. A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is the logical choice.

    • Why a Gradient? A gradient allows for the elution of a wide range of compounds with varying polarities, which is crucial for separating the main analyte from both early-eluting polar impurities and late-eluting nonpolar degradants.

    • Why a Buffer? The use of a slightly acidic buffer ensures the consistent protonation state of the analyte and any ionizable impurities, leading to sharp, symmetrical peaks and reproducible retention times.

  • Strategic Wavelength Selection: A UV-Vis detector is standard for this type of chromophoric molecule.[5] By scanning the UV spectrum of the analyte, we identify the wavelength of maximum absorbance (λmax). Detecting at λmax provides the highest sensitivity, which is critical for quantifying trace-level impurities. For this compound, a wavelength around 274 nm is appropriate.

Part 2: A Rigorous Validation Protocol: The Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5] The following sections detail the experimental protocols for validating the HPLC method for this compound, transforming a procedure into a self-validating system of quality assurance.

Optimized HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides consistent pH for reproducible chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and selectivity.
Gradient Time (min)%B
0.030
20.090
25.090
25.130
30.030
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity.
Detection UV at 274 nmWavelength of high absorbance for the analyte, ensuring sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.
Specificity: Proving Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] For a purity assay, this is the most critical validation parameter.

Forced degradation (or stress testing) is essential to demonstrate the stability-indicating nature of the method by intentionally degrading the analyte to generate potential impurities and degradation products.[8][9]

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1.0 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve in diluent to the target concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze a blank (diluent), an unstressed sample, and all stressed samples using the HPLC method with a Photodiode Array (PDA) detector.

  • The analyte peak should show no interference from blank or placebo components.

  • Significant degradation (target 5-20%) should be observed in the stressed samples.[10]

  • The method must demonstrate resolution (Rs ≥ 2.0) between the analyte peak and the closest eluting degradation product.

  • Peak purity analysis (using PDA detector) of the analyte peak in stressed samples must pass, indicating no co-eluting peaks.[11]

G cluster_stress Forced Degradation Conditions cluster_analysis HPLC Analysis cluster_results Specificity Confirmation Acid Acid Hydrolysis Inject Inject Stressed Samples into HPLC-PDA System Acid->Inject Base Base Hydrolysis Base->Inject Oxidation Oxidation (H2O2) Oxidation->Inject Thermal Thermal (Heat) Thermal->Inject Photo Photolytic (UV) Photo->Inject Assess Assess Chromatograms Inject->Assess Resolution Resolution (Rs) ≥ 2.0? Assess->Resolution Resolution->Inject No, Optimize Method Purity Peak Purity Passes? Resolution->Purity Yes Purity->Inject No, Optimize Method NoCoelution No Co-elution? Purity->NoCoelution Yes NoCoelution->Inject Final Method is Specific & Stability-Indicating NoCoelution->Final Yes

Caption: Workflow for establishing method specificity via forced degradation.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13][14]

  • Prepare Standards: From a certified reference standard, prepare at least five standard solutions of this compound covering a range of 50% to 150% of the nominal assay concentration (e.g., if the target is 0.1 mg/mL, prepare standards at 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis.

  • Correlation Coefficient (r²): Must be ≥ 0.999.

  • Y-intercept: Should be close to zero, indicating minimal bias.

  • Residual Plot: Visual inspection should show a random distribution of points around the x-axis.

Concentration (% of Nominal)Concentration (µg/mL)Peak Area (mAU*s, mean)
50%50251,500
75%75376,800
100%100502,100
125%125628,000
150%150753,500
Linear Regression Results Value
Slope 5018
Y-Intercept 650
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[15][16] It is determined by recovery studies using spiked samples.

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo matrix (if a formulated product) or blank diluent.

  • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

  • Calculation: Calculate the percent recovery at each level: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[15]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean)Recovery (%)%RSD
80%8079.599.40.8
100%100100.7100.70.5
120%120119.299.30.6
Precision

Precision demonstrates the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels: repeatability and intermediate precision.[18]

  • Repeatability (Intra-assay):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis with six new samples on a different day, with a different analyst, or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[15]

Precision LevelAnalystDayInstrumentMean Assay (%)%RSD
Repeatability 11A99.80.7
Intermediate 22B100.30.9
Overall (Combined) ---100.11.1
Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[19] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]

These limits can be determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained from the linearity study.[21]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where 'σ' is the standard deviation of the y-intercept of the regression line.

  • The LOQ value must be experimentally verified by analyzing samples at this concentration, which should yield results with acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%).

ParameterResult
Slope (S) 5018
Std. Dev. of Intercept (σ) 950
Calculated LOD (µg/mL) 0.63
Calculated LOQ (µg/mL) 1.9
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22][23]

  • Vary Parameters: Analyze the system suitability solution and a standard sample while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase Organic Content: ± 2% absolute (e.g., initial %B of 28% and 32%).

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.

  • System suitability parameters must remain within their defined limits (e.g., Resolution > 2.0, Tailing Factor < 1.5).

  • The assay result of the standard should not change significantly from the nominal method.

Caption: Key parameters evaluated during robustness testing.

Part 3: Comparative Analysis and Conclusion

While alternative methods like Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC) exist, they are less suitable for a non-volatile, thermally stable compound like this compound. The validated reversed-phase HPLC method presented here offers superior advantages:

  • Stability-Indicating Power: Forced degradation studies confirm its ability to separate the analyte from its degradation products, a non-negotiable requirement for stability studies.

  • High Resolution: The optimized gradient provides excellent separating power for closely related impurities.

  • Sensitivity and Accuracy: The method demonstrates high sensitivity for trace impurity detection (low LOQ) and excellent accuracy and precision across a wide analytical range.

  • Regulatory Acceptance: This methodology aligns perfectly with the expectations of global regulatory bodies like the FDA and EMA, as codified in the ICH guidelines.

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Introduction: The Strategic Value of the Indazole Scaffold and Fluorine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Indazole-5-carbaldehydes for Medicinal Chemistry Applications

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone scaffold in modern medicinal chemistry.[1][2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a bioisostere for indole have cemented its status as a "privileged structure." Many clinically approved drugs, such as the kinase inhibitors Axitinib and Entrectinib, feature this core motif, highlighting its importance in oncology and beyond.[2] The indazole-5-carbaldehyde variant is a particularly valuable synthetic intermediate, as the aldehyde group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery.[3][4]

The strategic incorporation of fluorine into drug candidates has become a paramount strategy for optimizing molecular properties.[5] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6] Introducing fluorine can enhance metabolic stability, increase lipophilicity (aiding membrane permeation), and alter the acidity (pKa) of nearby functional groups, which can lead to improved binding affinity and selectivity for a biological target.[7]

This guide provides a comparative analysis of non-fluorinated 1H-indazole-5-carbaldehyde and its fluorinated counterpart, focusing on the impact of fluorine substitution on synthesis, physicochemical properties, and chemical reactivity. By understanding these differences, researchers can make more informed decisions in the design and development of novel indazole-based therapeutics.

Comparative Synthesis Strategies

The most prevalent and efficient method for constructing the indazole-3-carbaldehyde scaffold is the acid-mediated nitrosation of the corresponding indole, a reaction that proceeds through ring opening of an intermediate oxime followed by recyclization.[3] This fundamental approach can be adapted for the synthesis of both non-fluorinated and fluorinated indazole-5-carbaldehydes, with the primary difference being the choice of the starting indole.

Workflow: From Indole to Indazole-5-carbaldehyde

The general workflow involves the reaction of a 5-formylindole with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product Indole Substituted Indole-5-carbaldehyde (R = H or F) Reagents 1. NaNO₂, HCl, 0 °C 2. DMF Indazole Substituted 1H-Indazole-5-carbaldehyde (R = H or F) Reagents->Indazole Nitrosation & Ring Transformation

Caption: General synthetic workflow for indazole-5-carbaldehydes.

Synthesis of 1H-Indazole-5-carbaldehyde (Non-Fluorinated)

The parent compound is synthesized from commercially available indole-5-carbaldehyde. The reaction must be carefully controlled, particularly temperature and the rate of addition, to prevent the formation of dimeric byproducts, which can occur with electron-deficient indoles.[3]

Synthesis of a Fluorinated Analogue (e.g., 6-Fluoro-1H-indazole-5-carbaldehyde)

The synthesis of a fluorinated analogue follows the same principle, starting from a corresponding fluorinated indole-5-carbaldehyde (e.g., 6-fluoroindole-5-carbaldehyde). The presence of the electron-withdrawing fluorine atom can decrease the reactivity of the indole precursor, potentially requiring slightly elevated temperatures or longer reaction times to drive the reaction to completion.[3] This is a critical consideration during process development, as forcing conditions can lead to side reactions. The choice to place fluorine at the 6-position is strategic, as this position often influences interactions within protein binding pockets without sterically hindering the key pharmacophoric elements at other positions.[7]

Comparative Physicochemical Properties

The introduction of a single fluorine atom dramatically alters the electronic landscape and physical properties of the indazole-5-carbaldehyde scaffold.

Property1H-Indazole-5-carbaldehyde6-Fluoro-1H-indazole-5-carbaldehydeRationale for Change
Molecular Weight 146.15 g/mol [8]164.14 g/mol Addition of a fluorine atom.
Predicted logP ~1.5~1.8Fluorine is lipophilic, generally increasing the partition coefficient.[6][7]
Predicted pKa (N1-H) ~14.5~13.8The strong inductive electron-withdrawing effect of fluorine acidifies the N-H proton.[5]
¹H NMR (Aldehyde H) ~10.1 ppm~10.2 ppmDeshielding due to the electron-withdrawing effect of fluorine transmitted through the ring.
¹³C NMR (Carbonyl C) ~192 ppm~191 ppmComplex effects; inductive withdrawal is countered by potential resonance effects. Direct spectroscopic data is needed for confirmation.
¹⁹F NMR N/A~ -115 to -125 ppmCharacteristic chemical shift range for an aryl fluoride.[9]
IR Freq. (C=O stretch) ~1680 cm⁻¹~1685 cm⁻¹The electron-withdrawing fluorine atom strengthens the C=O bond, shifting the stretching frequency to a higher wavenumber.

Comparative Chemical Reactivity

The electronic perturbations caused by fluorine substitution directly impact the reactivity of both the aldehyde functional group and the aromatic ring system.

Diagram: Electronic Effects of Fluorine

Caption: Impact of fluorine substitution on electronic properties.

  • Reactivity of the Aldehyde Group : The primary influence of the fluorine atom is its potent inductive electron-withdrawing (-I) effect. This effect reduces the electron density throughout the aromatic system, making the carbonyl carbon of the aldehyde significantly more electrophilic. Consequently, the fluorinated indazole-5-carbaldehyde is predicted to be more reactive towards nucleophiles than its non-fluorinated counterpart. This translates to faster reaction rates for transformations such as reductive amination, Wittig reactions, and Grignard additions, which is a key consideration for synthetic planning.

  • Reactivity of the Indazole Ring : Indazoles can undergo electrophilic substitution reactions.[10] The non-fluorinated ring is moderately activated towards electrophiles. However, the fluorine-substituted ring is deactivated due to the same inductive withdrawal that activates the aldehyde. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) on the 6-fluoro-1H-indazole-5-carbaldehyde will be more difficult, requiring harsher conditions and potentially leading to different regiochemical outcomes compared to the parent compound.

Implications in Drug Discovery and Development

The observed differences in physicochemical properties and reactivity have profound implications for drug development:

  • Metabolic Stability : The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes. Fluorine substitution at a site susceptible to oxidative metabolism (like the 6-position) can block this pathway, increasing the compound's half-life and bioavailability.[6][7]

  • Binding Affinity : The altered electronic distribution can lead to stronger interactions with target proteins. Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides) and can modulate the strength of hydrogen bonds from the indazole N-H, potentially increasing binding affinity.[7]

  • Lipophilicity and Permeability : The increased lipophilicity of the fluorinated analogue can enhance its ability to cross cell membranes, which is crucial for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.[5][11]

  • Synthetic Accessibility : The enhanced reactivity of the aldehyde in the fluorinated version can be an advantage, allowing for milder reaction conditions during late-stage functionalization, which is often necessary when working with complex molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxaldehyde

(This protocol is adapted from the synthesis of a constitutional isomer but demonstrates the core nitrosation methodology.[3] It serves as a validated starting point for the synthesis of fluorinated indazole-5-carbaldehydes from the corresponding 5-formylindoles.)

Materials:

  • 5-Fluoroindole (1 equiv.)

  • Sodium nitrite (NaNO₂), 8 equiv.

  • 2 N Hydrochloric acid (HCl), 7 equiv.

  • Deionized water

  • Dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • Prepare a nitrosating mixture: To a solution of NaNO₂ (8 mmol) in deionized water (1.6 mL) at 0 °C, slowly add 2 N HCl (7 mmol).

  • Maintain the resulting mixture under an argon atmosphere for 10 minutes at 0 °C.

  • Add 3 mL of DMF to the nitrosating mixture.

  • Prepare the indole solution: Dissolve 5-fluoroindole (1 mmol) in 3 mL of DMF.

  • Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 1 hour.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding it to a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1H-indazole-3-carboxaldehyde.

Protocol 2: Comparative Reactivity via Reductive Amination

Objective: To qualitatively compare the rate of imine formation between fluorinated and non-fluorinated indazole-5-carbaldehydes.

Materials:

  • 1H-Indazole-5-carbaldehyde

  • 6-Fluoro-1H-indazole-5-carbaldehyde

  • Benzylamine

  • Methanol (anhydrous)

  • TLC plates and appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Set up two separate, identical reaction vials.

  • In Vial A, dissolve 1H-indazole-5-carbaldehyde (0.1 mmol) in anhydrous methanol (1 mL).

  • In Vial B, dissolve 6-fluoro-1H-indazole-5-carbaldehyde (0.1 mmol) in anhydrous methanol (1 mL).

  • To each vial, add benzylamine (1.0 equiv., 0.1 mmol) simultaneously.

  • Stir both reactions at room temperature.

  • Monitor the progress of both reactions at identical time intervals (e.g., 5, 15, 30, and 60 minutes) using TLC.

  • Spot the starting aldehyde and the reaction mixture from each vial on the same TLC plate.

  • Visualize the spots under UV light. The formation of the imine product will appear as a new spot with a different Rf value.

  • Expected Observation : The consumption of the starting material (aldehyde spot) and the appearance of the product (imine spot) are expected to be significantly faster in Vial B (the fluorinated analogue) due to the enhanced electrophilicity of its carbonyl carbon.

Conclusion

The substitution of a single hydrogen atom with fluorine on the indazole-5-carbaldehyde scaffold imparts significant and predictable changes to its synthetic accessibility, physicochemical properties, and chemical reactivity. Fluorination enhances the electrophilicity of the aldehyde, providing a synthetic advantage, while deactivating the ring to electrophilic attack. From a medicinal chemistry perspective, it offers a powerful tool to enhance metabolic stability, modulate lipophilicity, and potentially increase binding affinity. This comparative guide underscores the rationale for employing fluorinated indazoles in drug discovery programs and provides the foundational knowledge for their synthesis and manipulation.

References

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A Comparative Guide to the Reactivity of the Aldehyde Group in 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive assessment of the reactivity of the aldehyde functional group in 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the aldehyde's behavior and offers a comparative analysis against relevant alternative aldehydes. The guide is supported by established chemical principles and provides detailed experimental protocols for key transformations.

Introduction: The Significance of a Tuned Aldehyde

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of an aldehyde group, as seen in this compound (CAS 1185767-07-0)[4][5], provides a versatile synthetic handle for further molecular elaboration. This aldehyde can be transformed into a wide array of functional groups, including amines, alkenes, and alcohols, making it a crucial intermediate in the synthesis of complex drug candidates.[1]

However, the reactivity of this aldehyde is not straightforward. It is modulated by the electronic properties of the indazole ring system, the strong inductive effect of two fluorine atoms, and the steric and electronic contributions of the N-methyl group. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will dissect these factors and compare the aldehyde's reactivity in common synthetic transformations against benchmark aldehydes.

Electronic and Steric Profile of this compound

The reactivity of the carbonyl carbon in an aldehyde is fundamentally dictated by its electrophilicity. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups and steric hindrance have the opposite effect.[6] In the case of this compound, a confluence of these effects is at play.

  • Fluorine Substituents (-I Effect): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7][8] The two fluorine atoms at positions 4 and 6 significantly reduce the electron density of the aromatic ring system. This effect is relayed to the aldehyde group at position 5, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity. This heightened electrophilicity is anticipated to accelerate nucleophilic addition reactions.[9][10]

  • Indazole Ring System: The indazole ring is an aromatic heterocyclic system.[2] The nitrogen atoms can influence the electron distribution. The N-methyl group at the N1 position is an electron-donating group which can slightly counteract the electron-withdrawing effects of the fluorine atoms.

  • Steric Effects: The aldehyde group is situated between a fluorine atom at position 4 and the fused pyrazole ring. While the fluorine atom is relatively small, its presence, along with the overall planarity of the indazole core, may exert some steric hindrance to the approach of bulky nucleophiles compared to a simple benzaldehyde.[11][12][13]

The interplay of these electronic and steric factors is visually summarized in the diagram below.

G Electronic and Steric Influences on the Aldehyde Group cluster_molecule This compound Aldehyde C=O Indazole Indazole Core Steric Moderate Steric Hindrance Indazole->Steric Planar Structure F4 F (at C4) EWGs Strong Electron-Withdrawing (-I Effect) F4->EWGs Inductive Effect F4->Steric Proximity to Aldehyde F6 F (at C6) F6->EWGs Inductive Effect Me N-CH3 EDG Weak Electron-Donating (+I Effect) Me->EDG Inductive Effect Increased_E Increased Electrophilicity of Carbonyl Carbon EWGs->Increased_E EDG->Increased_E Slightly counteracts Slower_Bulky Slower reaction with bulky nucleophiles Steric->Slower_Bulky Faster_NA Faster Nucleophilic Addition Increased_E->Faster_NA

Caption: Electronic and steric effects influencing the aldehyde in this compound.

Comparative Reactivity in Key Aldehyde Transformations

To contextualize the reactivity of this compound (DFMICA), we will compare its anticipated performance against three benchmark aldehydes:

  • Benzaldehyde: The simplest aromatic aldehyde.

  • 4-Fluorobenzaldehyde: An aromatic aldehyde with a single electron-withdrawing group.

  • 1-Methyl-1H-indazole-5-carbaldehyde: The non-fluorinated parent compound.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines from aldehydes.[14][15][16][17] The reaction proceeds via the formation of an iminium ion, which is then reduced. The rate-determining step can be the initial nucleophilic attack of the amine on the aldehyde. Given the enhanced electrophilicity of the carbonyl carbon in DFMICA, it is expected to undergo reductive amination more readily than the other benchmark aldehydes.

AldehydeKey Electronic FeaturePredicted Reactivity in Reductive Amination
DFMICA Two strong -I fluorine atomsHighest
4-Fluorobenzaldehyde One -I fluorine atomHigh
1-Methyl-1H-indazole-5-carbaldehyde Indazole ring, N-methyl (+I)Moderate
Benzaldehyde Unsubstituted phenyl ringLowest
Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes, is another fundamental transformation.[18][19] The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Similar to reductive amination, the increased electrophilicity of DFMICA should facilitate a faster reaction compared to less electron-deficient aldehydes. For stabilized ylides, which are less reactive, DFMICA is expected to be a particularly good substrate, potentially allowing for milder reaction conditions.[18][20]

AldehydeKey Electronic FeaturePredicted Reactivity in Wittig Reaction
DFMICA Two strong -I fluorine atomsHighest
4-Fluorobenzaldehyde One -I fluorine atomHigh
1-Methyl-1H-indazole-5-carbaldehyde Indazole ring, N-methyl (+I)Moderate
Benzaldehyde Unsubstituted phenyl ringLowest
Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation. While many strong oxidizing agents can achieve this, the electron-deficient nature of DFMICA might make it slightly more resistant to oxidation compared to electron-rich aldehydes under very mild conditions. However, with standard oxidizing agents like potassium permanganate or Jones reagent, the reaction is expected to proceed efficiently. The primary utility of this aldehyde is in nucleophilic additions, so its oxidation is less commonly explored but remains a feasible transformation.

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is readily achieved with a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[21][22] The high electrophilicity of the carbonyl carbon in DFMICA makes it an excellent substrate for hydride reduction, and the reaction is expected to be rapid and high-yielding. It should be possible to selectively reduce the aldehyde in the presence of less reactive ketone functionalities.[21]

Experimental Protocols

The following protocols are provided as robust starting points for the transformation of this compound.

Protocol for Reductive Amination

This protocol describes the synthesis of a secondary amine using sodium triacetoxyborohydride, a mild reducing agent that is selective for the iminium ion.[14]

G Workflow for Reductive Amination Start Dissolve Aldehyde and Amine in Dichloromethane Add_Acid Add Acetic Acid (catalyst) Start->Add_Acid Stir_1 Stir at Room Temperature (30 min) for Imine Formation Add_Acid->Stir_1 Add_Reductant Add Sodium Triacetoxyborohydride Stir_1->Add_Reductant Stir_2 Stir at Room Temperature (2-16 h) Add_Reductant->Stir_2 Quench Quench with Saturated NaHCO3 Solution Stir_2->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the reductive amination of an aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Glacial acetic acid (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DCM.

  • Add the amine, followed by glacial acetic acid. The use of acetic acid is to catalyze the formation of the iminium ion.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 5 minutes. The choice of this mild reductant prevents the reduction of the starting aldehyde.[14]

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol for Wittig Reaction with a Stabilized Ylide

This protocol details the formation of an (E)-alkene using a stabilized phosphorane ylide.

Materials:

  • This compound (1.0 equiv)

  • Stabilized Wittig reagent (e.g., (triphenylphosphoranylidene)acetate) (1.2 equiv)

  • Toluene or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the stabilized Wittig reagent.

  • Dissolve the solids in anhydrous toluene or THF. Stabilized ylides are often stable enough to be handled in air, but an inert atmosphere is good practice.

  • Heat the reaction mixture to reflux (or a lower temperature if sufficient reactivity is observed) and monitor by TLC or LC-MS. The high reactivity of DFMICA may allow for lower temperatures and shorter reaction times.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation or crystallization from a non-polar solvent (e.g., hexanes/ether mixture) or by column chromatography.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene. Stabilized ylides typically give the (E)-alkene as the major product.[18]

Conclusion

This compound is a highly activated aldehyde poised for efficient participation in a variety of nucleophilic addition reactions. The strong electron-withdrawing effects of the two fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it a superior substrate for transformations like reductive amination and the Wittig reaction when compared to non-fluorinated or less-fluorinated analogues. While some steric hindrance is present, it is not expected to be a major impediment for most common nucleophiles. The predictable and heightened reactivity of this aldehyde makes it an exceptionally valuable building block for the synthesis of complex, fluorinated indazole derivatives in drug discovery and development.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS No. 1185767-07-0). As a substituted indazole, this compound is integral to many drug discovery and development pipelines. However, its fluorinated aromatic structure necessitates a rigorous and informed approach to laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Assessment: Understanding the Molecule

While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, we can infer its potential hazards based on its structural motifs: a fluorinated aromatic ring, an indazole core, and an aldehyde functional group. Safety data sheets (SDS) for structurally similar compounds consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially harmful if ingested or inhaled.

  • Dermal and Ocular Hazard : Aromatic aldehydes can be irritating to the skin and eyes. The presence of fluorine atoms can enhance skin permeability and reactivity. Direct contact may cause redness, itching, or serious eye damage.[1][2]

  • Respiratory Hazard : As a crystalline powder, the compound poses an inhalation risk.[5] Inhaling dust can lead to respiratory tract irritation.[1][2][6]

  • Ingestion Hazard : Similar compounds are classified as harmful if swallowed.[2]

  • Thermal Decomposition : In the event of a fire, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx).[7]

The Core PPE Ensemble: A Multi-Barrier Defense

The primary objective is to prevent any direct contact with the compound. This is achieved through a combination of engineering controls and a carefully selected Personal Protective Equipment (PPE) ensemble. All handling of this compound, especially outside of a sealed container, must occur within a certified chemical fume hood.

Data Presentation: Recommended PPE Specifications
Protection TypeSpecificationStandard / Rationale
Hand Protection Chemical-resistant gloves (Nitrile, double-gloved)Nitrile provides good splash protection against a range of chemicals. Double-gloving is a best practice for highly active or potent compounds to prevent exposure from tears or contamination during doffing.[8]
Eye/Face Protection Chemical splash gogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards to protect against splashes and dust.[7][9]
Face shield (in addition to goggles)Required when handling larger quantities (>5g) or when there is a significant risk of splashing or exothermic reaction.[8][10]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from splashes. Should be kept fully buttoned.
Respiratory Protection Not typically required inside a fume hoodA properly functioning fume hood provides adequate respiratory protection. If work must be done outside a hood (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges is mandatory, as part of a formal respiratory protection program.[8][11]

Operational and Disposal Plans

A safe laboratory environment is built on proactive and clear operational plans.

Experimental Protocol: Weighing and Handling
  • Preparation : Don all required PPE (double gloves, goggles, lab coat) before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging : Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Tare : Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing : Carefully open the main container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Work slowly to minimize dust formation.

  • Sealing : Immediately and securely close the main container. Wipe the exterior of the container with a damp cloth to remove any residual dust before storing.

  • Cleanup : Dispose of the weigh boat, outer gloves, and absorbent liner in the designated solid hazardous waste container.

  • Hand Hygiene : After removing all PPE, wash hands thoroughly with soap and water.[2]

Emergency Protocol: Spill Management

The response to a spill is dictated by its scale. The following workflow outlines the critical decision-making process.

SpillResponse spill Spill Occurs decision Is spill >5g or outside a fume hood? spill->decision small_spill Small Spill (<5g, Contained) decision->small_spill No large_spill Large Spill (>5g, Uncontained) decision->large_spill Yes contain Contain Spill with Absorbent Material collect Collect Material into Sealed Waste Container contain->collect decontaminate Decontaminate Area with appropriate solvent collect->decontaminate alert Alert Colleagues and Evacuate Area contact_ehs Contact Emergency Response (EHS) alert->contact_ehs

Caption: Decision workflow for managing a chemical spill.

Disposal Plan: Managing Fluorinated Waste

Due to the persistent nature of the carbon-fluorine bond, fluorinated organic compounds require careful and compliant disposal.[12][13]

  • Waste Segregation : All waste containing this compound, including contaminated gloves, liners, and solvents, must be collected in a dedicated, clearly labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization : Use robust, sealed containers for both solid and liquid waste. Ensure containers are properly labeled with the chemical name and associated hazards.

  • Final Disposal : The collected hazardous waste must be disposed of through your institution's licensed environmental health and safety (EHS) office.[1] Common disposal methods for fluorinated compounds include high-temperature incineration at a permitted facility, which is necessary to break the strong C-F bonds.[13] Landfilling in a designated hazardous waste landfill is another option but does not destroy the molecule.[13]

By adhering to these scientifically grounded protocols, researchers can safely harness the synthetic utility of this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • ChemScene. (n.d.). This compound.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Indazole.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate.
  • Echemi. (n.d.). 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-bromo-6-fluoro-1-methyl-1H-indazole.
  • Angene Chemical. (2026, January 9). Safety Data Sheet - 1H-Indazole-5-carbaldehyde.
  • (n.d.). MSDS of 5-Fluoro-1H-indazole-3-carbaldehyde.
  • Thermo Fisher Scientific. (n.d.). 1-Methyl-1H-indazole-4-carboxaldehyde, 95%.

Sources

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